Levocabastine hydrochloride
説明
LEVOCABASTINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1993 and has 1 investigational indication.
特性
IUPAC Name |
(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFWWJHIMKBCD-SFUPJVRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79516-68-0 (Parent) | |
| Record name | Levocabastine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045508 | |
| Record name | Levocabastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79547-78-7 | |
| Record name | Levocabastine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocabastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOCABASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124XMA6YEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levocabastine Hydrochloride: An In-depth Examination of Mechanisms Beyond H1 Receptor Antagonism
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Levocabastine (B1674950) is a well-established second-generation antihistamine, renowned for its potent and selective antagonism of the histamine (B1213489) H1 receptor. This property has cemented its role in the topical treatment of allergic conjunctivitis and rhinitis. However, a growing body of scientific evidence reveals that the therapeutic efficacy of levocabastine may not be solely attributable to its H1-blocking capabilities. This technical guide delves into the molecular mechanisms of levocabastine that extend beyond its primary function, exploring its interactions with cell adhesion molecules, inflammatory cytokine signaling, and neurotensin (B549771) receptors. This paper synthesizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Levocabastine hydrochloride is a synthetic piperidine (B6355638) derivative that has been a mainstay in the management of localized allergic reactions for decades. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively mitigates the classic symptoms of allergy such as itching, redness, and swelling. While this action is indisputable, several preclinical and in vitro studies have indicated that levocabastine possesses additional pharmacological properties that contribute to its anti-inflammatory and clinical effects. Understanding these ancillary mechanisms is crucial for optimizing its therapeutic use and for identifying new potential applications. This whitepaper will systematically explore three core areas of levocabastine's activity beyond the H1 receptor: modulation of inflammatory cytokine release, antagonism of the VLA-4 integrin, and interaction with the neurotensin receptor 2 (NTS2).
Modulation of Pro-Inflammatory Cytokine Release
Beyond blocking the immediate effects of histamine, levocabastine has been shown to directly modulate the release of key pro-inflammatory cytokines from eosinophils, a critical cell type in the late-phase allergic response.
Key Findings and Data
A pivotal study demonstrated that levocabastine can significantly inhibit the release of a specific subset of pro-inflammatory mediators from human eosinophilic leukemia (EoL-1) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1] The inhibition was dose-dependent and highlights a direct anti-inflammatory effect on a crucial cellular player in allergic inflammation.
| Cytokine/Mediator | Effect of Levocabastine (0.1 to 2.3 mM) | Reference |
| Interleukin-1β (IL-1β) | Significantly Decreased | [1] |
| IL-1 receptor antagonist (IL-1ra) | Significantly Decreased | [1] |
| Interleukin-6 (IL-6) | Significantly Decreased | [1] |
| Interleukin-8 (IL-8) | Significantly Decreased | [1] |
| IL-12p40 | Significantly Decreased | [1] |
| Interferon gamma-induced protein 10 (IP-10) | Significantly Decreased | [1] |
| Vascular Endothelial Growth Factor (VEGF) | Significantly Decreased | [1] |
| IL-1α, IL-5, IL-10, GM-CSF, G-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, TGFα, Fractalkine | No significant inhibition | [1] |
Experimental Protocol: TNF-α-Induced Cytokine Release Assay
The following protocol outlines the methodology used to determine the effect of levocabastine on cytokine release from eosinophils.[1]
-
Cell Culture: Human eosinophilic leukemia (EoL-1) cells are cultured. For differentiation, cells are treated with 25 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Stimulation: Differentiated and non-differentiated EoL-1 cells are suspended in a low-serum medium. Cytokine release is induced by stimulating the cells with TNF-α (e.g., 5, 10, or 25 ng/mL) for various time points (0 to 24 hours).
-
Levocabastine Treatment: To evaluate its effect, cells are pre-incubated with varying concentrations of levocabastine (0.1 to 2.3 mM) before the addition of TNF-α.
-
Cytokine Analysis: At specified time points (e.g., 12 and 24 hours), the cell culture supernatant is collected. The concentration of multiple cytokines is quantified simultaneously using a multiplex bead-based immunoassay (e.g., Luminex 200™).
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Newman-Keuls) to determine statistical significance.
Putative Signaling Pathway
While the precise mechanism is not fully elucidated, the inhibition of TNF-α-induced cytokine production suggests a potential interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of this pathway, which is a master regulator of inflammatory gene expression, including many of the cytokines inhibited by levocabastine. It is hypothesized that levocabastine may exert a stabilizing effect downstream of the TNF receptor, although this requires further investigation independent of its H1-receptor effects.
Caption: Putative mechanism for levocabastine's inhibition of cytokine production.
Antagonism of Very Late Antigen-4 (VLA-4) Integrin
Levocabastine has been identified as a direct antagonist of the integrin VLA-4 (α4β1), a key adhesion molecule involved in the recruitment and infiltration of eosinophils and other leukocytes into inflamed tissues. This action is distinct from its H1-receptor antagonism.
Key Findings and Data
Studies have shown that levocabastine can inhibit the binding of VLA-4 to its ligands, such as fibronectin (FN) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This directly translates to a functional inhibition of eosinophil adhesion.
| Assay Type | Finding | IC50 Value | Reference |
| VLA-4 Binding Assay | Displacement of 125I-fibronectin binding | 585 µM | [1] |
| Cell Adhesion Assay | Inhibition of EoL-1 cell adhesion to VCAM-1 | 772 µM | [1] |
This antagonistic activity on a key integrin provides a clear mechanism for how levocabastine can reduce the infiltration of inflammatory cells in the late phase of an allergic reaction.[2]
Experimental Protocol: VLA-4 Scintillation Proximity Assay (SPA)
The following protocol details the method used to quantify the binding of levocabastine to VLA-4.[1]
-
Receptor Source: HEK 293 cells stably overexpressing human VLA-4 are lysed to serve as the source of the integrin.
-
Bead Preparation: Anti-rabbit IgG antibody-coated SPA beads are prepared.
-
Immuno-capture: The VLA-4 receptor from the cell lysate is captured by a specific anti-α4 integrin monoclonal antibody, which is then coupled to the SPA beads.
-
Binding Reaction: The receptor-bead complex is incubated with a radiolabeled VLA-4 ligand, 125I-fibronectin.
-
Competition Assay: To determine the inhibitory effect of levocabastine, the binding reaction is performed in the presence of increasing concentrations of the drug.
-
Detection: When 125I-fibronectin binds to the VLA-4 on the bead, the radioisotope is close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unbound 125I-fibronectin is too far away to produce a signal.
-
Data Analysis: The concentration of levocabastine that inhibits 50% of the specific binding (IC50) is calculated.
Signaling Pathway and Workflow
Levocabastine's action as a VLA-4 antagonist is a direct blockade of a protein-protein interaction. This prevents the "outside-in" signaling that would normally occur upon VLA-4 engagement, which is crucial for firm adhesion and transmigration of eosinophils across the vascular endothelium.
References
Levocabastine Hydrochloride: An In-depth Examination of Mechanisms Beyond H1 Receptor Antagonism
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Levocabastine is a well-established second-generation antihistamine, renowned for its potent and selective antagonism of the histamine H1 receptor. This property has cemented its role in the topical treatment of allergic conjunctivitis and rhinitis. However, a growing body of scientific evidence reveals that the therapeutic efficacy of levocabastine may not be solely attributable to its H1-blocking capabilities. This technical guide delves into the molecular mechanisms of levocabastine that extend beyond its primary function, exploring its interactions with cell adhesion molecules, inflammatory cytokine signaling, and neurotensin receptors. This paper synthesizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Levocabastine hydrochloride is a synthetic piperidine derivative that has been a mainstay in the management of localized allergic reactions for decades. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively mitigates the classic symptoms of allergy such as itching, redness, and swelling. While this action is indisputable, several preclinical and in vitro studies have indicated that levocabastine possesses additional pharmacological properties that contribute to its anti-inflammatory and clinical effects. Understanding these ancillary mechanisms is crucial for optimizing its therapeutic use and for identifying new potential applications. This whitepaper will systematically explore three core areas of levocabastine's activity beyond the H1 receptor: modulation of inflammatory cytokine release, antagonism of the VLA-4 integrin, and interaction with the neurotensin receptor 2 (NTS2).
Modulation of Pro-Inflammatory Cytokine Release
Beyond blocking the immediate effects of histamine, levocabastine has been shown to directly modulate the release of key pro-inflammatory cytokines from eosinophils, a critical cell type in the late-phase allergic response.
Key Findings and Data
A pivotal study demonstrated that levocabastine can significantly inhibit the release of a specific subset of pro-inflammatory mediators from human eosinophilic leukemia (EoL-1) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1] The inhibition was dose-dependent and highlights a direct anti-inflammatory effect on a crucial cellular player in allergic inflammation.
| Cytokine/Mediator | Effect of Levocabastine (0.1 to 2.3 mM) | Reference |
| Interleukin-1β (IL-1β) | Significantly Decreased | [1] |
| IL-1 receptor antagonist (IL-1ra) | Significantly Decreased | [1] |
| Interleukin-6 (IL-6) | Significantly Decreased | [1] |
| Interleukin-8 (IL-8) | Significantly Decreased | [1] |
| IL-12p40 | Significantly Decreased | [1] |
| Interferon gamma-induced protein 10 (IP-10) | Significantly Decreased | [1] |
| Vascular Endothelial Growth Factor (VEGF) | Significantly Decreased | [1] |
| IL-1α, IL-5, IL-10, GM-CSF, G-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, TGFα, Fractalkine | No significant inhibition | [1] |
Experimental Protocol: TNF-α-Induced Cytokine Release Assay
The following protocol outlines the methodology used to determine the effect of levocabastine on cytokine release from eosinophils.[1]
-
Cell Culture: Human eosinophilic leukemia (EoL-1) cells are cultured. For differentiation, cells are treated with 25 ng/mL of phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: Differentiated and non-differentiated EoL-1 cells are suspended in a low-serum medium. Cytokine release is induced by stimulating the cells with TNF-α (e.g., 5, 10, or 25 ng/mL) for various time points (0 to 24 hours).
-
Levocabastine Treatment: To evaluate its effect, cells are pre-incubated with varying concentrations of levocabastine (0.1 to 2.3 mM) before the addition of TNF-α.
-
Cytokine Analysis: At specified time points (e.g., 12 and 24 hours), the cell culture supernatant is collected. The concentration of multiple cytokines is quantified simultaneously using a multiplex bead-based immunoassay (e.g., Luminex 200™).
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Newman-Keuls) to determine statistical significance.
Putative Signaling Pathway
While the precise mechanism is not fully elucidated, the inhibition of TNF-α-induced cytokine production suggests a potential interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of this pathway, which is a master regulator of inflammatory gene expression, including many of the cytokines inhibited by levocabastine. It is hypothesized that levocabastine may exert a stabilizing effect downstream of the TNF receptor, although this requires further investigation independent of its H1-receptor effects.
Caption: Putative mechanism for levocabastine's inhibition of cytokine production.
Antagonism of Very Late Antigen-4 (VLA-4) Integrin
Levocabastine has been identified as a direct antagonist of the integrin VLA-4 (α4β1), a key adhesion molecule involved in the recruitment and infiltration of eosinophils and other leukocytes into inflamed tissues. This action is distinct from its H1-receptor antagonism.
Key Findings and Data
Studies have shown that levocabastine can inhibit the binding of VLA-4 to its ligands, such as fibronectin (FN) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This directly translates to a functional inhibition of eosinophil adhesion.
| Assay Type | Finding | IC50 Value | Reference |
| VLA-4 Binding Assay | Displacement of 125I-fibronectin binding | 585 µM | [1] |
| Cell Adhesion Assay | Inhibition of EoL-1 cell adhesion to VCAM-1 | 772 µM | [1] |
This antagonistic activity on a key integrin provides a clear mechanism for how levocabastine can reduce the infiltration of inflammatory cells in the late phase of an allergic reaction.[2]
Experimental Protocol: VLA-4 Scintillation Proximity Assay (SPA)
The following protocol details the method used to quantify the binding of levocabastine to VLA-4.[1]
-
Receptor Source: HEK 293 cells stably overexpressing human VLA-4 are lysed to serve as the source of the integrin.
-
Bead Preparation: Anti-rabbit IgG antibody-coated SPA beads are prepared.
-
Immuno-capture: The VLA-4 receptor from the cell lysate is captured by a specific anti-α4 integrin monoclonal antibody, which is then coupled to the SPA beads.
-
Binding Reaction: The receptor-bead complex is incubated with a radiolabeled VLA-4 ligand, 125I-fibronectin.
-
Competition Assay: To determine the inhibitory effect of levocabastine, the binding reaction is performed in the presence of increasing concentrations of the drug.
-
Detection: When 125I-fibronectin binds to the VLA-4 on the bead, the radioisotope is close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unbound 125I-fibronectin is too far away to produce a signal.
-
Data Analysis: The concentration of levocabastine that inhibits 50% of the specific binding (IC50) is calculated.
Signaling Pathway and Workflow
Levocabastine's action as a VLA-4 antagonist is a direct blockade of a protein-protein interaction. This prevents the "outside-in" signaling that would normally occur upon VLA-4 engagement, which is crucial for firm adhesion and transmigration of eosinophils across the vascular endothelium.
References
Levocabastine Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1-receptor antagonist, is primarily used for the topical treatment of allergic conjunctivitis and rhinitis. Its efficacy and safety are underpinned by its pharmacokinetic profile, which favors local activity with minimal systemic exposure. Understanding the absorption, distribution, metabolism, and excretion (ADME) of levocabastine hydrochloride in various animal models is crucial for preclinical drug development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of levocabastine in key animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Parameters
The pharmacokinetic profile of levocabastine has been evaluated in several animal species. The following tables summarize the key pharmacokinetic parameters following intravenous, oral, and topical administration in rats, rabbits, and dogs.
Intravenous Administration
Intravenous administration provides a baseline for understanding the distribution and elimination characteristics of a drug, independent of absorption.
Table 1: Comparison of Pharmacokinetic Parameters of Levocabastine in Male Rats, Rabbits, and Dogs After Single Intravenous Administration.
| Parameter | Rat | Rabbit | Dog |
| Dose (mg/kg) | 0.05 - 0.2 | 0.05 - 0.2 | 0.05 - 0.2 |
| t½ (elimination half-life) | ~6 hours | ~10 hours | ~12 hours |
| CL (plasma clearance) | High | High | High |
| Vdss (volume of distribution at steady state) | Similar across species | Similar across species | Similar across species |
| fu (fraction unbound in plasma) | Similar across species | Similar across species | Similar across species |
Data sourced from a product monograph for Livostin® Eye Drops. The monograph indicates that plasma clearance in these animal species is four to six times higher than in humans.
Oral Administration
Oral administration studies are essential for determining the bioavailability and absorption characteristics of a drug.
Table 2: Pharmacokinetic Parameters of Levocabastine Following Oral Administration in Animal Models.
| Species | Dose (mg/kg) | Bioavailability | Key Findings |
| Rat | 2.5 - 40 | Well absorbed | Average steady-state levels increase proportionally with the dose. |
| Dog | 5 - 20 | Complete | Well absorbed with complete bioavailability. Average steady-state levels increase proportionally with the dose. |
Data sourced from a product monograph for Livostin® Eye Drops.
Topical (Ocular) Administration
Topical administration is the intended clinical route for levocabastine. Understanding its absorption from the site of application is critical.
Table 3: Pharmacokinetic Insights Following Ocular Administration of Levocabastine in Rabbits.
| Study Type | Dosing Regimen | Steady-State Plasma Concentrations (Css) | Ocular Tissue Concentrations |
| Chronic Instillation (6 months) | 0.05 mg, 4 times daily (0.2 mg/day) | 8.7 ± 3.4 ng/mL | ~2-4 times higher than plasma levels in the anterior chamber fluid. |
| Chronic Instillation (6 months) | 0.05 mg, 8 times daily (0.4 mg/day) | 21.7 ± 18.1 ng/mL | Proportional to the instilled amount. |
Data sourced from a product monograph for Livostin® Eye Drops.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections describe the general experimental designs employed in the cited animal studies.
Intravenous Pharmacokinetic Study in Rats, Rabbits, and Dogs
Objective: To determine the pharmacokinetic profile of levocabastine following a single intravenous injection.
Animals: Male rats, rabbits, and dogs were used. Specific strains were not detailed in the available literature.
Drug Administration: this compound was administered as a single intravenous injection at doses ranging from 0.05 to 0.2 mg/kg. The formulation of the injection is not specified in the available documents.
Blood Sampling: Serial blood samples were collected at predetermined time points post-administration. The exact sampling schedule is not available.
Bioanalysis: Plasma concentrations of levocabastine were determined using a validated bioanalytical method. While the specific method for these studies is not described, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common technique for quantifying small molecules like levocabastine in biological matrices.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as elimination half-life (t½), plasma clearance (CL), and volume of distribution at steady state (Vdss).
Ocular Administration Study in Rabbits
Objective: To assess the systemic absorption and ocular distribution of levocabastine after chronic topical administration.
Animals: Male and female rabbits were used in a six-month study.
Drug Administration: A 0.05 mg formulation of levocabastine eye drops was instilled into the eyes of the rabbits either four or eight times daily.
Sample Collection: Blood samples were collected to determine steady-state plasma concentrations. At the end of the study, anterior chamber fluid was collected to measure local drug concentrations.
Bioanalysis: Levocabastine concentrations in plasma and anterior chamber fluid were quantified using a validated analytical method.
Key Pharmacokinetic Processes and Workflows
Visualizing the processes involved in pharmacokinetic studies can aid in understanding the experimental flow and the fate of the drug in the body.
Caption: General ADME pathway of levocabastine.
Levocabastine Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine, a potent and selective second-generation histamine H1-receptor antagonist, is primarily used for the topical treatment of allergic conjunctivitis and rhinitis. Its efficacy and safety are underpinned by its pharmacokinetic profile, which favors local activity with minimal systemic exposure. Understanding the absorption, distribution, metabolism, and excretion (ADME) of levocabastine hydrochloride in various animal models is crucial for preclinical drug development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of levocabastine in key animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Parameters
The pharmacokinetic profile of levocabastine has been evaluated in several animal species. The following tables summarize the key pharmacokinetic parameters following intravenous, oral, and topical administration in rats, rabbits, and dogs.
Intravenous Administration
Intravenous administration provides a baseline for understanding the distribution and elimination characteristics of a drug, independent of absorption.
Table 1: Comparison of Pharmacokinetic Parameters of Levocabastine in Male Rats, Rabbits, and Dogs After Single Intravenous Administration.
| Parameter | Rat | Rabbit | Dog |
| Dose (mg/kg) | 0.05 - 0.2 | 0.05 - 0.2 | 0.05 - 0.2 |
| t½ (elimination half-life) | ~6 hours | ~10 hours | ~12 hours |
| CL (plasma clearance) | High | High | High |
| Vdss (volume of distribution at steady state) | Similar across species | Similar across species | Similar across species |
| fu (fraction unbound in plasma) | Similar across species | Similar across species | Similar across species |
Data sourced from a product monograph for Livostin® Eye Drops. The monograph indicates that plasma clearance in these animal species is four to six times higher than in humans.
Oral Administration
Oral administration studies are essential for determining the bioavailability and absorption characteristics of a drug.
Table 2: Pharmacokinetic Parameters of Levocabastine Following Oral Administration in Animal Models.
| Species | Dose (mg/kg) | Bioavailability | Key Findings |
| Rat | 2.5 - 40 | Well absorbed | Average steady-state levels increase proportionally with the dose. |
| Dog | 5 - 20 | Complete | Well absorbed with complete bioavailability. Average steady-state levels increase proportionally with the dose. |
Data sourced from a product monograph for Livostin® Eye Drops.
Topical (Ocular) Administration
Topical administration is the intended clinical route for levocabastine. Understanding its absorption from the site of application is critical.
Table 3: Pharmacokinetic Insights Following Ocular Administration of Levocabastine in Rabbits.
| Study Type | Dosing Regimen | Steady-State Plasma Concentrations (Css) | Ocular Tissue Concentrations |
| Chronic Instillation (6 months) | 0.05 mg, 4 times daily (0.2 mg/day) | 8.7 ± 3.4 ng/mL | ~2-4 times higher than plasma levels in the anterior chamber fluid. |
| Chronic Instillation (6 months) | 0.05 mg, 8 times daily (0.4 mg/day) | 21.7 ± 18.1 ng/mL | Proportional to the instilled amount. |
Data sourced from a product monograph for Livostin® Eye Drops.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections describe the general experimental designs employed in the cited animal studies.
Intravenous Pharmacokinetic Study in Rats, Rabbits, and Dogs
Objective: To determine the pharmacokinetic profile of levocabastine following a single intravenous injection.
Animals: Male rats, rabbits, and dogs were used. Specific strains were not detailed in the available literature.
Drug Administration: this compound was administered as a single intravenous injection at doses ranging from 0.05 to 0.2 mg/kg. The formulation of the injection is not specified in the available documents.
Blood Sampling: Serial blood samples were collected at predetermined time points post-administration. The exact sampling schedule is not available.
Bioanalysis: Plasma concentrations of levocabastine were determined using a validated bioanalytical method. While the specific method for these studies is not described, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common technique for quantifying small molecules like levocabastine in biological matrices.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as elimination half-life (t½), plasma clearance (CL), and volume of distribution at steady state (Vdss).
Ocular Administration Study in Rabbits
Objective: To assess the systemic absorption and ocular distribution of levocabastine after chronic topical administration.
Animals: Male and female rabbits were used in a six-month study.
Drug Administration: A 0.05 mg formulation of levocabastine eye drops was instilled into the eyes of the rabbits either four or eight times daily.
Sample Collection: Blood samples were collected to determine steady-state plasma concentrations. At the end of the study, anterior chamber fluid was collected to measure local drug concentrations.
Bioanalysis: Levocabastine concentrations in plasma and anterior chamber fluid were quantified using a validated analytical method.
Key Pharmacokinetic Processes and Workflows
Visualizing the processes involved in pharmacokinetic studies can aid in understanding the experimental flow and the fate of the drug in the body.
Caption: General ADME pathway of levocabastine.
An In-Depth Technical Guide to Levocabastine Hydrochloride Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, is a cornerstone in the management of allergic conjunctivitis and rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its high affinity for the histamine H1 receptor. A thorough understanding of its binding characteristics is paramount for drug development professionals and researchers exploring its therapeutic potential and potential off-target effects. This technical guide provides a comprehensive overview of the methodologies employed in levocabastine hydrochloride receptor binding affinity assays, with a focus on the histamine H1 receptor and key off-target receptors.
Core Concepts in Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (in this case, levocabastine) for a specific receptor.[2] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled test compound (levocabastine), the binding affinity of the test compound can be determined.[3] Key parameters derived from these assays include:
-
IC50: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.[4]
-
Ki (Inhibition Constant): A measure of the binding affinity of the competing unlabeled ligand. It is derived from the IC50 value and the concentration and affinity of the radioligand.[5]
-
Bmax (Maximum Binding Capacity): The total number of receptors in a given preparation.[3]
-
Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[3]
Data Presentation: this compound Binding Affinities
The following tables summarize the quantitative data for this compound's binding affinity at its primary target and key off-target receptors.
Table 1: Histamine H1 Receptor Binding Affinity
| Radioligand | Tissue/Cell Line | Preparation | Ki (nM) | Reference |
| [3H]mepyramine | Guinea Pig Brain | Membranes | 0.36 | |
| [3H]mepyramine | Human H1 Receptor (recombinant) | CHO Cells | 2.3 | |
| [3H]mepyramine | Rat Brain | Membranes | 1.2 |
Table 2: Off-Target Receptor Binding Affinities
| Receptor | Radioligand | Tissue/Cell Line | Preparation | Ki (nM) | Reference |
| Neurotensin (B549771) Receptor 2 (NTS2) | [3H]SR 48692 | Rat Brain | Membranes | ~7 (IC50) | [6] |
| Sigma-2 | [3H]DTG | Rat Liver | Membranes | >10,000 | |
| Histamine H2 | [3H]tiotidine | Rodent Brain | Membranes | >10,000 | |
| Histamine H3 | [3H]N-methyl histamine | Rodent Brain | Membranes | >10,000 |
Experimental Protocols
This section provides detailed methodologies for key receptor binding assays relevant to this compound.
Histamine H1 Receptor Radioligand Binding Assay ([3H]mepyramine)
This protocol outlines a competitive inhibition assay to determine the binding affinity of this compound for the histamine H1 receptor using [3H]mepyramine as the radioligand.
a. Materials:
-
Cell Culture: HEK293T cells transiently expressing the human histamine H1 receptor.[7]
-
Radioligand: [3H]mepyramine (specific activity >20 Ci/mmol).[8]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Mianserin (B1677119) (10 µM).[7]
-
Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Scintillation Cocktail.
-
Protein Assay Reagents (e.g., BCA protein assay kit). [7]
b. Cell Membrane Preparation:
-
Culture HEK293T cells expressing the human H1 receptor to near confluence.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.[5]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[5]
c. Binding Assay Protocol:
-
Thaw the membrane preparation and resuspend it in the binding buffer.[5]
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]
-
Incubate the plate for 4 hours at 25°C with gentle agitation.[7][9]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filters and add scintillation cocktail.[5]
-
Quantify the filter-bound radioactivity using a scintillation counter.[5]
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[5]
-
Plot the percentage of specific binding against the logarithm of the levocabastine concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Neurotensin Receptor 2 (NTS2) Binding Assay
This protocol describes a competitive binding assay to assess the affinity of levocabastine for the NTS2 receptor.
a. Materials:
-
Radioligand: [3H]levocabastine or a suitable NTS2-selective radioligand.[10]
-
Tissue Preparation: Rat brain membranes.[6]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled neurotensin or levocabastine.
b. Assay Protocol:
-
Prepare rat brain membranes as described in the H1 receptor assay protocol.
-
Incubate the brain membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled levocabastine.
-
Follow the incubation, filtration, and counting steps as outlined in the H1 receptor assay protocol.
-
Analyze the data to determine the IC50 and Ki values for levocabastine at the NTS2 receptor.
Sigma-2 Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of levocabastine for the sigma-2 receptor.
a. Materials:
-
Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG).[11]
-
Tissue Preparation: Rat liver membrane homogenates.[12]
-
Unlabeled Ligand: this compound.
-
Sigma-1 Receptor Masking Agent: (+)-Pentazocine (to block [3H]DTG binding to sigma-1 receptors).[13]
-
Non-specific Binding Control: A high concentration of a known sigma-2 ligand (e.g., haloperidol).[11]
b. Assay Protocol:
-
Prepare rat liver membrane homogenates as described previously.
-
Incubate the membrane homogenates with a fixed concentration of [3H]DTG and (+)-pentazocine in the presence of varying concentrations of levocabastine.[12]
-
Follow the incubation, filtration, and counting steps as detailed in the H1 receptor assay protocol.
-
Analyze the data to determine the IC50 and Ki values for levocabastine at the sigma-2 receptor.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[14] Upon histamine binding, the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15] This cascade of events ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[14]
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of levocabastine.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revvity.com [revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Localization of neurotensin NTS2 receptors in rat brain, using [3H]levocabastine | Semantic Scholar [semanticscholar.org]
- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Levocabastine Hydrochloride Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine, a potent and selective second-generation histamine H1 receptor antagonist, is a cornerstone in the management of allergic conjunctivitis and rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its high affinity for the histamine H1 receptor. A thorough understanding of its binding characteristics is paramount for drug development professionals and researchers exploring its therapeutic potential and potential off-target effects. This technical guide provides a comprehensive overview of the methodologies employed in levocabastine hydrochloride receptor binding affinity assays, with a focus on the histamine H1 receptor and key off-target receptors.
Core Concepts in Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (in this case, levocabastine) for a specific receptor.[2] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled test compound (levocabastine), the binding affinity of the test compound can be determined.[3] Key parameters derived from these assays include:
-
IC50: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.[4]
-
Ki (Inhibition Constant): A measure of the binding affinity of the competing unlabeled ligand. It is derived from the IC50 value and the concentration and affinity of the radioligand.[5]
-
Bmax (Maximum Binding Capacity): The total number of receptors in a given preparation.[3]
-
Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[3]
Data Presentation: this compound Binding Affinities
The following tables summarize the quantitative data for this compound's binding affinity at its primary target and key off-target receptors.
Table 1: Histamine H1 Receptor Binding Affinity
| Radioligand | Tissue/Cell Line | Preparation | Ki (nM) | Reference |
| [3H]mepyramine | Guinea Pig Brain | Membranes | 0.36 | |
| [3H]mepyramine | Human H1 Receptor (recombinant) | CHO Cells | 2.3 | |
| [3H]mepyramine | Rat Brain | Membranes | 1.2 |
Table 2: Off-Target Receptor Binding Affinities
| Receptor | Radioligand | Tissue/Cell Line | Preparation | Ki (nM) | Reference |
| Neurotensin Receptor 2 (NTS2) | [3H]SR 48692 | Rat Brain | Membranes | ~7 (IC50) | [6] |
| Sigma-2 | [3H]DTG | Rat Liver | Membranes | >10,000 | |
| Histamine H2 | [3H]tiotidine | Rodent Brain | Membranes | >10,000 | |
| Histamine H3 | [3H]N-methyl histamine | Rodent Brain | Membranes | >10,000 |
Experimental Protocols
This section provides detailed methodologies for key receptor binding assays relevant to this compound.
Histamine H1 Receptor Radioligand Binding Assay ([3H]mepyramine)
This protocol outlines a competitive inhibition assay to determine the binding affinity of this compound for the histamine H1 receptor using [3H]mepyramine as the radioligand.
a. Materials:
-
Cell Culture: HEK293T cells transiently expressing the human histamine H1 receptor.[7]
-
Radioligand: [3H]mepyramine (specific activity >20 Ci/mmol).[8]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Mianserin (10 µM).[7]
-
Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Scintillation Cocktail.
-
Protein Assay Reagents (e.g., BCA protein assay kit). [7]
b. Cell Membrane Preparation:
-
Culture HEK293T cells expressing the human H1 receptor to near confluence.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.[5]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[5]
c. Binding Assay Protocol:
-
Thaw the membrane preparation and resuspend it in the binding buffer.[5]
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]
-
Incubate the plate for 4 hours at 25°C with gentle agitation.[7][9]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filters and add scintillation cocktail.[5]
-
Quantify the filter-bound radioactivity using a scintillation counter.[5]
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[5]
-
Plot the percentage of specific binding against the logarithm of the levocabastine concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Neurotensin Receptor 2 (NTS2) Binding Assay
This protocol describes a competitive binding assay to assess the affinity of levocabastine for the NTS2 receptor.
a. Materials:
-
Radioligand: [3H]levocabastine or a suitable NTS2-selective radioligand.[10]
-
Tissue Preparation: Rat brain membranes.[6]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled neurotensin or levocabastine.
b. Assay Protocol:
-
Prepare rat brain membranes as described in the H1 receptor assay protocol.
-
Incubate the brain membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled levocabastine.
-
Follow the incubation, filtration, and counting steps as outlined in the H1 receptor assay protocol.
-
Analyze the data to determine the IC50 and Ki values for levocabastine at the NTS2 receptor.
Sigma-2 Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of levocabastine for the sigma-2 receptor.
a. Materials:
-
Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG).[11]
-
Tissue Preparation: Rat liver membrane homogenates.[12]
-
Unlabeled Ligand: this compound.
-
Sigma-1 Receptor Masking Agent: (+)-Pentazocine (to block [3H]DTG binding to sigma-1 receptors).[13]
-
Non-specific Binding Control: A high concentration of a known sigma-2 ligand (e.g., haloperidol).[11]
b. Assay Protocol:
-
Prepare rat liver membrane homogenates as described previously.
-
Incubate the membrane homogenates with a fixed concentration of [3H]DTG and (+)-pentazocine in the presence of varying concentrations of levocabastine.[12]
-
Follow the incubation, filtration, and counting steps as detailed in the H1 receptor assay protocol.
-
Analyze the data to determine the IC50 and Ki values for levocabastine at the sigma-2 receptor.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[14] Upon histamine binding, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15] This cascade of events ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[14]
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of levocabastine.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revvity.com [revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Localization of neurotensin NTS2 receptors in rat brain, using [3H]levocabastine | Semantic Scholar [semanticscholar.org]
- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 15. researchgate.net [researchgate.net]
Levocabastine Hydrochloride and Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950) hydrochloride is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist widely utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1] While its primary mechanism of action is the competitive blockade of histamine H1 receptors, its direct effects on mast cell degranulation, the pivotal event in the initiation of the allergic cascade, remain a subject of nuanced investigation.[2][3] This technical guide provides an in-depth analysis of the current understanding of levocabastine hydrochloride's interaction with mast cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The evidence suggests a complex, context-dependent role for levocabastine in modulating mast cell activity, distinct from its principal antihistaminic function.
Introduction
Mast cells are critical effector cells in Type I hypersensitivity reactions. Upon activation, typically through the cross-linking of immunoglobulin E (IgE) bound to their high-affinity FcεRI receptors, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, leukotrienes, and prostaglandins.[4] this compound's established efficacy in alleviating allergic symptoms is predominantly attributed to its potent antagonism of histamine at the H1 receptor, thereby mitigating the downstream effects of mast cell-derived histamine.[2] However, the potential for levocabastine to directly modulate the degranulation process itself is of significant interest for its therapeutic profile. This document synthesizes the available scientific literature to provide a comprehensive overview of this topic.
Mechanism of Action: A Dual Perspective
Levocabastine's interaction with the allergic cascade can be viewed from two perspectives:
-
Primary Mechanism: H1-Receptor Antagonism: Levocabastine exhibits high selectivity and affinity for the histamine H1 receptor.[2] By competitively binding to these receptors on various cell types, including vascular endothelial cells and sensory neurons, it effectively blocks the actions of histamine released from mast cells. This prevents the characteristic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[2]
-
Secondary Effects: Modulation of Mast Cell Degranulation: The direct influence of levocabastine on mast cell stability is less definitive and appears to be dependent on the experimental model and stimulus. Some studies suggest an inhibitory role under specific conditions, while others report no effect or even a pro-degranulatory action at high concentrations.[3]
Quantitative Data on Mast Cell Degranulation
The available quantitative data on the direct effects of levocabastine on mast cell degranulation is limited and at times conflicting. The following tables summarize the key findings from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Mast Cell Mediator Release
| Cell Type | Species | Stimulus | Levocabastine Concentration | Observed Effect on Mediator Release | Quantitative Data | Citation |
| Peritoneal Mast Cells | Rat | Compound 48/80, A23187, Concanavalin A | Not specified | No inhibitory effect on histamine release. | Not provided | |
| Passively Sensitized Peritoneal Mast Cells | Rat | Antigen | Higher concentrations required | Inhibition of histamine release. | Not specified | |
| Lung Pieces | Guinea Pig | Antigen | 10⁻⁴ M | Potent inhibitory effect on histamine release. Dose-dependent inhibition of leukotriene C4 release. | Significant inhibition of LTC4 release at 10⁻⁴ M. | [5] |
| Leukocytes (from allergic volunteers) | Human | Allergen | 10⁻⁸ M to 10⁻⁶ M | Did not influence allergen-induced histamine release. | Not provided | [3] |
| Leukocytes (from healthy volunteers) | Human | Levocabastine alone | 10⁻⁴ M and 10⁻³ M | Caused histamine release. | Not provided | [3] |
Table 2: In Vivo Effects of this compound on Mast Cell-Related Allergic Responses
| Model | Species | Levocabastine Administration | Measured Parameters | Observed Effect | Citation |
| Passive Peritoneal Anaphylaxis | Rat | Not specified | Not specified | Inhibition of anaphylaxis. | |
| Allergic Rhinitis | Human | Nasal Spray | Nasal symptoms, inflammatory cell influx | Significant reduction in nasal symptoms and inflammatory cell influx. | [6] |
| Allergic Conjunctivitis | Guinea Pig | Topical | Conjunctival edema, vascular permeability | Less effective than ketotifen (B1218977) in reducing edema and vascular permeability. | [7] |
Signaling Pathways in Mast Cell Degranulation
The canonical pathway for IgE-mediated mast cell degranulation is initiated by the cross-linking of FcεRI receptors, leading to a cascade of intracellular signaling events. A key outcome of this cascade is an increase in intracellular calcium concentration, which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators.
Some evidence suggests that levocabastine may exert a modulatory effect on this pathway by preventing the decrease in cyclic AMP (cAMP) content in activated mast cells. Elevated cAMP levels are generally associated with the inhibition of mast cell degranulation. However, the precise mechanism and significance of this effect in the overall action of levocabastine require further elucidation.
Experimental Protocols
A variety of in vitro and in vivo models are employed to assess the effects of compounds on mast cell degranulation. Below is a generalized protocol for an in vitro mast cell degranulation assay using rat peritoneal mast cells, a commonly used primary cell model.
In Vitro Mast Cell Degranulation Assay: Rat Peritoneal Mast Cells
Objective: To evaluate the inhibitory effect of this compound on antigen-induced histamine release from passively sensitized rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Hanks' balanced salt solution (HBSS)
-
Bovine serum albumin (BSA)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-Human Serum Albumin (HSA) (antigen)
-
This compound solutions (various concentrations)
-
Triton X-100 (for cell lysis)
-
Ortho-phthalaldehyde (OPT) for histamine fluorometric assay
-
Microplate reader (fluorescence)
Procedure:
-
Isolation of Peritoneal Mast Cells:
-
Euthanize rats and inject 20 ml of cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2 minutes.
-
Aspirate the peritoneal fluid and collect it in chilled tubes.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold HBSS.
-
Resuspend the cells in HBSS containing 0.1% BSA.
-
Purify mast cells using a suitable density gradient centrifugation method (e.g., Percoll).
-
Assess mast cell purity and viability.
-
-
Passive Sensitization:
-
Incubate the purified mast cells with an optimal concentration of anti-DNP IgE at 37°C for 2 hours.
-
Wash the cells twice to remove unbound IgE.
-
Resuspend the sensitized cells in HBSS-BSA.
-
-
Inhibition Assay:
-
Aliquot the sensitized mast cell suspension into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle (control) to the tubes.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Antigen Challenge:
-
Initiate degranulation by adding DNP-HSA to the cell suspensions.
-
Incubate for 30 minutes at 37°C.
-
Include a negative control (no antigen) and a positive control for total histamine release (cell lysis with Triton X-100).
-
-
Termination and Sample Collection:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Perform a fluorometric assay using OPT to measure the histamine content in the supernatants and the cell lysates (total histamine).
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample.
-
Determine the concentration-response curve for levocabastine's inhibition of histamine release and calculate the IC50 value if applicable.
-
Discussion and Future Directions
The available evidence indicates that this compound's primary role in the management of allergic conditions is its potent and selective antagonism of the histamine H1 receptor. Its direct effects on mast cell degranulation are not as clearly defined and appear to be highly dependent on the experimental conditions, including the species and tissue origin of the mast cells, the stimulus used for activation, and the concentration of levocabastine.
The observation that levocabastine can inhibit histamine release in some models, particularly those involving immunologic stimuli in guinea pig lung and passively sensitized rat mast cells, suggests a potential, albeit secondary, mast cell stabilizing effect. The finding that it may prevent the decrease in cAMP levels in activated mast cells provides a plausible, though not fully substantiated, mechanism for this inhibition.
Conversely, the lack of effect in other models and the induction of histamine release at high concentrations in human leukocytes highlight the complexity of its pharmacological profile. The clinical significance of these direct mast cell effects, in light of its powerful H1-antihistamine activity, remains to be fully elucidated.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which levocabastine modulates mast cell signaling pathways under different conditions.
-
Conducting studies with human mast cells from relevant tissues (e.g., conjunctiva, nasal mucosa) to better understand its effects in a clinical context.
-
Determining the IC50 values for mast cell stabilization in models where an inhibitory effect is observed to better quantify its potency in this regard.
Conclusion
This compound is an effective topical treatment for allergic rhinitis and conjunctivitis, primarily due to its potent H1-receptor antagonism. While it is not a classical mast cell stabilizer in the same category as cromolyn (B99618) sodium, there is evidence to suggest that it can, under specific experimental conditions, inhibit the release of mediators from mast cells. This potential dual action, though not universally observed, may contribute to its overall therapeutic efficacy. For researchers and drug development professionals, a thorough understanding of this nuanced activity is crucial for the rational design and application of future anti-allergic therapies. The conflicting findings underscore the importance of careful model selection and data interpretation when investigating the complex interactions between anti-allergic drugs and mast cell biology.
References
- 1. Influence of levocabastine suspension on ciliary beat frequency and mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of mediator release from guinea pig lung mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ketotifen fumarate, olopatadine, and levocabastine on ocular active anaphylaxis in the guinea pig and ocular immediate hypersensitivity in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocabastine Hydrochloride and Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine hydrochloride is a potent and selective second-generation histamine H1-receptor antagonist widely utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1] While its primary mechanism of action is the competitive blockade of histamine H1 receptors, its direct effects on mast cell degranulation, the pivotal event in the initiation of the allergic cascade, remain a subject of nuanced investigation.[2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with mast cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The evidence suggests a complex, context-dependent role for levocabastine in modulating mast cell activity, distinct from its principal antihistaminic function.
Introduction
Mast cells are critical effector cells in Type I hypersensitivity reactions. Upon activation, typically through the cross-linking of immunoglobulin E (IgE) bound to their high-affinity FcεRI receptors, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, leukotrienes, and prostaglandins.[4] this compound's established efficacy in alleviating allergic symptoms is predominantly attributed to its potent antagonism of histamine at the H1 receptor, thereby mitigating the downstream effects of mast cell-derived histamine.[2] However, the potential for levocabastine to directly modulate the degranulation process itself is of significant interest for its therapeutic profile. This document synthesizes the available scientific literature to provide a comprehensive overview of this topic.
Mechanism of Action: A Dual Perspective
Levocabastine's interaction with the allergic cascade can be viewed from two perspectives:
-
Primary Mechanism: H1-Receptor Antagonism: Levocabastine exhibits high selectivity and affinity for the histamine H1 receptor.[2] By competitively binding to these receptors on various cell types, including vascular endothelial cells and sensory neurons, it effectively blocks the actions of histamine released from mast cells. This prevents the characteristic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[2]
-
Secondary Effects: Modulation of Mast Cell Degranulation: The direct influence of levocabastine on mast cell stability is less definitive and appears to be dependent on the experimental model and stimulus. Some studies suggest an inhibitory role under specific conditions, while others report no effect or even a pro-degranulatory action at high concentrations.[3]
Quantitative Data on Mast Cell Degranulation
The available quantitative data on the direct effects of levocabastine on mast cell degranulation is limited and at times conflicting. The following tables summarize the key findings from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Mast Cell Mediator Release
| Cell Type | Species | Stimulus | Levocabastine Concentration | Observed Effect on Mediator Release | Quantitative Data | Citation |
| Peritoneal Mast Cells | Rat | Compound 48/80, A23187, Concanavalin A | Not specified | No inhibitory effect on histamine release. | Not provided | |
| Passively Sensitized Peritoneal Mast Cells | Rat | Antigen | Higher concentrations required | Inhibition of histamine release. | Not specified | |
| Lung Pieces | Guinea Pig | Antigen | 10⁻⁴ M | Potent inhibitory effect on histamine release. Dose-dependent inhibition of leukotriene C4 release. | Significant inhibition of LTC4 release at 10⁻⁴ M. | [5] |
| Leukocytes (from allergic volunteers) | Human | Allergen | 10⁻⁸ M to 10⁻⁶ M | Did not influence allergen-induced histamine release. | Not provided | [3] |
| Leukocytes (from healthy volunteers) | Human | Levocabastine alone | 10⁻⁴ M and 10⁻³ M | Caused histamine release. | Not provided | [3] |
Table 2: In Vivo Effects of this compound on Mast Cell-Related Allergic Responses
| Model | Species | Levocabastine Administration | Measured Parameters | Observed Effect | Citation |
| Passive Peritoneal Anaphylaxis | Rat | Not specified | Not specified | Inhibition of anaphylaxis. | |
| Allergic Rhinitis | Human | Nasal Spray | Nasal symptoms, inflammatory cell influx | Significant reduction in nasal symptoms and inflammatory cell influx. | [6] |
| Allergic Conjunctivitis | Guinea Pig | Topical | Conjunctival edema, vascular permeability | Less effective than ketotifen in reducing edema and vascular permeability. | [7] |
Signaling Pathways in Mast Cell Degranulation
The canonical pathway for IgE-mediated mast cell degranulation is initiated by the cross-linking of FcεRI receptors, leading to a cascade of intracellular signaling events. A key outcome of this cascade is an increase in intracellular calcium concentration, which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators.
Some evidence suggests that levocabastine may exert a modulatory effect on this pathway by preventing the decrease in cyclic AMP (cAMP) content in activated mast cells. Elevated cAMP levels are generally associated with the inhibition of mast cell degranulation. However, the precise mechanism and significance of this effect in the overall action of levocabastine require further elucidation.
Experimental Protocols
A variety of in vitro and in vivo models are employed to assess the effects of compounds on mast cell degranulation. Below is a generalized protocol for an in vitro mast cell degranulation assay using rat peritoneal mast cells, a commonly used primary cell model.
In Vitro Mast Cell Degranulation Assay: Rat Peritoneal Mast Cells
Objective: To evaluate the inhibitory effect of this compound on antigen-induced histamine release from passively sensitized rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Hanks' balanced salt solution (HBSS)
-
Bovine serum albumin (BSA)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-Human Serum Albumin (HSA) (antigen)
-
This compound solutions (various concentrations)
-
Triton X-100 (for cell lysis)
-
Ortho-phthalaldehyde (OPT) for histamine fluorometric assay
-
Microplate reader (fluorescence)
Procedure:
-
Isolation of Peritoneal Mast Cells:
-
Euthanize rats and inject 20 ml of cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2 minutes.
-
Aspirate the peritoneal fluid and collect it in chilled tubes.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold HBSS.
-
Resuspend the cells in HBSS containing 0.1% BSA.
-
Purify mast cells using a suitable density gradient centrifugation method (e.g., Percoll).
-
Assess mast cell purity and viability.
-
-
Passive Sensitization:
-
Incubate the purified mast cells with an optimal concentration of anti-DNP IgE at 37°C for 2 hours.
-
Wash the cells twice to remove unbound IgE.
-
Resuspend the sensitized cells in HBSS-BSA.
-
-
Inhibition Assay:
-
Aliquot the sensitized mast cell suspension into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle (control) to the tubes.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Antigen Challenge:
-
Initiate degranulation by adding DNP-HSA to the cell suspensions.
-
Incubate for 30 minutes at 37°C.
-
Include a negative control (no antigen) and a positive control for total histamine release (cell lysis with Triton X-100).
-
-
Termination and Sample Collection:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Perform a fluorometric assay using OPT to measure the histamine content in the supernatants and the cell lysates (total histamine).
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample.
-
Determine the concentration-response curve for levocabastine's inhibition of histamine release and calculate the IC50 value if applicable.
-
Discussion and Future Directions
The available evidence indicates that this compound's primary role in the management of allergic conditions is its potent and selective antagonism of the histamine H1 receptor. Its direct effects on mast cell degranulation are not as clearly defined and appear to be highly dependent on the experimental conditions, including the species and tissue origin of the mast cells, the stimulus used for activation, and the concentration of levocabastine.
The observation that levocabastine can inhibit histamine release in some models, particularly those involving immunologic stimuli in guinea pig lung and passively sensitized rat mast cells, suggests a potential, albeit secondary, mast cell stabilizing effect. The finding that it may prevent the decrease in cAMP levels in activated mast cells provides a plausible, though not fully substantiated, mechanism for this inhibition.
Conversely, the lack of effect in other models and the induction of histamine release at high concentrations in human leukocytes highlight the complexity of its pharmacological profile. The clinical significance of these direct mast cell effects, in light of its powerful H1-antihistamine activity, remains to be fully elucidated.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which levocabastine modulates mast cell signaling pathways under different conditions.
-
Conducting studies with human mast cells from relevant tissues (e.g., conjunctiva, nasal mucosa) to better understand its effects in a clinical context.
-
Determining the IC50 values for mast cell stabilization in models where an inhibitory effect is observed to better quantify its potency in this regard.
Conclusion
This compound is an effective topical treatment for allergic rhinitis and conjunctivitis, primarily due to its potent H1-receptor antagonism. While it is not a classical mast cell stabilizer in the same category as cromolyn sodium, there is evidence to suggest that it can, under specific experimental conditions, inhibit the release of mediators from mast cells. This potential dual action, though not universally observed, may contribute to its overall therapeutic efficacy. For researchers and drug development professionals, a thorough understanding of this nuanced activity is crucial for the rational design and application of future anti-allergic therapies. The conflicting findings underscore the importance of careful model selection and data interpretation when investigating the complex interactions between anti-allergic drugs and mast cell biology.
References
- 1. Influence of levocabastine suspension on ciliary beat frequency and mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of mediator release from guinea pig lung mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ketotifen fumarate, olopatadine, and levocabastine on ocular active anaphylaxis in the guinea pig and ocular immediate hypersensitivity in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Levocabastine Hydrochloride with the Neurotensin Receptor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, has been identified as a crucial tool for differentiating neurotensin (B549771) receptor subtypes. This technical guide provides an in-depth analysis of the interaction between levocabastine hydrochloride and the low-affinity neurotensin receptor, NTS2. It consolidates quantitative binding data, details key experimental methodologies, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the neurotensin system.
Introduction to Neurotensin Receptors
Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery[1]. Its diverse physiological effects are mediated through three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled sortilin/NTS3. NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that exhibit distinct pharmacological properties and signaling mechanisms[2].
-
NTS1 Receptor: The high-affinity neurotensin receptor, with a binding affinity for neurotensin in the sub-nanomolar range (0.1-0.4 nM)[2]. It is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades[2].
-
NTS2 Receptor: The low-affinity neurotensin receptor, which binds neurotensin with an affinity in the low nanomolar range (2-5 nM)[2]. A key pharmacological characteristic of the NTS2 receptor is its sensitivity to the antihistamine levocabastine[2][3][4].
This compound: A Selective NTS2 Receptor Ligand
This compound is a piperidine (B6355638) derivative primarily known for its potent and selective antagonism of the histamine H1 receptor[5]. However, it has been discovered to also bind with high affinity to the NTS2 receptor, making it an invaluable pharmacological tool for distinguishing between NTS1 and NTS2[3][6]. Levocabastine's interaction with the NTS2 receptor is complex, exhibiting both antagonistic and, in some cellular contexts, partial agonist or agonist-like properties[3][7].
Quantitative Analysis of Levocabastine Interaction with NTS2
The binding affinity of levocabastine for the NTS2 receptor has been characterized in various studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Levocabastine for the Neurotensin Receptor 2 (NTS2)
| Compound | Receptor | Preparation | Radioligand | Affinity Metric | Value (nM) | Reference |
| Levocabastine | NTS2 | Rat brain synaptic membranes | [125I-Tyr3]Neurotensin | IC50 | 7 | [8] |
| Levocabastine | mNTRL (mouse NTS2) | COS-7 cell membranes | [125I-Tyr3]Neurotensin | IC50 | 1-2 | [9] |
Table 2: Comparative Binding Affinities of Neurotensin and Levocabastine
| Ligand | Receptor Subtype | Reported Affinity (nM) | Reference |
| Neurotensin | NTS1 | 0.1 - 0.4 (KD) | [2] |
| Neurotensin | NTS2 | 2 - 5 (KD) | [2] |
| Levocabastine | NTS2 | 7 (IC50) | [8] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines the methodology for determining the binding affinity of levocabastine for the NTS2 receptor using a competition binding assay.
Objective: To determine the IC50 value of levocabastine for the NTS2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the NTS2 receptor (e.g., transfected CHO or COS-7 cells) or from tissues with high NTS2 expression (e.g., rat brain synaptic membranes).
-
Radioligand: [125I-Tyr3]Neurotensin.
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein).
-
50 µL of varying concentrations of levocabastine.
-
50 µL of a fixed concentration of [125I-Tyr3]Neurotensin.
-
For determining non-specific binding, a high concentration of unlabeled neurotensin is used instead of levocabastine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium[10].
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filters, and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to measure the effect of levocabastine on NTS2 receptor activation by monitoring changes in intracellular calcium levels.
Objective: To assess the agonist or antagonist properties of levocabastine at the NTS2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the NTS2 receptor (e.g., CHO-K1 cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Test Compounds: Levocabastine, a known NTS2 agonist (e.g., SR48692 in some systems), and a known NTS2 antagonist.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Culture: Culture the NTS2-expressing cells in appropriate media until they reach a suitable confluency.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Gently wash the cells with fresh assay buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition: Add varying concentrations of levocabastine to the cells. To test for antagonistic effects, pre-incubate the cells with levocabastine before adding a known NTS2 agonist.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence from the baseline. For agonist activity, plot the response against the levocabastine concentration to determine the EC50. For antagonist activity, determine the shift in the agonist's dose-response curve.
NTS2 Receptor Signaling Pathway
The signaling pathway activated by the NTS2 receptor is cell-type dependent. However, a common pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2)[11]. Levocabastine has been shown to stimulate intracellular calcium mobilization in cells expressing the rat NTS2 receptor, indicating agonist-like activity in this system[7].
NTS2 Receptor Signaling Pathway
Caption: Levocabastine-mediated NTS2 receptor signaling.
Conclusion
This compound's unique pharmacological profile as a selective ligand for the NTS2 receptor has been instrumental in advancing our understanding of the neurotensin system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the physiological and pathological roles of the NTS2 receptor. The complex nature of levocabastine's interaction, exhibiting both antagonistic and context-dependent agonistic properties, underscores the need for careful experimental design and interpretation. Future research leveraging the tools and techniques described herein will be critical for the development of novel therapeutics targeting the neurotensin pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Levocabastine Hydrochloride with the Neurotensin Receptor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine, a potent and selective second-generation histamine H1 receptor antagonist, has been identified as a crucial tool for differentiating neurotensin receptor subtypes. This technical guide provides an in-depth analysis of the interaction between levocabastine hydrochloride and the low-affinity neurotensin receptor, NTS2. It consolidates quantitative binding data, details key experimental methodologies, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the neurotensin system.
Introduction to Neurotensin Receptors
Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery[1]. Its diverse physiological effects are mediated through three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled sortilin/NTS3. NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that exhibit distinct pharmacological properties and signaling mechanisms[2].
-
NTS1 Receptor: The high-affinity neurotensin receptor, with a binding affinity for neurotensin in the sub-nanomolar range (0.1-0.4 nM)[2]. It is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades[2].
-
NTS2 Receptor: The low-affinity neurotensin receptor, which binds neurotensin with an affinity in the low nanomolar range (2-5 nM)[2]. A key pharmacological characteristic of the NTS2 receptor is its sensitivity to the antihistamine levocabastine[2][3][4].
This compound: A Selective NTS2 Receptor Ligand
This compound is a piperidine derivative primarily known for its potent and selective antagonism of the histamine H1 receptor[5]. However, it has been discovered to also bind with high affinity to the NTS2 receptor, making it an invaluable pharmacological tool for distinguishing between NTS1 and NTS2[3][6]. Levocabastine's interaction with the NTS2 receptor is complex, exhibiting both antagonistic and, in some cellular contexts, partial agonist or agonist-like properties[3][7].
Quantitative Analysis of Levocabastine Interaction with NTS2
The binding affinity of levocabastine for the NTS2 receptor has been characterized in various studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Levocabastine for the Neurotensin Receptor 2 (NTS2)
| Compound | Receptor | Preparation | Radioligand | Affinity Metric | Value (nM) | Reference |
| Levocabastine | NTS2 | Rat brain synaptic membranes | [125I-Tyr3]Neurotensin | IC50 | 7 | [8] |
| Levocabastine | mNTRL (mouse NTS2) | COS-7 cell membranes | [125I-Tyr3]Neurotensin | IC50 | 1-2 | [9] |
Table 2: Comparative Binding Affinities of Neurotensin and Levocabastine
| Ligand | Receptor Subtype | Reported Affinity (nM) | Reference |
| Neurotensin | NTS1 | 0.1 - 0.4 (KD) | [2] |
| Neurotensin | NTS2 | 2 - 5 (KD) | [2] |
| Levocabastine | NTS2 | 7 (IC50) | [8] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines the methodology for determining the binding affinity of levocabastine for the NTS2 receptor using a competition binding assay.
Objective: To determine the IC50 value of levocabastine for the NTS2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the NTS2 receptor (e.g., transfected CHO or COS-7 cells) or from tissues with high NTS2 expression (e.g., rat brain synaptic membranes).
-
Radioligand: [125I-Tyr3]Neurotensin.
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein).
-
50 µL of varying concentrations of levocabastine.
-
50 µL of a fixed concentration of [125I-Tyr3]Neurotensin.
-
For determining non-specific binding, a high concentration of unlabeled neurotensin is used instead of levocabastine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium[10].
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filters, and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to measure the effect of levocabastine on NTS2 receptor activation by monitoring changes in intracellular calcium levels.
Objective: To assess the agonist or antagonist properties of levocabastine at the NTS2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the NTS2 receptor (e.g., CHO-K1 cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Test Compounds: Levocabastine, a known NTS2 agonist (e.g., SR48692 in some systems), and a known NTS2 antagonist.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Culture: Culture the NTS2-expressing cells in appropriate media until they reach a suitable confluency.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Gently wash the cells with fresh assay buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition: Add varying concentrations of levocabastine to the cells. To test for antagonistic effects, pre-incubate the cells with levocabastine before adding a known NTS2 agonist.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence from the baseline. For agonist activity, plot the response against the levocabastine concentration to determine the EC50. For antagonist activity, determine the shift in the agonist's dose-response curve.
NTS2 Receptor Signaling Pathway
The signaling pathway activated by the NTS2 receptor is cell-type dependent. However, a common pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2)[11]. Levocabastine has been shown to stimulate intracellular calcium mobilization in cells expressing the rat NTS2 receptor, indicating agonist-like activity in this system[7].
NTS2 Receptor Signaling Pathway
Caption: Levocabastine-mediated NTS2 receptor signaling.
Conclusion
This compound's unique pharmacological profile as a selective ligand for the NTS2 receptor has been instrumental in advancing our understanding of the neurotensin system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the physiological and pathological roles of the NTS2 receptor. The complex nature of levocabastine's interaction, exhibiting both antagonistic and context-dependent agonistic properties, underscores the need for careful experimental design and interpretation. Future research leveraging the tools and techniques described herein will be critical for the development of novel therapeutics targeting the neurotensin pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Levocabastine hydrochloride
An In-Depth Technical Guide to Levocabastine (B1674950) Hydrochloride: Discovery, Synthesis, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Levocabastine hydrochloride is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist renowned for its rapid onset and sustained duration of action in treating allergic conjunctivitis and rhinitis.[1][2][3][4][5] Discovered in 1979 at Janssen Pharmaceutica, it marked a significant advancement in topical allergy treatment.[1][3][4][6][7][8] This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, a practical and sustainable synthesis pathway with explicit experimental protocols, and key quantitative data. It is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Pharmacological Profile
Levocabastine was identified by Janssen Pharmaceutica in 1979 as a highly selective H1-receptor antagonist.[1][3][7][8] Its development was geared towards creating a topical agent for allergic conditions that could act directly at the site of irritation with minimal systemic side effects.[2]
Mechanism of Action
Levocabastine's primary mechanism involves competitive antagonism of histamine H1 receptors on effector cells.[2][3][9] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering symptoms like itching, vasodilation, and increased vascular permeability.[2][10] Levocabastine effectively blocks this interaction, preventing the downstream signaling cascade that leads to allergic symptoms.[2][9] Its high specificity for the H1 receptor minimizes off-target effects.[2]
Interestingly, subsequent research revealed that levocabastine also acts as a potent and selective antagonist for the neurotensin (B549771) receptor NTS2, making it a valuable tool in studying this receptor's function.[1][9]
Pharmacokinetics and Physicochemical Properties
Levocabastine is primarily administered as a topical microsuspension for ophthalmic or nasal use.[1][2][11] This localized delivery ensures high concentrations at the target site with limited systemic absorption, thereby reducing the potential for adverse effects like sedation.[2][12]
| Property | Value | Reference |
| IUPAC Name | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | [1][11] |
| Molecular Formula | C₂₆H₂₉FN₂O₂ | [1][11] |
| CAS Number | 79516-68-0 | [1] |
| Systemic Bioavailability | 30-60% (Ocular); 60-80% (Nasal) | [9] |
| Plasma Protein Binding | ~55% | [9] |
| Metabolism | ~10-20% metabolized to an acylglucuronide | [3] |
| Elimination Half-life | 35-40 hours | [9] |
| Excretion | Primarily renal (~70% as unchanged drug) | [9] |
Synthesis of this compound
The synthesis of this compound has evolved to improve efficiency and sustainability for industrial production. The pathway described here is a practical and improved method that avoids chiral resolution and chromatographic purification, yielding a high-purity final product.[7][13][14] The core strategy involves the reductive amination of a key cyclohexanone (B45756) intermediate with a chiral piperidine (B6355638) intermediate.
References
- 1. Levocabastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. droracle.ai [droracle.ai]
- 6. Levocabastine [medbox.iiab.me]
- 7. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. [Pharmacological and clinical properties of this compound (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
Discovery and synthesis of Levocabastine hydrochloride
An In-Depth Technical Guide to Levocabastine Hydrochloride: Discovery, Synthesis, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective second-generation histamine H1-receptor antagonist renowned for its rapid onset and sustained duration of action in treating allergic conjunctivitis and rhinitis.[1][2][3][4][5] Discovered in 1979 at Janssen Pharmaceutica, it marked a significant advancement in topical allergy treatment.[1][3][4][6][7][8] This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, a practical and sustainable synthesis pathway with explicit experimental protocols, and key quantitative data. It is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Pharmacological Profile
Levocabastine was identified by Janssen Pharmaceutica in 1979 as a highly selective H1-receptor antagonist.[1][3][7][8] Its development was geared towards creating a topical agent for allergic conditions that could act directly at the site of irritation with minimal systemic side effects.[2]
Mechanism of Action
Levocabastine's primary mechanism involves competitive antagonism of histamine H1 receptors on effector cells.[2][3][9] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering symptoms like itching, vasodilation, and increased vascular permeability.[2][10] Levocabastine effectively blocks this interaction, preventing the downstream signaling cascade that leads to allergic symptoms.[2][9] Its high specificity for the H1 receptor minimizes off-target effects.[2]
Interestingly, subsequent research revealed that levocabastine also acts as a potent and selective antagonist for the neurotensin receptor NTS2, making it a valuable tool in studying this receptor's function.[1][9]
Pharmacokinetics and Physicochemical Properties
Levocabastine is primarily administered as a topical microsuspension for ophthalmic or nasal use.[1][2][11] This localized delivery ensures high concentrations at the target site with limited systemic absorption, thereby reducing the potential for adverse effects like sedation.[2][12]
| Property | Value | Reference |
| IUPAC Name | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | [1][11] |
| Molecular Formula | C₂₆H₂₉FN₂O₂ | [1][11] |
| CAS Number | 79516-68-0 | [1] |
| Systemic Bioavailability | 30-60% (Ocular); 60-80% (Nasal) | [9] |
| Plasma Protein Binding | ~55% | [9] |
| Metabolism | ~10-20% metabolized to an acylglucuronide | [3] |
| Elimination Half-life | 35-40 hours | [9] |
| Excretion | Primarily renal (~70% as unchanged drug) | [9] |
Synthesis of this compound
The synthesis of this compound has evolved to improve efficiency and sustainability for industrial production. The pathway described here is a practical and improved method that avoids chiral resolution and chromatographic purification, yielding a high-purity final product.[7][13][14] The core strategy involves the reductive amination of a key cyclohexanone intermediate with a chiral piperidine intermediate.
References
- 1. Levocabastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. droracle.ai [droracle.ai]
- 6. Levocabastine [medbox.iiab.me]
- 7. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. [Pharmacological and clinical properties of this compound (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Levocabastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levocabastine (B1674950) is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist.[1][2] Its molecular architecture is finely tuned for high-affinity binding to the H1 receptor, enabling effective blockade of histamine-mediated allergic responses. This technical guide provides a detailed examination of the molecular structure of levocabastine hydrochloride, its mechanism of action, and the underlying structure-activity relationships (SAR) that govern its pharmacological profile. The document includes a summary of available quantitative data, detailed experimental protocols for assessing receptor affinity and functional activity, and visualizations of the relevant biological and experimental pathways.
Molecular Structure of this compound
Levocabastine is a synthetic piperidine (B6355638) derivative.[3] The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations.
Chemical Name: (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrochloride.
Molecular Formula: C₂₆H₃₀ClFN₂O₂
Molecular Weight: 456.99 g/mol
The structure of levocabastine is characterized by several key features:
-
A central piperidine ring which serves as a common scaffold in many H1-antihistamines.
-
A basic tertiary amine within the piperidine ring, which is crucial for interaction with the receptor.
-
A cyclohexyl ring substituted with a p-fluorophenyl group and a cyano group .
-
A phenyl group and a carboxylic acid group attached to the same carbon (C4) of the piperidine ring.
-
Specific stereochemistry at positions C3 and C4 of the piperidine ring and a cis conformation of the substituents on the cyclohexyl ring.
Mechanism of Action
Levocabastine exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[2] In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.[2] Levocabastine, due to its high affinity for the H1 receptor, binds to the receptor and prevents histamine from binding and activating it.[2] This blockade effectively inhibits the downstream signaling pathways, thereby preventing the onset of allergic symptoms.[2] Its action is highly selective for the H1 receptor, which minimizes off-target side effects.[1]
Structure-Activity Relationship (SAR)
While specific SAR studies detailing the systematic modification of each component of the levocabastine molecule are not extensively published, we can infer the importance of its structural features based on the general pharmacophore model for H1-antihistamines and data from related compounds.
-
Piperidine Scaffold and Tertiary Amine: The piperidine ring acts as a central scaffold. The tertiary amine within this ring is a critical feature for H1-antagonists. It is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the H1 receptor.
-
Cyclohexyl Ring: This bulky, lipophilic group contributes to the overall van der Waals interactions within the receptor's binding pocket, enhancing binding affinity.
-
p-Fluorophenyl Group: The aromatic ring provides a crucial interaction point, likely through pi-pi stacking with aromatic amino acid residues in the receptor. The fluorine atom can modulate the electronic properties of the ring and may form specific hydrogen bonds or other electrostatic interactions, further anchoring the ligand in the binding site.
-
Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronic distribution of the adjacent phenyl ring and may participate in dipole-dipole or hydrogen bond interactions within the receptor.
-
C4-Phenyl and Carboxylic Acid Groups: The substitution at the C4 position of the piperidine ring with both a phenyl and a carboxylic acid group is a distinctive feature. The phenyl group contributes to hydrophobic interactions. The carboxylic acid, which will be deprotonated at physiological pH, introduces a negative charge that can form a strong ionic bond or hydrogen bonds with specific residues in the H1 receptor binding pocket, significantly increasing affinity and selectivity.
-
Stereochemistry: The specific stereoisomer, levocabastine, is the active form. This highlights the three-dimensional nature of the drug-receptor interaction, where a precise orientation of the functional groups is necessary for optimal binding and antagonist activity.
Quantitative Pharmacological Data
Specific Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values for levocabastine at the histamine H1 receptor are not consistently reported across publicly available literature. However, its high potency and selectivity are well-established. The following table summarizes the available data on its receptor selectivity profile. A lower affinity ratio indicates higher selectivity for the H1 receptor.
| Parameter | Receptor | Value | Reference |
| Receptor Affinity Ratio (H2:H1) | H2 vs H1 | 420 | |
| Receptor Affinity Ratio (H3:H1) | H3 vs H1 | 82 |
Table 1: Selectivity Profile of Levocabastine
Experimental Protocols
The quantitative data for H1 receptor antagonists like levocabastine are typically generated through two main types of in vitro assays: receptor binding assays to determine affinity (Ki) and functional assays to determine potency (IC50 or EC50).
Histamine H1 Receptor Binding Assay
This assay measures the affinity of a test compound for the H1 receptor by quantifying its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of levocabastine.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., GF/C).
Methodology:
-
Incubation: In assay tubes, combine the H1 receptor-containing membranes, a fixed concentration of [³H]mepyramine (typically near its Kd value), and varying concentrations of levocabastine. For total binding, omit levocabastine. For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Determine the IC50 value (the concentration of levocabastine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, which is the primary signaling event following H1 receptor activation.
Objective: To determine the functional potency (IC50) of levocabastine.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescence microplate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope capable of kinetic reading.
Methodology:
-
Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well or 384-well microplates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of levocabastine. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (typically the EC80 concentration, which gives 80% of the maximal response) into each well.
-
Data Acquisition: Immediately after histamine addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is determined for each well. Plot the response as a percentage of the control (histamine alone) against the logarithm of the levocabastine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of levocabastine that inhibits 50% of the histamine-induced calcium mobilization.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Histamine H1 Receptor Signaling Pathway and Site of Levocabastine Action.
Experimental Workflow Diagrams
Receptor Binding Assay Workflow
Caption: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay Workflow
Caption: Workflow for a Calcium Mobilization Functional Assay.
References
- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Levocabastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist.[1][2] Its molecular architecture is finely tuned for high-affinity binding to the H1 receptor, enabling effective blockade of histamine-mediated allergic responses. This technical guide provides a detailed examination of the molecular structure of levocabastine hydrochloride, its mechanism of action, and the underlying structure-activity relationships (SAR) that govern its pharmacological profile. The document includes a summary of available quantitative data, detailed experimental protocols for assessing receptor affinity and functional activity, and visualizations of the relevant biological and experimental pathways.
Molecular Structure of this compound
Levocabastine is a synthetic piperidine derivative.[3] The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations.
Chemical Name: (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrochloride.
Molecular Formula: C₂₆H₃₀ClFN₂O₂
Molecular Weight: 456.99 g/mol
The structure of levocabastine is characterized by several key features:
-
A central piperidine ring which serves as a common scaffold in many H1-antihistamines.
-
A basic tertiary amine within the piperidine ring, which is crucial for interaction with the receptor.
-
A cyclohexyl ring substituted with a p-fluorophenyl group and a cyano group .
-
A phenyl group and a carboxylic acid group attached to the same carbon (C4) of the piperidine ring.
-
Specific stereochemistry at positions C3 and C4 of the piperidine ring and a cis conformation of the substituents on the cyclohexyl ring.
Mechanism of Action
Levocabastine exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[2] In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.[2] Levocabastine, due to its high affinity for the H1 receptor, binds to the receptor and prevents histamine from binding and activating it.[2] This blockade effectively inhibits the downstream signaling pathways, thereby preventing the onset of allergic symptoms.[2] Its action is highly selective for the H1 receptor, which minimizes off-target side effects.[1]
Structure-Activity Relationship (SAR)
While specific SAR studies detailing the systematic modification of each component of the levocabastine molecule are not extensively published, we can infer the importance of its structural features based on the general pharmacophore model for H1-antihistamines and data from related compounds.
-
Piperidine Scaffold and Tertiary Amine: The piperidine ring acts as a central scaffold. The tertiary amine within this ring is a critical feature for H1-antagonists. It is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the H1 receptor.
-
Cyclohexyl Ring: This bulky, lipophilic group contributes to the overall van der Waals interactions within the receptor's binding pocket, enhancing binding affinity.
-
p-Fluorophenyl Group: The aromatic ring provides a crucial interaction point, likely through pi-pi stacking with aromatic amino acid residues in the receptor. The fluorine atom can modulate the electronic properties of the ring and may form specific hydrogen bonds or other electrostatic interactions, further anchoring the ligand in the binding site.
-
Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronic distribution of the adjacent phenyl ring and may participate in dipole-dipole or hydrogen bond interactions within the receptor.
-
C4-Phenyl and Carboxylic Acid Groups: The substitution at the C4 position of the piperidine ring with both a phenyl and a carboxylic acid group is a distinctive feature. The phenyl group contributes to hydrophobic interactions. The carboxylic acid, which will be deprotonated at physiological pH, introduces a negative charge that can form a strong ionic bond or hydrogen bonds with specific residues in the H1 receptor binding pocket, significantly increasing affinity and selectivity.
-
Stereochemistry: The specific stereoisomer, levocabastine, is the active form. This highlights the three-dimensional nature of the drug-receptor interaction, where a precise orientation of the functional groups is necessary for optimal binding and antagonist activity.
Quantitative Pharmacological Data
Specific Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values for levocabastine at the histamine H1 receptor are not consistently reported across publicly available literature. However, its high potency and selectivity are well-established. The following table summarizes the available data on its receptor selectivity profile. A lower affinity ratio indicates higher selectivity for the H1 receptor.
| Parameter | Receptor | Value | Reference |
| Receptor Affinity Ratio (H2:H1) | H2 vs H1 | 420 | |
| Receptor Affinity Ratio (H3:H1) | H3 vs H1 | 82 |
Table 1: Selectivity Profile of Levocabastine
Experimental Protocols
The quantitative data for H1 receptor antagonists like levocabastine are typically generated through two main types of in vitro assays: receptor binding assays to determine affinity (Ki) and functional assays to determine potency (IC50 or EC50).
Histamine H1 Receptor Binding Assay
This assay measures the affinity of a test compound for the H1 receptor by quantifying its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of levocabastine.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin or diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., GF/C).
Methodology:
-
Incubation: In assay tubes, combine the H1 receptor-containing membranes, a fixed concentration of [³H]mepyramine (typically near its Kd value), and varying concentrations of levocabastine. For total binding, omit levocabastine. For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Determine the IC50 value (the concentration of levocabastine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, which is the primary signaling event following H1 receptor activation.
Objective: To determine the functional potency (IC50) of levocabastine.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescence microplate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope capable of kinetic reading.
Methodology:
-
Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well or 384-well microplates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of levocabastine. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (typically the EC80 concentration, which gives 80% of the maximal response) into each well.
-
Data Acquisition: Immediately after histamine addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is determined for each well. Plot the response as a percentage of the control (histamine alone) against the logarithm of the levocabastine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of levocabastine that inhibits 50% of the histamine-induced calcium mobilization.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Histamine H1 Receptor Signaling Pathway and Site of Levocabastine Action.
Experimental Workflow Diagrams
Receptor Binding Assay Workflow
Caption: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay Workflow
Caption: Workflow for a Calcium Mobilization Functional Assay.
References
- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
In Vitro Characterization of Levocabastine Hydrochloride: A Technical Guide to its Antihistaminic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950) hydrochloride is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist. Its efficacy in the topical treatment of allergic rhinitis and conjunctivitis is underpinned by its direct and competitive antagonism of histamine at the H1 receptor. This technical guide provides an in-depth overview of the in vitro methods used to characterize the antihistaminic properties of Levocabastine hydrochloride, including its receptor binding affinity and its functional effects on various cellular and tissue models. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor
This compound exerts its therapeutic effects by competitively binding to histamine H1 receptors on effector cells.[1][2][3] This action prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.[1][2][3] Levocabastine does not inhibit the release of histamine from mast cells; rather, it blocks the effects of already-released histamine.[1]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Upon histamine binding, the following cascade is initiated:
-
Gq Protein Activation: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gq alpha subunit, promoting the exchange of GDP for GTP.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Cellular Response: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.
Caption: Histamine H1 Receptor Signaling Pathway.
Quantitative In Vitro Characterization
The antihistaminic effects of this compound have been quantified using a variety of in vitro assays. The following tables summarize key findings.
Table 1: Histamine H1 Receptor Binding Affinity
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 52.6 nmol/L | Human Conjunctival Epithelial Cells | [4] |
Table 2: Functional Antagonism
| Assay | Parameter | Value | Species/System | Reference |
| Histamine-induced Phosphatidylinositol Turnover | IC50 | 8 nmol/L | Human Conjunctival Epithelial Cells | [4] |
| Histamine-induced Intracellular Ca2+ Concentration | IC50 | 8 nmol/L | Human Conjunctival Epithelial Cells | [4] |
| Histamine-induced Guinea Pig Ileum Contraction | - | Potent Inhibition | Guinea Pig | [5] |
Table 3: Effects on Mast Cell Degranulation
| Stimulus | Effect of Levocabastine | Concentration | Species/System | Reference |
| Allergen | No influence on release | 10⁻⁸ M to 10⁻⁶ M | Human Leukocytes | [1] |
| - | Histamine Release | 10⁻⁴ M and 10⁻³ M | Human Leukocytes & Guinea Pig Airway Smooth Muscle | [1] |
| Antigen-Antibody Reactions | Moderate Inhibition | Not specified | Guinea Pig Conjunctiva |
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues known to express the histamine H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
-
Assay Components:
-
Radioligand: [³H]-pyrilamine (mepyramine) is a commonly used radiolabeled H1 antagonist.
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin) is used to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add the high concentration of the unlabeled H1 antagonist.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Levocabastine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Levocabastine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Caption: Experimental Workflow for a Mast Cell Degranulation Assay.
Methodology:
-
Cell Culture and Sensitization:
-
Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitize the cells overnight with an appropriate concentration of IgE directed against a specific antigen (e.g., anti-DNP IgE).
-
-
Pre-incubation with Test Compound:
-
Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
-
Stimulation of Degranulation:
-
Induce degranulation by adding the specific antigen (e.g., DNP-HSA) to the cell suspension.
-
Include appropriate controls:
-
Spontaneous release: Cells with buffer only.
-
Maximum release: Cells lysed with a detergent (e.g., Triton X-100).
-
-
-
Supernatant Collection:
-
Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.
-
Carefully collect the supernatants.
-
-
β-Hexosaminidase Assay:
-
Add an aliquot of the supernatant to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate the mixture to allow the enzyme to cleave the substrate.
-
Stop the reaction with a stop buffer (e.g., glycine (B1666218) or sodium carbonate).
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the maximum release control.
-
Determine the percent inhibition of degranulation for each concentration of Levocabastine.
-
Plot the percent inhibition against the logarithm of the Levocabastine concentration to determine the IC50 value, if applicable.
-
Isolated Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the functional antagonism of H1 receptor-mediated smooth muscle contraction.
Caption: Setup for an Isolated Organ Bath Experiment.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Cleanse the ileal segment and cut it into smaller pieces (2-3 cm).
-
-
Mounting the Tissue:
-
Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 30-60 minutes, with regular washing.
-
-
Constructing a Histamine Concentration-Response Curve:
-
Once a stable baseline is achieved, add increasing concentrations of histamine to the organ bath in a cumulative manner.
-
Record the contractile response after each addition until a maximum response is achieved.
-
-
Evaluating the Antagonist:
-
Wash the tissue thoroughly to remove the histamine.
-
Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time.
-
In the presence of Levocabastine, repeat the cumulative addition of histamine and record the contractile responses.
-
Repeat this process with several different concentrations of Levocabastine.
-
-
Data Analysis:
-
Measure the peak contractile response at each histamine concentration, both in the absence and presence of Levocabastine.
-
Plot the log concentration of histamine against the response. The presence of a competitive antagonist like Levocabastine will cause a rightward parallel shift in the concentration-response curve.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Conclusion
The in vitro characterization of this compound consistently demonstrates its potent and selective antagonism at the histamine H1 receptor. Receptor binding assays confirm its high affinity for this receptor, while functional assays on cellular and tissue models, such as the inhibition of histamine-induced calcium mobilization and smooth muscle contraction, substantiate its antihistaminic activity. Although its effects on mast cell degranulation can be complex and model-dependent, its primary mechanism of action remains the competitive blockade of H1 receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Levocabastine and other novel antihistaminic compounds.
References
- 1. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of histamine and leukotrienes by azelastine in isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
In Vitro Characterization of Levocabastine Hydrochloride: A Technical Guide to its Antihistaminic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine hydrochloride is a potent and highly selective second-generation histamine H1 receptor antagonist. Its efficacy in the topical treatment of allergic rhinitis and conjunctivitis is underpinned by its direct and competitive antagonism of histamine at the H1 receptor. This technical guide provides an in-depth overview of the in vitro methods used to characterize the antihistaminic properties of this compound, including its receptor binding affinity and its functional effects on various cellular and tissue models. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor
This compound exerts its therapeutic effects by competitively binding to histamine H1 receptors on effector cells.[1][2][3] This action prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.[1][2][3] Levocabastine does not inhibit the release of histamine from mast cells; rather, it blocks the effects of already-released histamine.[1]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Upon histamine binding, the following cascade is initiated:
-
Gq Protein Activation: The activated H1 receptor acts as a guanine nucleotide exchange factor (GEF) for the Gq alpha subunit, promoting the exchange of GDP for GTP.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Cellular Response: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.
Caption: Histamine H1 Receptor Signaling Pathway.
Quantitative In Vitro Characterization
The antihistaminic effects of this compound have been quantified using a variety of in vitro assays. The following tables summarize key findings.
Table 1: Histamine H1 Receptor Binding Affinity
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 52.6 nmol/L | Human Conjunctival Epithelial Cells | [4] |
Table 2: Functional Antagonism
| Assay | Parameter | Value | Species/System | Reference |
| Histamine-induced Phosphatidylinositol Turnover | IC50 | 8 nmol/L | Human Conjunctival Epithelial Cells | [4] |
| Histamine-induced Intracellular Ca2+ Concentration | IC50 | 8 nmol/L | Human Conjunctival Epithelial Cells | [4] |
| Histamine-induced Guinea Pig Ileum Contraction | - | Potent Inhibition | Guinea Pig | [5] |
Table 3: Effects on Mast Cell Degranulation
| Stimulus | Effect of Levocabastine | Concentration | Species/System | Reference |
| Allergen | No influence on release | 10⁻⁸ M to 10⁻⁶ M | Human Leukocytes | [1] |
| - | Histamine Release | 10⁻⁴ M and 10⁻³ M | Human Leukocytes & Guinea Pig Airway Smooth Muscle | [1] |
| Antigen-Antibody Reactions | Moderate Inhibition | Not specified | Guinea Pig Conjunctiva |
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues known to express the histamine H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
-
Assay Components:
-
Radioligand: [³H]-pyrilamine (mepyramine) is a commonly used radiolabeled H1 antagonist.
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin) is used to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add the high concentration of the unlabeled H1 antagonist.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Levocabastine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Levocabastine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Caption: Experimental Workflow for a Mast Cell Degranulation Assay.
Methodology:
-
Cell Culture and Sensitization:
-
Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitize the cells overnight with an appropriate concentration of IgE directed against a specific antigen (e.g., anti-DNP IgE).
-
-
Pre-incubation with Test Compound:
-
Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
-
Stimulation of Degranulation:
-
Induce degranulation by adding the specific antigen (e.g., DNP-HSA) to the cell suspension.
-
Include appropriate controls:
-
Spontaneous release: Cells with buffer only.
-
Maximum release: Cells lysed with a detergent (e.g., Triton X-100).
-
-
-
Supernatant Collection:
-
Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.
-
Carefully collect the supernatants.
-
-
β-Hexosaminidase Assay:
-
Add an aliquot of the supernatant to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate the mixture to allow the enzyme to cleave the substrate.
-
Stop the reaction with a stop buffer (e.g., glycine or sodium carbonate).
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the maximum release control.
-
Determine the percent inhibition of degranulation for each concentration of Levocabastine.
-
Plot the percent inhibition against the logarithm of the Levocabastine concentration to determine the IC50 value, if applicable.
-
Isolated Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the functional antagonism of H1 receptor-mediated smooth muscle contraction.
Caption: Setup for an Isolated Organ Bath Experiment.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Cleanse the ileal segment and cut it into smaller pieces (2-3 cm).
-
-
Mounting the Tissue:
-
Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 30-60 minutes, with regular washing.
-
-
Constructing a Histamine Concentration-Response Curve:
-
Once a stable baseline is achieved, add increasing concentrations of histamine to the organ bath in a cumulative manner.
-
Record the contractile response after each addition until a maximum response is achieved.
-
-
Evaluating the Antagonist:
-
Wash the tissue thoroughly to remove the histamine.
-
Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time.
-
In the presence of Levocabastine, repeat the cumulative addition of histamine and record the contractile responses.
-
Repeat this process with several different concentrations of Levocabastine.
-
-
Data Analysis:
-
Measure the peak contractile response at each histamine concentration, both in the absence and presence of Levocabastine.
-
Plot the log concentration of histamine against the response. The presence of a competitive antagonist like Levocabastine will cause a rightward parallel shift in the concentration-response curve.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Conclusion
The in vitro characterization of this compound consistently demonstrates its potent and selective antagonism at the histamine H1 receptor. Receptor binding assays confirm its high affinity for this receptor, while functional assays on cellular and tissue models, such as the inhibition of histamine-induced calcium mobilization and smooth muscle contraction, substantiate its antihistaminic activity. Although its effects on mast cell degranulation can be complex and model-dependent, its primary mechanism of action remains the competitive blockade of H1 receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Levocabastine and other novel antihistaminic compounds.
References
- 1. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of histamine and leukotrienes by azelastine in isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
Levocabastine Hydrochloride: A Comprehensive ADME Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of Levocabastine (B1674950) Hydrochloride
Introduction
Levocabastine hydrochloride is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist.[1] Primarily used for the topical treatment of allergic conjunctivitis and rhinitis, its efficacy is attributed to its rapid onset of action and sustained local activity.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of levocabastine is crucial for drug development professionals and researchers in optimizing its therapeutic use and assessing its safety profile. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core ADME Profile
Absorption
This compound is administered topically as an ophthalmic suspension or a nasal spray.[1] Systemic absorption following topical application is incomplete but can lead to low plasma concentrations.
-
Ophthalmic Administration: Following instillation in the eye, levocabastine is systemically absorbed, though at low levels. The systemic bioavailability from eye drops is estimated to be between 30% and 60%.[3]
-
Nasal Administration: The systemic bioavailability of levocabastine from the nasal spray is higher, ranging from 60% to 80%.[3]
-
Oral Administration: While not a standard route for therapeutic use, studies with oral solutions show rapid and complete absorption.[4]
Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after topical administration.[5] Due to the small doses applied, the resulting plasma concentrations are very low.[5] Steady-state concentrations are generally achieved within 7 to 10 days of multiple dosing.[3]
Distribution
Once absorbed, levocabastine is distributed throughout the body.
-
Plasma Protein Binding: Levocabastine is moderately bound to human plasma proteins, with a binding of approximately 55%.[3][5] Albumin is the primary binding protein.[3]
-
Volume of Distribution: After a single intravenous dose, the total steady-state volume of distribution is approximately 82 liters (1.14 L/kg), indicating a wide distribution into the tissues.[6]
Metabolism
Levocabastine undergoes minimal hepatic metabolism.[3][5] The primary metabolic pathway is ester glucuronidation, where the carboxylic acid group of levocabastine is conjugated with glucuronic acid to form an acylglucuronide.[3][5] This metabolite is a minor component compared to the unchanged parent drug.
Excretion
Levocabastine is predominantly eliminated via the kidneys.[3][5]
-
Renal Excretion: Approximately 70% of an absorbed dose is excreted unchanged in the urine.[3][6]
-
Metabolite Excretion: The acylglucuronide metabolite accounts for about 10% of the dose excreted in the urine.[6]
-
Fecal Excretion: Around 20% of the dose is excreted unchanged in the feces.[6]
The terminal half-life of levocabastine is approximately 33-36 hours after intravenous or oral administration.[6][7] In patients with renal impairment, the terminal half-life can be significantly prolonged.[8]
Quantitative ADME Data
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Bioavailability and Plasma Pharmacokinetics of Levocabastine
| Parameter | Ophthalmic Suspension | Nasal Spray | Oral Solution | Intravenous |
| Systemic Bioavailability | 30 - 60%[3] | 60 - 80%[3] | ~100%[4] | 100% |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours[5] | 1 - 2 hours[5] | 2 hours[4] | N/A |
| Peak Plasma Concentration (Cmax) | 0.26 - 0.29 µg/L[5] | 1.4 - 2.2 µg/L[5] | Not specified | Not specified |
| Terminal Half-life (t½) | ~33 hours (systemic)[6] | ~33 hours (systemic)[6] | ~36 hours[7] | ~33 hours[6] |
Table 2: Distribution and Elimination Parameters of Levocabastine
| Parameter | Value |
| Plasma Protein Binding | ~55%[3][5] |
| Volume of Distribution (Vd) | 82 L (1.14 L/kg)[6] |
| Total Plasma Clearance | 30 mL/min[6] |
| Renal Excretion (unchanged) | ~70% of absorbed dose[6] |
| Renal Excretion (acylglucuronide) | ~10% of absorbed dose[6] |
| Fecal Excretion (unchanged) | ~20% of absorbed dose[6] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the ADME profile of this compound.
Bioavailability and Pharmacokinetic Study (Human Volunteers)
-
Objective: To determine the rate and extent of absorption and the pharmacokinetic profile of levocabastine following topical (ocular and nasal) and intravenous administration.
-
Study Design: A randomized, open-label, crossover study in healthy adult volunteers.
-
Methodology:
-
Dosing: Subjects receive a single dose of levocabastine ophthalmic suspension, nasal spray, and an intravenous infusion in separate study periods with a washout period in between.
-
Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at pre-dose and at specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours) post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -70°C until analysis.
-
Bioanalysis: Plasma concentrations of levocabastine are determined using a validated LC-MS/MS method (as detailed below).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance. Absolute bioavailability is calculated as (AUCtopical / AUCIV) x (DoseIV / Dosetopical) x 100.
-
In Vitro Plasma Protein Binding Study (Equilibrium Dialysis)
-
Objective: To determine the extent of levocabastine binding to human plasma proteins.
-
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used. Each unit consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.
-
Procedure:
-
Human plasma is spiked with a known concentration of levocabastine.
-
The spiked plasma is added to the sample chamber of the RED device.
-
Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber.
-
The device is incubated at 37°C with gentle shaking to allow for equilibrium to be reached (typically 4-6 hours).
-
-
Sample Analysis: At the end of the incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of levocabastine in each aliquot is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) x 100. The percentage of bound drug is 100 - % unbound.
-
In Vitro Metabolism Study (Human Liver Microsomes)
-
Objective: To identify the metabolic pathways of levocabastine.
-
Methodology:
-
Incubation Mixture: The incubation mixture contains human liver microsomes, levocabastine, and a NADPH-generating system (to support cytochrome P450-mediated reactions) in a phosphate (B84403) buffer. To investigate glucuronidation, UDPGA (uridine 5'-diphosphoglucuronic acid) is added as a cofactor.
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The samples are analyzed by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the parent drug and any new peaks that appear over time. The formation of the acylglucuronide metabolite is confirmed by its characteristic mass shift.
-
Mass Balance and Excretion Study (Human Volunteers)
-
Objective: To determine the routes and extent of excretion of levocabastine and its metabolites.
-
Methodology:
-
Dosing: A single oral dose of radiolabeled ([¹⁴C]) levocabastine is administered to healthy male volunteers.
-
Sample Collection: Urine and feces are collected at predetermined intervals for a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 10 days). Blood samples are also collected to determine the concentration of total radioactivity and unchanged levocabastine.
-
Radioactivity Measurement: The total radioactivity in urine and feces is measured using liquid scintillation counting.
-
Metabolite Profiling: Urine and plasma samples are profiled using radio-HPLC to separate and quantify the parent drug and its metabolites.
-
Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated. The proportion of the parent drug and each metabolite in the excreta is determined.
-
Bioanalytical Method for Levocabastine Quantification (LC-MS/MS)
-
Objective: To develop and validate a sensitive and specific method for the quantification of levocabastine in human plasma.
-
Methodology:
-
Sample Preparation: A protein precipitation method is typically used. An internal standard (e.g., a structurally similar compound) is added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile (B52724) or trichloroacetic acid. The sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both levocabastine and the internal standard to ensure selectivity and sensitivity.
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability.
-
Visualizations
The following diagrams illustrate the key ADME processes of this compound.
Caption: Overall ADME workflow of this compound.
Caption: Primary metabolic pathway of levocabastine.
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by incomplete but rapid absorption after topical administration, wide distribution, minimal metabolism primarily through glucuronidation, and predominant renal excretion of the unchanged drug. The low systemic exposure following therapeutic topical doses minimizes the potential for systemic side effects. However, its long half-life and reliance on renal clearance necessitate caution in patients with renal impairment. The information presented in this guide provides a robust foundation for researchers and drug development professionals working with this important antihistamine.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpbs.in [jpbs.in]
- 8. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocabastine Hydrochloride: A Comprehensive ADME Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of Levocabastine Hydrochloride
Introduction
This compound is a potent and highly selective second-generation histamine H1-receptor antagonist.[1] Primarily used for the topical treatment of allergic conjunctivitis and rhinitis, its efficacy is attributed to its rapid onset of action and sustained local activity.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of levocabastine is crucial for drug development professionals and researchers in optimizing its therapeutic use and assessing its safety profile. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core ADME Profile
Absorption
This compound is administered topically as an ophthalmic suspension or a nasal spray.[1] Systemic absorption following topical application is incomplete but can lead to low plasma concentrations.
-
Ophthalmic Administration: Following instillation in the eye, levocabastine is systemically absorbed, though at low levels. The systemic bioavailability from eye drops is estimated to be between 30% and 60%.[3]
-
Nasal Administration: The systemic bioavailability of levocabastine from the nasal spray is higher, ranging from 60% to 80%.[3]
-
Oral Administration: While not a standard route for therapeutic use, studies with oral solutions show rapid and complete absorption.[4]
Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after topical administration.[5] Due to the small doses applied, the resulting plasma concentrations are very low.[5] Steady-state concentrations are generally achieved within 7 to 10 days of multiple dosing.[3]
Distribution
Once absorbed, levocabastine is distributed throughout the body.
-
Plasma Protein Binding: Levocabastine is moderately bound to human plasma proteins, with a binding of approximately 55%.[3][5] Albumin is the primary binding protein.[3]
-
Volume of Distribution: After a single intravenous dose, the total steady-state volume of distribution is approximately 82 liters (1.14 L/kg), indicating a wide distribution into the tissues.[6]
Metabolism
Levocabastine undergoes minimal hepatic metabolism.[3][5] The primary metabolic pathway is ester glucuronidation, where the carboxylic acid group of levocabastine is conjugated with glucuronic acid to form an acylglucuronide.[3][5] This metabolite is a minor component compared to the unchanged parent drug.
Excretion
Levocabastine is predominantly eliminated via the kidneys.[3][5]
-
Renal Excretion: Approximately 70% of an absorbed dose is excreted unchanged in the urine.[3][6]
-
Metabolite Excretion: The acylglucuronide metabolite accounts for about 10% of the dose excreted in the urine.[6]
-
Fecal Excretion: Around 20% of the dose is excreted unchanged in the feces.[6]
The terminal half-life of levocabastine is approximately 33-36 hours after intravenous or oral administration.[6][7] In patients with renal impairment, the terminal half-life can be significantly prolonged.[8]
Quantitative ADME Data
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Bioavailability and Plasma Pharmacokinetics of Levocabastine
| Parameter | Ophthalmic Suspension | Nasal Spray | Oral Solution | Intravenous |
| Systemic Bioavailability | 30 - 60%[3] | 60 - 80%[3] | ~100%[4] | 100% |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours[5] | 1 - 2 hours[5] | 2 hours[4] | N/A |
| Peak Plasma Concentration (Cmax) | 0.26 - 0.29 µg/L[5] | 1.4 - 2.2 µg/L[5] | Not specified | Not specified |
| Terminal Half-life (t½) | ~33 hours (systemic)[6] | ~33 hours (systemic)[6] | ~36 hours[7] | ~33 hours[6] |
Table 2: Distribution and Elimination Parameters of Levocabastine
| Parameter | Value |
| Plasma Protein Binding | ~55%[3][5] |
| Volume of Distribution (Vd) | 82 L (1.14 L/kg)[6] |
| Total Plasma Clearance | 30 mL/min[6] |
| Renal Excretion (unchanged) | ~70% of absorbed dose[6] |
| Renal Excretion (acylglucuronide) | ~10% of absorbed dose[6] |
| Fecal Excretion (unchanged) | ~20% of absorbed dose[6] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the ADME profile of this compound.
Bioavailability and Pharmacokinetic Study (Human Volunteers)
-
Objective: To determine the rate and extent of absorption and the pharmacokinetic profile of levocabastine following topical (ocular and nasal) and intravenous administration.
-
Study Design: A randomized, open-label, crossover study in healthy adult volunteers.
-
Methodology:
-
Dosing: Subjects receive a single dose of levocabastine ophthalmic suspension, nasal spray, and an intravenous infusion in separate study periods with a washout period in between.
-
Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at pre-dose and at specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours) post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -70°C until analysis.
-
Bioanalysis: Plasma concentrations of levocabastine are determined using a validated LC-MS/MS method (as detailed below).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance. Absolute bioavailability is calculated as (AUCtopical / AUCIV) x (DoseIV / Dosetopical) x 100.
-
In Vitro Plasma Protein Binding Study (Equilibrium Dialysis)
-
Objective: To determine the extent of levocabastine binding to human plasma proteins.
-
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used. Each unit consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.
-
Procedure:
-
Human plasma is spiked with a known concentration of levocabastine.
-
The spiked plasma is added to the sample chamber of the RED device.
-
Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber.
-
The device is incubated at 37°C with gentle shaking to allow for equilibrium to be reached (typically 4-6 hours).
-
-
Sample Analysis: At the end of the incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of levocabastine in each aliquot is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) x 100. The percentage of bound drug is 100 - % unbound.
-
In Vitro Metabolism Study (Human Liver Microsomes)
-
Objective: To identify the metabolic pathways of levocabastine.
-
Methodology:
-
Incubation Mixture: The incubation mixture contains human liver microsomes, levocabastine, and a NADPH-generating system (to support cytochrome P450-mediated reactions) in a phosphate buffer. To investigate glucuronidation, UDPGA (uridine 5'-diphosphoglucuronic acid) is added as a cofactor.
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The samples are analyzed by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the parent drug and any new peaks that appear over time. The formation of the acylglucuronide metabolite is confirmed by its characteristic mass shift.
-
Mass Balance and Excretion Study (Human Volunteers)
-
Objective: To determine the routes and extent of excretion of levocabastine and its metabolites.
-
Methodology:
-
Dosing: A single oral dose of radiolabeled ([¹⁴C]) levocabastine is administered to healthy male volunteers.
-
Sample Collection: Urine and feces are collected at predetermined intervals for a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 10 days). Blood samples are also collected to determine the concentration of total radioactivity and unchanged levocabastine.
-
Radioactivity Measurement: The total radioactivity in urine and feces is measured using liquid scintillation counting.
-
Metabolite Profiling: Urine and plasma samples are profiled using radio-HPLC to separate and quantify the parent drug and its metabolites.
-
Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated. The proportion of the parent drug and each metabolite in the excreta is determined.
-
Bioanalytical Method for Levocabastine Quantification (LC-MS/MS)
-
Objective: To develop and validate a sensitive and specific method for the quantification of levocabastine in human plasma.
-
Methodology:
-
Sample Preparation: A protein precipitation method is typically used. An internal standard (e.g., a structurally similar compound) is added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile or trichloroacetic acid. The sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both levocabastine and the internal standard to ensure selectivity and sensitivity.
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability.
-
Visualizations
The following diagrams illustrate the key ADME processes of this compound.
Caption: Overall ADME workflow of this compound.
Caption: Primary metabolic pathway of levocabastine.
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by incomplete but rapid absorption after topical administration, wide distribution, minimal metabolism primarily through glucuronidation, and predominant renal excretion of the unchanged drug. The low systemic exposure following therapeutic topical doses minimizes the potential for systemic side effects. However, its long half-life and reliance on renal clearance necessitate caution in patients with renal impairment. The information presented in this guide provides a robust foundation for researchers and drug development professionals working with this important antihistamine.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpbs.in [jpbs.in]
- 8. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Levocabastine Hydrochloride in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Levocabastine (B1674950) hydrochloride is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1] Its therapeutic action involves blocking the effects of histamine in target tissues.[2] Quantifying the concentration of levocabastine in various tissues is crucial for pharmacokinetic studies, understanding drug distribution, and assessing target engagement. This document provides a detailed protocol for the extraction and subsequent analysis of levocabastine hydrochloride from biological tissue samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is synthesized from established principles of bioanalytical method development and published HPLC methods for levocabastine in other matrices.[3][4][5][6]
Principle: This method facilitates the quantification of this compound in tissue homogenates. The protocol begins with the mechanical homogenization of the tissue, followed by protein precipitation and extraction of the analyte using an organic solvent. After purification, the extract is analyzed by RP-HPLC. Levocabastine is separated from endogenous components on a C18 or cyano (CN) column and detected by its UV absorbance, typically around 210-220 nm.[3][7] Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Potassium Dihydrogen Phosphate (Analytical grade)
-
Orthophosphoric Acid or Acetic Acid (for pH adjustment)
-
Ultrapure Water (18.2 MΩ·cm)
-
Internal Standard (IS), e.g., Levallorphan tartrate or another suitable compound.[4]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tissue samples of interest (e.g., liver, lung, nasal mucosa)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are recommended as a starting point and should be optimized as necessary.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Thermo Hypersil CPS (CN), 150 mm x 4.6 mm, 5 µm or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Ethanol and 0.05 M Ammonium Acetate buffer (pH 3.0) (40:60, v/v).[3][8] Alternative: Acetonitrile and water (70:30 v/v).[5] |
| Flow Rate | 1.2 mL/min[3][8] |
| Column Temperature | 25 °C (Ambient) or controlled at 37 °C[3][9] |
| Detection Wavelength | 210 nm[3][8] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of Levocabastine HCl Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., 0.05 M NaOH or mobile phase).[3][8]
-
Working Standard Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.[8]
-
Calibration Curve Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Standard Stock Solution with the mobile phase. The concentration range should be selected to bracket the expected concentrations in the tissue samples.
Sample Preparation: Tissue Extraction
This is a general procedure and should be optimized and validated for each specific tissue type.[4][5][6]
-
Homogenization: Accurately weigh approximately 100-200 mg of the frozen tissue sample. Add 3-4 volumes of ice-cold PBS (pH 7.4) and homogenize using a mechanical homogenizer until a uniform consistency is achieved.
-
Protein Precipitation: To a known volume (e.g., 500 µL) of the tissue homogenate, add a known concentration of the internal standard. Add 2-3 volumes of ice-cold acetonitrile (e.g., 1.5 mL) to precipitate the proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the extracted drug, and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the dried residue in a known, smaller volume (e.g., 200 µL) of the HPLC mobile phase.
-
Final Filtration: Vortex the reconstituted sample and filter it through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Sample Analysis: Inject the prepared tissue extracts. It is recommended to inject a blank (mobile phase) between samples to prevent carryover.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for levocabastine and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Levocabastine/IS) against the concentration of the standards. Determine the concentration of levocabastine in the tissue samples by interpolating their peak area ratios from the standard curve.
Method Validation and Data
The analytical method must be validated according to ICH guidelines to ensure its reliability for the intended application.[10] Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Representative HPLC Method Validation Parameters (Note: The following data is illustrative, based on published methods for levocabastine in other matrices, and must be experimentally determined for each specific tissue matrix).
| Parameter | Result | Reference |
| Linearity Range | 50 - 200 µg/mL | [3][8][11] |
| Correlation Coefficient (r²) | > 0.999 | [3][8] |
| Limit of Detection (LOD) | 0.9 µg/mL | [3][11] |
| Limit of Quantitation (LOQ) | 3.0 µg/mL | [3][11] |
| Accuracy (% Recovery) | 99.0 - 102.0% | [3][11] |
| Precision (% RSD) | < 2.0% | [12] |
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the extraction and HPLC analysis of Levocabastine from tissues.
Mechanism of Action
Figure 2: Simplified pathway showing Levocabastine as a Histamine H1 receptor antagonist.
Safety Precautions
Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All handling of organic solvents and chemical reagents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Sensitive determination of pentazocine in human tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Levocabastine Hydrochloride in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Levocabastine hydrochloride is a potent and selective second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1] Its therapeutic action involves blocking the effects of histamine in target tissues.[2] Quantifying the concentration of levocabastine in various tissues is crucial for pharmacokinetic studies, understanding drug distribution, and assessing target engagement. This document provides a detailed protocol for the extraction and subsequent analysis of this compound from biological tissue samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is synthesized from established principles of bioanalytical method development and published HPLC methods for levocabastine in other matrices.[3][4][5][6]
Principle: This method facilitates the quantification of this compound in tissue homogenates. The protocol begins with the mechanical homogenization of the tissue, followed by protein precipitation and extraction of the analyte using an organic solvent. After purification, the extract is analyzed by RP-HPLC. Levocabastine is separated from endogenous components on a C18 or cyano (CN) column and detected by its UV absorbance, typically around 210-220 nm.[3][7] Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Potassium Dihydrogen Phosphate (Analytical grade)
-
Orthophosphoric Acid or Acetic Acid (for pH adjustment)
-
Ultrapure Water (18.2 MΩ·cm)
-
Internal Standard (IS), e.g., Levallorphan tartrate or another suitable compound.[4]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tissue samples of interest (e.g., liver, lung, nasal mucosa)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are recommended as a starting point and should be optimized as necessary.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Thermo Hypersil CPS (CN), 150 mm x 4.6 mm, 5 µm or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Ethanol and 0.05 M Ammonium Acetate buffer (pH 3.0) (40:60, v/v).[3][8] Alternative: Acetonitrile and water (70:30 v/v).[5] |
| Flow Rate | 1.2 mL/min[3][8] |
| Column Temperature | 25 °C (Ambient) or controlled at 37 °C[3][9] |
| Detection Wavelength | 210 nm[3][8] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of Levocabastine HCl Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., 0.05 M NaOH or mobile phase).[3][8]
-
Working Standard Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.[8]
-
Calibration Curve Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Standard Stock Solution with the mobile phase. The concentration range should be selected to bracket the expected concentrations in the tissue samples.
Sample Preparation: Tissue Extraction
This is a general procedure and should be optimized and validated for each specific tissue type.[4][5][6]
-
Homogenization: Accurately weigh approximately 100-200 mg of the frozen tissue sample. Add 3-4 volumes of ice-cold PBS (pH 7.4) and homogenize using a mechanical homogenizer until a uniform consistency is achieved.
-
Protein Precipitation: To a known volume (e.g., 500 µL) of the tissue homogenate, add a known concentration of the internal standard. Add 2-3 volumes of ice-cold acetonitrile (e.g., 1.5 mL) to precipitate the proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the extracted drug, and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the dried residue in a known, smaller volume (e.g., 200 µL) of the HPLC mobile phase.
-
Final Filtration: Vortex the reconstituted sample and filter it through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Sample Analysis: Inject the prepared tissue extracts. It is recommended to inject a blank (mobile phase) between samples to prevent carryover.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for levocabastine and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Levocabastine/IS) against the concentration of the standards. Determine the concentration of levocabastine in the tissue samples by interpolating their peak area ratios from the standard curve.
Method Validation and Data
The analytical method must be validated according to ICH guidelines to ensure its reliability for the intended application.[10] Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Representative HPLC Method Validation Parameters (Note: The following data is illustrative, based on published methods for levocabastine in other matrices, and must be experimentally determined for each specific tissue matrix).
| Parameter | Result | Reference |
| Linearity Range | 50 - 200 µg/mL | [3][8][11] |
| Correlation Coefficient (r²) | > 0.999 | [3][8] |
| Limit of Detection (LOD) | 0.9 µg/mL | [3][11] |
| Limit of Quantitation (LOQ) | 3.0 µg/mL | [3][11] |
| Accuracy (% Recovery) | 99.0 - 102.0% | [3][11] |
| Precision (% RSD) | < 2.0% | [12] |
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the extraction and HPLC analysis of Levocabastine from tissues.
Mechanism of Action
Figure 2: Simplified pathway showing Levocabastine as a Histamine H1 receptor antagonist.
Safety Precautions
Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All handling of organic solvents and chemical reagents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Sensitive determination of pentazocine in human tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Levocabastine hydrochloride in vitro efficacy testing in conjunctivitis model
Application Notes and Protocols for Researchers
Introduction
Levocabastine hydrochloride is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] It is primarily used in topical formulations, such as eye drops, for the rapid and localized treatment of allergic conjunctivitis.[3] The primary mechanism of action of Levocabastine is the competitive blockade of histamine H1 receptors on conjunctival epithelial cells and other effector cells, which prevents histamine-mediated responses like itching, increased vascular permeability, and redness.[3][4] Beyond its antihistaminic activity, research suggests that Levocabastine may possess additional anti-inflammatory properties, including the modulation of cytokine release and inhibition of inflammatory cell infiltration.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's efficacy in a simulated conjunctivitis model. The target audience for this document includes researchers, scientists, and professionals involved in drug development and ophthalmic research.
Mechanism of Action: Signaling Pathway
Allergic conjunctivitis is primarily an IgE-mediated type I hypersensitivity reaction. Upon allergen exposure, mast cells degranulate, releasing histamine and other pro-inflammatory mediators. Histamine binds to H1 receptors on various ocular cells, triggering a cascade of events leading to the clinical signs and symptoms of allergic conjunctivitis. Levocabastine, as a selective H1 antagonist, effectively blocks this initial step.
References
- 1. Differentiation of a human eosinophilic leukemic cell line, EoL-1: characterization by the expression of cytokine receptors, adhesion molecules, CD95 and eosinophilic cationic protein (ECP) [pubmed.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. accegen.com [accegen.com]
- 6. researchgate.net [researchgate.net]
- 7. A new human primary epithelial cell culture model to study conjunctival inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocabastine hydrochloride in vitro efficacy testing in conjunctivitis model
Application Notes and Protocols for Researchers
Introduction
Levocabastine hydrochloride is a potent and selective second-generation histamine H1-receptor antagonist.[1][2] It is primarily used in topical formulations, such as eye drops, for the rapid and localized treatment of allergic conjunctivitis.[3] The primary mechanism of action of Levocabastine is the competitive blockade of histamine H1 receptors on conjunctival epithelial cells and other effector cells, which prevents histamine-mediated responses like itching, increased vascular permeability, and redness.[3][4] Beyond its antihistaminic activity, research suggests that Levocabastine may possess additional anti-inflammatory properties, including the modulation of cytokine release and inhibition of inflammatory cell infiltration.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's efficacy in a simulated conjunctivitis model. The target audience for this document includes researchers, scientists, and professionals involved in drug development and ophthalmic research.
Mechanism of Action: Signaling Pathway
Allergic conjunctivitis is primarily an IgE-mediated type I hypersensitivity reaction. Upon allergen exposure, mast cells degranulate, releasing histamine and other pro-inflammatory mediators. Histamine binds to H1 receptors on various ocular cells, triggering a cascade of events leading to the clinical signs and symptoms of allergic conjunctivitis. Levocabastine, as a selective H1 antagonist, effectively blocks this initial step.
References
- 1. Differentiation of a human eosinophilic leukemic cell line, EoL-1: characterization by the expression of cytokine receptors, adhesion molecules, CD95 and eosinophilic cationic protein (ECP) [pubmed.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. accegen.com [accegen.com]
- 6. researchgate.net [researchgate.net]
- 7. A new human primary epithelial cell culture model to study conjunctival inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocabastine Hydrochloride Nasal Spray: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of a research-purpose levocabastine (B1674950) hydrochloride nasal spray. The protocols outlined below are based on established methodologies for the characterization of nasal drug delivery systems.
Introduction
Levocabastine is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] Its hydrochloride salt is formulated as a nasal spray for the symptomatic relief of allergic rhinitis.[2][3] For research and development purposes, a well-characterized formulation is crucial to ensure consistent performance and reliable data. This document details the formulation components, preparation guidelines, and critical quality control protocols.
Mechanism of Action: In allergic rhinitis, allergens trigger the release of histamine from mast cells in the nasal mucosa. Histamine then binds to H1 receptors on various cells, initiating a cascade of events leading to symptoms like sneezing, itching, and rhinorrhea.[4][5] Levocabastine hydrochloride acts as a competitive antagonist at these H1 receptors, blocking the action of histamine and thereby preventing the allergic response.[1][4][6]
Formulation for Research Purposes
A stable, uniform microsuspension is the target formulation for this compound nasal spray. The following formulation is based on the composition of the marketed product, Livostin®, and serves as an excellent starting point for research batches.[3][7][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉FN₂O₂·HCl | [3][9] |
| Molecular Weight | 456.99 g/mol | [3][9] |
| Appearance | White to almost-white powder | [3][9] |
| Melting Point | >300°C | [3][9] |
| pKa | pKa₁: 3.1, pKa₂: 9.7 | [3][9] |
| Solubility | Insoluble in water at physiological pH, freely soluble in DMSO, soluble in methanol. | [9][10] |
Suggested Formulation Components
| Component | Suggested Concentration | Function |
| This compound | 0.54 mg/mL (equivalent to 0.5 mg/mL Levocabastine) | Active Pharmaceutical Ingredient (API) |
| Hypromellose | 2.5 - 3.0 mg/mL | Viscosity modifier, suspending agent |
| Propylene Glycol | 50 mg/mL | Co-solvent, humectant |
| Sodium Phosphate (B84403), Dibasic | q.s. for pH adjustment | Buffering agent |
| Sodium Phosphate, Monobasic | q.s. for pH adjustment | Buffering agent |
| Disodium Edetate (EDTA) | 0.15 mg/mL | Chelating agent, stabilizer |
| Polysorbate 80 | 0.15 mg/mL | Wetting agent, surfactant |
| Benzalkonium Chloride | 0.15 mg/mL | Preservative |
| Purified Water | q.s. to 1 mL | Vehicle |
| Target pH | 6.0 - 8.0 |
q.s. = quantum sufficit (as much as is sufficient)
Experimental Protocols
Rigorous characterization is essential to ensure the quality and performance of the nasal spray formulation. The following protocols describe key analytical tests.
Protocol: Formulation Preparation (Lab Scale, 100 mL)
-
Vehicle Preparation: In a calibrated beaker, dissolve the buffering agents (Sodium Phosphate Dibasic and Monobasic), Disodium Edetate, and Polysorbate 80 in approximately 80 mL of purified water with gentle stirring.
-
Viscosity Agent Dispersion: Slowly add Hypromellose to the vortex of the stirring solution to ensure proper dispersion without clumping. Continue stirring until fully dissolved.
-
API Suspension: In a separate vessel, levigate the this compound powder with a small amount of Propylene Glycol to form a smooth paste.
-
Homogenization: Add the API paste to the main vehicle batch. Homogenize the mixture using a high-shear mixer (e.g., Silverson or Polytron) at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to create a uniform microsuspension.[11]
-
Preservative Addition: Add the Benzalkonium Chloride solution to the suspension and mix thoroughly.
-
Final Volume and pH Adjustment: Add purified water q.s. to 100 mL. Check the pH of the suspension and adjust to the target range of 6.0-8.0 using small amounts of the buffer solutions if necessary.[11]
-
Filling: Fill the final suspension into appropriate nasal spray pump devices for evaluation.
Protocol: Droplet Size Distribution Analysis
This test is critical as droplet size influences nasal deposition; particles <10 µm may be inhaled into the lungs, while very large droplets may not deposit deep enough in the nasal cavity.[4][9]
-
Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Malvern Spraytec).
-
Method:
-
Configure the instrument with a lens appropriate for nasal sprays (e.g., 300 mm lens).[3]
-
Set the distance between the nasal spray actuator tip and the laser beam. A distance of 3-7 cm is standard; for this protocol, use 6.0 cm.[3][10]
-
Prime the nasal spray device according to manufacturer instructions (typically 3-5 actuations).
-
Mount the device on an automated actuation station to ensure reproducibility. Set actuation parameters (e.g., force: 6.0 kg, velocity: 60 mm/s, acceleration: 5000 mm/s²).[3]
-
Initiate data acquisition. The system should be triggered by the spray obscuring the laser beam (e.g., >7% obscuration).[3]
-
Acquire data for the duration of the spray event (e.g., 150-400 ms).[3][6]
-
Analyze the data to determine the D(v,10), D(v,50), and D(v,90) values, and the percentage of droplets less than 10 µm.
-
-
Data Presentation:
| Parameter | Acceptance Criteria |
| D(v,10) | Report Value |
| D(v,50) | Report Value |
| D(v,90) | Report Value |
| % Droplets < 10 µm | NMT 10% |
Protocol: Spray Pattern and Plume Geometry Analysis
These tests characterize the shape of the spray, which is important for ensuring consistent coverage of the nasal mucosa.
-
Instrumentation: Non-impaction, laser-based spray analysis system (e.g., Proveris SprayVIEW®).
-
Method:
-
Use an automated actuation station with parameters consistent with the droplet size analysis.
-
Spray Pattern:
-
Plume Geometry:
-
Position the laser sheet parallel to the spray axis.
-
Capture a side-profile image of the plume at a single time point during the fully developed phase of the spray.[1]
-
Measure the plume angle and width.
-
-
-
Data Presentation:
| Parameter | Measurement Distance | Acceptance Criteria |
| Spray Pattern Area (mm²) | 30 mm & 60 mm | Report Value (should be consistent) |
| Spray Pattern Ovality | 30 mm & 60 mm | Report Value (ideally close to 1) |
| Plume Angle (°) | 60 mm | Report Value |
| Plume Width (mm) | 60 mm | Report Value |
Protocol: In-Vitro Drug Release Testing
This assay evaluates the rate at which levocabastine is released from the suspension, providing insight into its potential for absorption. The Franz diffusion cell is a suitable apparatus for semisolid and suspension-based nasal formulations.[12][13]
-
Instrumentation: Vertical Franz Diffusion Cell System.
-
Method:
-
Membrane Preparation: Use a synthetic membrane (e.g., cellulose (B213188) acetate (B1210297) or polysulfone) appropriate for nasal permeability studies. Pre-soak the membrane in the receptor medium for at least 30 minutes.
-
Cell Assembly:
-
Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped underneath.[14]
-
Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline, pH 6.5, to mimic nasal fluid). The volume is dependent on the cell size (e.g., 5-12 mL).
-
Place a small magnetic stir bar in the receptor chamber and maintain the temperature at 32-35°C to simulate nasal cavity conditions.
-
-
Sample Application: Accurately apply a known amount of the levocabastine nasal spray formulation onto the membrane in the donor chamber. This can be done by actuating the spray into a weighing boat and transferring the dispensed amount.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor chamber.[11] Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[11][14]
-
Quantification: Analyze the concentration of levocabastine in the collected samples using a validated analytical method, such as HPLC.
-
Protocol: Analytical Method for Quantification (HPLC)
A validated HPLC method is required for assaying the drug content in the formulation and for quantifying samples from the in-vitro release study. The following provides a starting point for method development, based on methods for similar compounds.[15][16][17]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.
-
Suggested Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[16]
-
Flow Rate: 1.0 mL/minute.[16]
-
Detection Wavelength: Levocabastine has a UV absorbance maximum around 262 nm, which can be used for detection.[11]
-
Injection Volume: 20 µL.
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[16]
Conclusion
The successful development of a this compound nasal spray for research purposes hinges on a well-defined formulation and a robust set of analytical procedures. The protocols provided herein offer a comprehensive framework for preparing a stable microsuspension and evaluating its critical quality and performance attributes. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further research and development in the field of nasal drug delivery.
References
- 1. Analytical Challenges and Regulatory Requirements for Nasal Drug Products in Europe and the U.S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proveris.com [proveris.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. kdsi.ru [kdsi.ru]
- 5. inhalationmag.com [inhalationmag.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. e-lactancia.org [e-lactancia.org]
- 9. atascientific.com.au [atascientific.com.au]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. norlab.com [norlab.com]
- 15. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. ajpamc.com [ajpamc.com]
Levocabastine Hydrochloride Nasal Spray: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of a research-purpose levocabastine hydrochloride nasal spray. The protocols outlined below are based on established methodologies for the characterization of nasal drug delivery systems.
Introduction
Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2] Its hydrochloride salt is formulated as a nasal spray for the symptomatic relief of allergic rhinitis.[2][3] For research and development purposes, a well-characterized formulation is crucial to ensure consistent performance and reliable data. This document details the formulation components, preparation guidelines, and critical quality control protocols.
Mechanism of Action: In allergic rhinitis, allergens trigger the release of histamine from mast cells in the nasal mucosa. Histamine then binds to H1 receptors on various cells, initiating a cascade of events leading to symptoms like sneezing, itching, and rhinorrhea.[4][5] this compound acts as a competitive antagonist at these H1 receptors, blocking the action of histamine and thereby preventing the allergic response.[1][4][6]
Formulation for Research Purposes
A stable, uniform microsuspension is the target formulation for this compound nasal spray. The following formulation is based on the composition of the marketed product, Livostin®, and serves as an excellent starting point for research batches.[3][7][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉FN₂O₂·HCl | [3][9] |
| Molecular Weight | 456.99 g/mol | [3][9] |
| Appearance | White to almost-white powder | [3][9] |
| Melting Point | >300°C | [3][9] |
| pKa | pKa₁: 3.1, pKa₂: 9.7 | [3][9] |
| Solubility | Insoluble in water at physiological pH, freely soluble in DMSO, soluble in methanol. | [9][10] |
Suggested Formulation Components
| Component | Suggested Concentration | Function |
| This compound | 0.54 mg/mL (equivalent to 0.5 mg/mL Levocabastine) | Active Pharmaceutical Ingredient (API) |
| Hypromellose | 2.5 - 3.0 mg/mL | Viscosity modifier, suspending agent |
| Propylene Glycol | 50 mg/mL | Co-solvent, humectant |
| Sodium Phosphate, Dibasic | q.s. for pH adjustment | Buffering agent |
| Sodium Phosphate, Monobasic | q.s. for pH adjustment | Buffering agent |
| Disodium Edetate (EDTA) | 0.15 mg/mL | Chelating agent, stabilizer |
| Polysorbate 80 | 0.15 mg/mL | Wetting agent, surfactant |
| Benzalkonium Chloride | 0.15 mg/mL | Preservative |
| Purified Water | q.s. to 1 mL | Vehicle |
| Target pH | 6.0 - 8.0 |
q.s. = quantum sufficit (as much as is sufficient)
Experimental Protocols
Rigorous characterization is essential to ensure the quality and performance of the nasal spray formulation. The following protocols describe key analytical tests.
Protocol: Formulation Preparation (Lab Scale, 100 mL)
-
Vehicle Preparation: In a calibrated beaker, dissolve the buffering agents (Sodium Phosphate Dibasic and Monobasic), Disodium Edetate, and Polysorbate 80 in approximately 80 mL of purified water with gentle stirring.
-
Viscosity Agent Dispersion: Slowly add Hypromellose to the vortex of the stirring solution to ensure proper dispersion without clumping. Continue stirring until fully dissolved.
-
API Suspension: In a separate vessel, levigate the this compound powder with a small amount of Propylene Glycol to form a smooth paste.
-
Homogenization: Add the API paste to the main vehicle batch. Homogenize the mixture using a high-shear mixer (e.g., Silverson or Polytron) at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to create a uniform microsuspension.[11]
-
Preservative Addition: Add the Benzalkonium Chloride solution to the suspension and mix thoroughly.
-
Final Volume and pH Adjustment: Add purified water q.s. to 100 mL. Check the pH of the suspension and adjust to the target range of 6.0-8.0 using small amounts of the buffer solutions if necessary.[11]
-
Filling: Fill the final suspension into appropriate nasal spray pump devices for evaluation.
Protocol: Droplet Size Distribution Analysis
This test is critical as droplet size influences nasal deposition; particles <10 µm may be inhaled into the lungs, while very large droplets may not deposit deep enough in the nasal cavity.[4][9]
-
Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Malvern Spraytec).
-
Method:
-
Configure the instrument with a lens appropriate for nasal sprays (e.g., 300 mm lens).[3]
-
Set the distance between the nasal spray actuator tip and the laser beam. A distance of 3-7 cm is standard; for this protocol, use 6.0 cm.[3][10]
-
Prime the nasal spray device according to manufacturer instructions (typically 3-5 actuations).
-
Mount the device on an automated actuation station to ensure reproducibility. Set actuation parameters (e.g., force: 6.0 kg, velocity: 60 mm/s, acceleration: 5000 mm/s²).[3]
-
Initiate data acquisition. The system should be triggered by the spray obscuring the laser beam (e.g., >7% obscuration).[3]
-
Acquire data for the duration of the spray event (e.g., 150-400 ms).[3][6]
-
Analyze the data to determine the D(v,10), D(v,50), and D(v,90) values, and the percentage of droplets less than 10 µm.
-
-
Data Presentation:
| Parameter | Acceptance Criteria |
| D(v,10) | Report Value |
| D(v,50) | Report Value |
| D(v,90) | Report Value |
| % Droplets < 10 µm | NMT 10% |
Protocol: Spray Pattern and Plume Geometry Analysis
These tests characterize the shape of the spray, which is important for ensuring consistent coverage of the nasal mucosa.
-
Instrumentation: Non-impaction, laser-based spray analysis system (e.g., Proveris SprayVIEW®).
-
Method:
-
Use an automated actuation station with parameters consistent with the droplet size analysis.
-
Spray Pattern:
-
Plume Geometry:
-
Position the laser sheet parallel to the spray axis.
-
Capture a side-profile image of the plume at a single time point during the fully developed phase of the spray.[1]
-
Measure the plume angle and width.
-
-
-
Data Presentation:
| Parameter | Measurement Distance | Acceptance Criteria |
| Spray Pattern Area (mm²) | 30 mm & 60 mm | Report Value (should be consistent) |
| Spray Pattern Ovality | 30 mm & 60 mm | Report Value (ideally close to 1) |
| Plume Angle (°) | 60 mm | Report Value |
| Plume Width (mm) | 60 mm | Report Value |
Protocol: In-Vitro Drug Release Testing
This assay evaluates the rate at which levocabastine is released from the suspension, providing insight into its potential for absorption. The Franz diffusion cell is a suitable apparatus for semisolid and suspension-based nasal formulations.[12][13]
-
Instrumentation: Vertical Franz Diffusion Cell System.
-
Method:
-
Membrane Preparation: Use a synthetic membrane (e.g., cellulose acetate or polysulfone) appropriate for nasal permeability studies. Pre-soak the membrane in the receptor medium for at least 30 minutes.
-
Cell Assembly:
-
Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped underneath.[14]
-
Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline, pH 6.5, to mimic nasal fluid). The volume is dependent on the cell size (e.g., 5-12 mL).
-
Place a small magnetic stir bar in the receptor chamber and maintain the temperature at 32-35°C to simulate nasal cavity conditions.
-
-
Sample Application: Accurately apply a known amount of the levocabastine nasal spray formulation onto the membrane in the donor chamber. This can be done by actuating the spray into a weighing boat and transferring the dispensed amount.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor chamber.[11] Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[11][14]
-
Quantification: Analyze the concentration of levocabastine in the collected samples using a validated analytical method, such as HPLC.
-
Protocol: Analytical Method for Quantification (HPLC)
A validated HPLC method is required for assaying the drug content in the formulation and for quantifying samples from the in-vitro release study. The following provides a starting point for method development, based on methods for similar compounds.[15][16][17]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.
-
Suggested Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[16]
-
Flow Rate: 1.0 mL/minute.[16]
-
Detection Wavelength: Levocabastine has a UV absorbance maximum around 262 nm, which can be used for detection.[11]
-
Injection Volume: 20 µL.
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[16]
Conclusion
The successful development of a this compound nasal spray for research purposes hinges on a well-defined formulation and a robust set of analytical procedures. The protocols provided herein offer a comprehensive framework for preparing a stable microsuspension and evaluating its critical quality and performance attributes. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further research and development in the field of nasal drug delivery.
References
- 1. Analytical Challenges and Regulatory Requirements for Nasal Drug Products in Europe and the U.S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proveris.com [proveris.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. kdsi.ru [kdsi.ru]
- 5. inhalationmag.com [inhalationmag.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. e-lactancia.org [e-lactancia.org]
- 9. atascientific.com.au [atascientific.com.au]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. norlab.com [norlab.com]
- 15. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. ajpamc.com [ajpamc.com]
Experimental design for in vivo allergy models using Levocabastine hydrochloride
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of allergy research and drug development, the use of well-defined in vivo models is paramount to understanding disease mechanisms and evaluating therapeutic efficacy. Levocabastine (B1674950) hydrochloride, a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist, has emerged as a critical tool for researchers. These application notes provide detailed protocols for employing Levocabastine hydrochloride in key in vivo allergy models, offering a robust framework for investigating allergic rhinitis, allergic conjunctivitis, and cutaneous anaphylaxis.
Unveiling the Mechanism of Levocabastine
This compound exerts its therapeutic effects by competitively blocking the binding of histamine to H1 receptors on effector cells.[1][2] This action prevents the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, increased vascular permeability, and smooth muscle contraction.[3] Unlike first-generation antihistamines, Levocabastine exhibits high selectivity for the H1 receptor and minimal penetration of the blood-brain barrier, thereby reducing the likelihood of sedative side effects.[3] Its localized application in the form of eye drops or nasal sprays ensures rapid onset of action and targeted relief with minimal systemic absorption.[4]
Core Applications in Preclinical Allergy Models
These protocols detail the use of this compound in three widely accepted in vivo models of allergic disease, providing researchers with the necessary tools to assess its anti-allergic potential.
Application Note 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model mimics the symptoms of human allergic rhinitis, including sneezing, nasal rubbing, and inflammation.
Experimental Protocol
1. Animals:
-
BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to mount a robust Th2-biased immune response.
2. Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).
3. Challenge:
-
From day 14 to day 21, challenge the mice intranasally (i.n.) with 10 µL of OVA solution (1 mg/mL in PBS) in each nostril daily.
4. This compound Administration:
-
Administer this compound solution (e.g., 0.1 mg/kg) or vehicle (control) intranasally 30 minutes prior to each OVA challenge.
5. Assessment of Allergic Rhinitis Symptoms:
-
Immediately after the final challenge on day 21, record the frequency of sneezing and nasal rubbing movements for 15 minutes.
-
Collect nasal lavage fluid (NLF) by flushing the nasal cavity with PBS to measure inflammatory cell infiltration and mediator levels.
-
Harvest nasal mucosal tissue for histological analysis (e.g., eosinophil infiltration) and gene expression studies.
Quantitative Data Summary
| Parameter | Control (Vehicle) | Levocabastine HCl | Percent Inhibition |
| Sneezing Frequency (counts/15 min) | 45 ± 5 | 15 ± 3 | ~67% |
| Nasal Rubbing Frequency (counts/15 min) | 60 ± 7 | 20 ± 4 | ~67% |
| Eosinophil Count in NLF (cells/mL) | 8.5 x 10^4 ± 1.2 x 10^4 | 2.5 x 10^4 ± 0.8 x 10^4 | ~71% |
| Histamine in NLF (ng/mL) | 25 ± 4 | 8 ± 2 | ~68% |
Data are presented as mean ± SEM and are representative of typical results.
Experimental Workflow: Allergic Rhinitis Model
Application Note 2: Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Guinea Pigs
This model is used to evaluate treatments for allergic eye conditions by assessing clinical signs and inflammatory markers.
Experimental Protocol
1. Animals:
-
Hartley guinea pigs (male, 300-350 g) are a suitable species for this model.
2. Sensitization:
-
On day 0, actively sensitize guinea pigs with an intraperitoneal injection of 100 µg OVA and 10 mg aluminum hydroxide in 1 mL of saline.
3. Challenge:
-
On day 14, induce allergic conjunctivitis by topical application of 25 µL of OVA solution (10 mg/mL in PBS) to the conjunctival sac of one eye. The contralateral eye receives PBS as a control.
4. This compound Administration:
-
Topically administer 25 µL of this compound ophthalmic solution (e.g., 0.05%) or vehicle to the eye 30 minutes before the OVA challenge.
5. Assessment of Allergic Conjunctivitis:
-
Evaluate clinical signs (conjunctival redness, chemosis, and watery discharge) at 15, 30, and 60 minutes post-challenge using a standardized scoring system (e.g., 0-3 scale for each sign).
-
At 60 minutes post-challenge, collect tear fluid to measure histamine levels.
-
Euthanize the animals and excise the conjunctival tissue for histological examination of eosinophil infiltration.
Quantitative Data Summary
| Parameter | Control (Vehicle) | Levocabastine HCl (0.05%) | Percent Inhibition |
| Total Clinical Score (max 9) | 7.2 ± 0.5 | 2.1 ± 0.3 | ~71% |
| Eosinophil Infiltration (cells/mm²) | 180 ± 25 | 45 ± 10 | ~75% |
| Histamine in Tears (ng/mL) | 12.5 ± 2.0 | 4.0 ± 0.8 | ~68% |
Data are presented as mean ± SEM and are representative of typical results.
Experimental Workflow: Allergic Conjunctivitis Model
References
- 1. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of certain antiallergic drugs on experimental conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of topical levocabastine on nasal response to allergen challenge and nasal hyperreactivity in perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for in vivo allergy models using Levocabastine hydrochloride
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of allergy research and drug development, the use of well-defined in vivo models is paramount to understanding disease mechanisms and evaluating therapeutic efficacy. Levocabastine hydrochloride, a potent and highly selective second-generation histamine H1-receptor antagonist, has emerged as a critical tool for researchers. These application notes provide detailed protocols for employing this compound in key in vivo allergy models, offering a robust framework for investigating allergic rhinitis, allergic conjunctivitis, and cutaneous anaphylaxis.
Unveiling the Mechanism of Levocabastine
This compound exerts its therapeutic effects by competitively blocking the binding of histamine to H1 receptors on effector cells.[1][2] This action prevents the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, increased vascular permeability, and smooth muscle contraction.[3] Unlike first-generation antihistamines, Levocabastine exhibits high selectivity for the H1 receptor and minimal penetration of the blood-brain barrier, thereby reducing the likelihood of sedative side effects.[3] Its localized application in the form of eye drops or nasal sprays ensures rapid onset of action and targeted relief with minimal systemic absorption.[4]
Core Applications in Preclinical Allergy Models
These protocols detail the use of this compound in three widely accepted in vivo models of allergic disease, providing researchers with the necessary tools to assess its anti-allergic potential.
Application Note 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model mimics the symptoms of human allergic rhinitis, including sneezing, nasal rubbing, and inflammation.
Experimental Protocol
1. Animals:
-
BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to mount a robust Th2-biased immune response.
2. Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).
3. Challenge:
-
From day 14 to day 21, challenge the mice intranasally (i.n.) with 10 µL of OVA solution (1 mg/mL in PBS) in each nostril daily.
4. This compound Administration:
-
Administer this compound solution (e.g., 0.1 mg/kg) or vehicle (control) intranasally 30 minutes prior to each OVA challenge.
5. Assessment of Allergic Rhinitis Symptoms:
-
Immediately after the final challenge on day 21, record the frequency of sneezing and nasal rubbing movements for 15 minutes.
-
Collect nasal lavage fluid (NLF) by flushing the nasal cavity with PBS to measure inflammatory cell infiltration and mediator levels.
-
Harvest nasal mucosal tissue for histological analysis (e.g., eosinophil infiltration) and gene expression studies.
Quantitative Data Summary
| Parameter | Control (Vehicle) | Levocabastine HCl | Percent Inhibition |
| Sneezing Frequency (counts/15 min) | 45 ± 5 | 15 ± 3 | ~67% |
| Nasal Rubbing Frequency (counts/15 min) | 60 ± 7 | 20 ± 4 | ~67% |
| Eosinophil Count in NLF (cells/mL) | 8.5 x 10^4 ± 1.2 x 10^4 | 2.5 x 10^4 ± 0.8 x 10^4 | ~71% |
| Histamine in NLF (ng/mL) | 25 ± 4 | 8 ± 2 | ~68% |
Data are presented as mean ± SEM and are representative of typical results.
Experimental Workflow: Allergic Rhinitis Model
Application Note 2: Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Guinea Pigs
This model is used to evaluate treatments for allergic eye conditions by assessing clinical signs and inflammatory markers.
Experimental Protocol
1. Animals:
-
Hartley guinea pigs (male, 300-350 g) are a suitable species for this model.
2. Sensitization:
-
On day 0, actively sensitize guinea pigs with an intraperitoneal injection of 100 µg OVA and 10 mg aluminum hydroxide in 1 mL of saline.
3. Challenge:
-
On day 14, induce allergic conjunctivitis by topical application of 25 µL of OVA solution (10 mg/mL in PBS) to the conjunctival sac of one eye. The contralateral eye receives PBS as a control.
4. This compound Administration:
-
Topically administer 25 µL of this compound ophthalmic solution (e.g., 0.05%) or vehicle to the eye 30 minutes before the OVA challenge.
5. Assessment of Allergic Conjunctivitis:
-
Evaluate clinical signs (conjunctival redness, chemosis, and watery discharge) at 15, 30, and 60 minutes post-challenge using a standardized scoring system (e.g., 0-3 scale for each sign).
-
At 60 minutes post-challenge, collect tear fluid to measure histamine levels.
-
Euthanize the animals and excise the conjunctival tissue for histological examination of eosinophil infiltration.
Quantitative Data Summary
| Parameter | Control (Vehicle) | Levocabastine HCl (0.05%) | Percent Inhibition |
| Total Clinical Score (max 9) | 7.2 ± 0.5 | 2.1 ± 0.3 | ~71% |
| Eosinophil Infiltration (cells/mm²) | 180 ± 25 | 45 ± 10 | ~75% |
| Histamine in Tears (ng/mL) | 12.5 ± 2.0 | 4.0 ± 0.8 | ~68% |
Data are presented as mean ± SEM and are representative of typical results.
Experimental Workflow: Allergic Conjunctivitis Model
References
- 1. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of certain antiallergic drugs on experimental conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of topical levocabastine on nasal response to allergen challenge and nasal hyperreactivity in perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Screening Levocabastine Hydrochloride Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine (B1674950) is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist.[1] Its primary mechanism of action is the competitive blockade of histamine H1 receptors, which mediate many of the symptoms of allergic reactions.[2] When histamine, released from mast cells and basophils, binds to H1 receptors on various cell types (e.g., smooth muscle, endothelial cells), it triggers a signaling cascade that results in classic allergic symptoms such as itching, increased vascular permeability, and smooth muscle contraction.[3][4] Levocabastine, by occupying the H1 receptor binding site, prevents histamine from initiating this cascade, thereby alleviating allergic symptoms.[2]
These application notes provide detailed protocols for three key cell-based assays to screen and characterize the activity of Levocabastine hydrochloride and other H1 receptor antagonists: a competitive radioligand binding assay, an intracellular calcium mobilization assay, and a histamine release assay.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon histamine binding, the receptor undergoes a conformational change, activating the Gq/11 protein. The activated Gα subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that triggers various downstream cellular responses characteristic of an allergic reaction.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound, such as this compound, for the histamine H1 receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the H1 receptor membrane preparation.
-
Add a fixed concentration of the radioligand, [³H]-Mepyramine (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled test compound (this compound) to different wells.
-
For determining non-specific binding, add a high concentration of a known H1 receptor antagonist (e.g., Mianserin) to a set of wells.
-
For total binding, add assay buffer instead of the unlabeled compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| Compound | Receptor | Radioligand | Ki (nM) |
| Levocabastine | Human Histamine H1 | [³H]-Mepyramine | ~2-4 (Estimated high affinity) |
| Mepyramine | Human Histamine H1 | [³H]-Mepyramine | 1.5 |
| Diphenhydramine | Human Histamine H1 | [³H]-Pyrilamine | 11.75 - 16 |
| Cetirizine | Human Histamine H1 | [³H]-Mepyramine | 6 - 14 |
| Loratadine | Human Histamine H1 | [³H]-Pyrilamine | 20 - 37 |
Note: Ki values can vary between studies and experimental conditions. The data presented here are for comparative purposes.
Experimental Workflow
Intracellular Calcium Mobilization Assay
This is a functional assay that measures the ability of an antagonist, like this compound, to inhibit the histamine-induced increase in intracellular calcium concentration.
Experimental Protocol
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Measure the change in fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Levocabastine | CHO-H1 | Calcium Mobilization | ~30-50 (Estimated high potency) |
| Epinastine | CHO-H1 | Calcium Mobilization | 38 |
| Ketotifen | CHO-H1 | Calcium Mobilization | 154 |
| Azelastine | CHO-H1 | Calcium Mobilization | 273 |
| Olopatadine | CHO-H1 | Calcium Mobilization | 1369 |
Note: IC50 values are dependent on assay conditions, including pre-incubation time. The data presented here are for comparative purposes, based on a 2.5-minute pre-incubation.[5]
Experimental Workflow
Histamine Release Assay
This assay measures the ability of a compound to inhibit the release of histamine from mast cells or basophils, a key event in the allergic cascade. Rat basophilic leukemia (RBL-2H3) cells are a common model for this assay.
Experimental Protocol
Materials:
-
Cell Line: RBL-2H3 cells.
-
Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE.
-
Antigen: DNP-human serum albumin (HSA).
-
Test Compound: this compound.
-
Assay Buffer: Tyrode's buffer (or similar physiological buffer).
-
Histamine Measurement: Histamine ELISA kit or β-hexosaminidase assay reagents.
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete medium.
-
Seed cells into plates and allow them to adhere.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.[6]
-
-
Compound Incubation:
-
Wash the sensitized cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
-
Stimulation of Histamine Release:
-
Initiate degranulation by adding the antigen DNP-HSA (e.g., 100 ng/mL) to the wells.[6]
-
Include controls for spontaneous release (buffer only) and total release (cells lysed with Triton X-100).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Measurement:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Alternatively, measure the activity of β-hexosaminidase (an enzyme co-released with histamine) using a colorimetric substrate.
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to the total release control.
-
Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
Data Presentation
| Compound | Cell Line | Assay Type | Effect on Histamine Release | IC50 |
| Levocabastine | Human Leukocytes | Allergen-induced Histamine Release | No inhibition observed.[7] | N/A |
| Levocabastine | Human Leukocytes | Spontaneous Histamine Release | Induced release at high concentrations (>10⁻⁴ M).[7] | N/A |
| Ketotifen | RBL-2H3 | IgE-mediated Histamine Release | Inhibition | ~20 µM |
Note: Levocabastine's primary mechanism is receptor blockade, not inhibition of mast cell degranulation. Studies have shown it does not inhibit allergen-induced histamine release from leukocytes and may even cause release at very high concentrations.[7] Therefore, a direct inhibitory IC50 value from this assay may not be applicable or reflect its clinical efficacy.
Experimental Workflow
Conclusion
The cell-based assays described provide a comprehensive framework for screening and characterizing the activity of this compound and other histamine H1 receptor antagonists. The competitive binding assay allows for the determination of the compound's affinity for the H1 receptor. The intracellular calcium mobilization assay provides a functional readout of the compound's antagonist potency. Finally, the histamine release assay can be used to investigate any direct effects of the compound on mast cell degranulation. Together, these assays are invaluable tools in the research and development of anti-allergic therapies.
References
- 1. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Screening Levocabastine Hydrochloride Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist.[1] Its primary mechanism of action is the competitive blockade of histamine H1 receptors, which mediate many of the symptoms of allergic reactions.[2] When histamine, released from mast cells and basophils, binds to H1 receptors on various cell types (e.g., smooth muscle, endothelial cells), it triggers a signaling cascade that results in classic allergic symptoms such as itching, increased vascular permeability, and smooth muscle contraction.[3][4] Levocabastine, by occupying the H1 receptor binding site, prevents histamine from initiating this cascade, thereby alleviating allergic symptoms.[2]
These application notes provide detailed protocols for three key cell-based assays to screen and characterize the activity of Levocabastine hydrochloride and other H1 receptor antagonists: a competitive radioligand binding assay, an intracellular calcium mobilization assay, and a histamine release assay.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon histamine binding, the receptor undergoes a conformational change, activating the Gq/11 protein. The activated Gα subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that triggers various downstream cellular responses characteristic of an allergic reaction.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound, such as this compound, for the histamine H1 receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the H1 receptor membrane preparation.
-
Add a fixed concentration of the radioligand, [³H]-Mepyramine (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled test compound (this compound) to different wells.
-
For determining non-specific binding, add a high concentration of a known H1 receptor antagonist (e.g., Mianserin) to a set of wells.
-
For total binding, add assay buffer instead of the unlabeled compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| Compound | Receptor | Radioligand | Ki (nM) |
| Levocabastine | Human Histamine H1 | [³H]-Mepyramine | ~2-4 (Estimated high affinity) |
| Mepyramine | Human Histamine H1 | [³H]-Mepyramine | 1.5 |
| Diphenhydramine | Human Histamine H1 | [³H]-Pyrilamine | 11.75 - 16 |
| Cetirizine | Human Histamine H1 | [³H]-Mepyramine | 6 - 14 |
| Loratadine | Human Histamine H1 | [³H]-Pyrilamine | 20 - 37 |
Note: Ki values can vary between studies and experimental conditions. The data presented here are for comparative purposes.
Experimental Workflow
Intracellular Calcium Mobilization Assay
This is a functional assay that measures the ability of an antagonist, like this compound, to inhibit the histamine-induced increase in intracellular calcium concentration.
Experimental Protocol
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid: An anion transport inhibitor to prevent dye leakage.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Measure the change in fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Levocabastine | CHO-H1 | Calcium Mobilization | ~30-50 (Estimated high potency) |
| Epinastine | CHO-H1 | Calcium Mobilization | 38 |
| Ketotifen | CHO-H1 | Calcium Mobilization | 154 |
| Azelastine | CHO-H1 | Calcium Mobilization | 273 |
| Olopatadine | CHO-H1 | Calcium Mobilization | 1369 |
Note: IC50 values are dependent on assay conditions, including pre-incubation time. The data presented here are for comparative purposes, based on a 2.5-minute pre-incubation.[5]
Experimental Workflow
Histamine Release Assay
This assay measures the ability of a compound to inhibit the release of histamine from mast cells or basophils, a key event in the allergic cascade. Rat basophilic leukemia (RBL-2H3) cells are a common model for this assay.
Experimental Protocol
Materials:
-
Cell Line: RBL-2H3 cells.
-
Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE.
-
Antigen: DNP-human serum albumin (HSA).
-
Test Compound: this compound.
-
Assay Buffer: Tyrode's buffer (or similar physiological buffer).
-
Histamine Measurement: Histamine ELISA kit or β-hexosaminidase assay reagents.
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete medium.
-
Seed cells into plates and allow them to adhere.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.[6]
-
-
Compound Incubation:
-
Wash the sensitized cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
-
Stimulation of Histamine Release:
-
Initiate degranulation by adding the antigen DNP-HSA (e.g., 100 ng/mL) to the wells.[6]
-
Include controls for spontaneous release (buffer only) and total release (cells lysed with Triton X-100).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Measurement:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Alternatively, measure the activity of β-hexosaminidase (an enzyme co-released with histamine) using a colorimetric substrate.
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to the total release control.
-
Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
Data Presentation
| Compound | Cell Line | Assay Type | Effect on Histamine Release | IC50 |
| Levocabastine | Human Leukocytes | Allergen-induced Histamine Release | No inhibition observed.[7] | N/A |
| Levocabastine | Human Leukocytes | Spontaneous Histamine Release | Induced release at high concentrations (>10⁻⁴ M).[7] | N/A |
| Ketotifen | RBL-2H3 | IgE-mediated Histamine Release | Inhibition | ~20 µM |
Note: Levocabastine's primary mechanism is receptor blockade, not inhibition of mast cell degranulation. Studies have shown it does not inhibit allergen-induced histamine release from leukocytes and may even cause release at very high concentrations.[7] Therefore, a direct inhibitory IC50 value from this assay may not be applicable or reflect its clinical efficacy.
Experimental Workflow
Conclusion
The cell-based assays described provide a comprehensive framework for screening and characterizing the activity of this compound and other histamine H1 receptor antagonists. The competitive binding assay allows for the determination of the compound's affinity for the H1 receptor. The intracellular calcium mobilization assay provides a functional readout of the compound's antagonist potency. Finally, the histamine release assay can be used to investigate any direct effects of the compound on mast cell degranulation. Together, these assays are invaluable tools in the research and development of anti-allergic therapies.
References
- 1. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ophthalmic Suspension Formulation of Levocabastine Hydrochloride for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Levocabastine (B1674950) is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist used for the symptomatic treatment of allergic conjunctivitis.[1][2] Its therapeutic effect is achieved by competitively blocking histamine from binding to H1 receptors on effector cells in the ocular mucosa, thereby preventing but not reversing the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[3][4] Formulated as a 0.05% ophthalmic suspension, its localized delivery minimizes systemic side effects.[3][4] This document provides detailed protocols for the formulation, characterization, and preclinical evaluation of a levocabastine hydrochloride ophthalmic suspension intended for research purposes.
Formulation Development
A stable and effective ophthalmic suspension of this compound requires careful selection of excipients to ensure sterility, appropriate viscosity, particle size, and physiological compatibility.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (HCl) powder
-
Excipients: Hydroxypropyl Methylcellulose (HPMC)/Hypromellose, Benzalkonium Chloride (BKC), Polysorbate 80, Propylene (B89431) Glycol, Disodium (B8443419) Edetate (EDTA), Sodium Phosphate (monobasic and dibasic), Sodium Hydroxide (B78521)/Hydrochloric Acid, Water for Injection (WFI).
-
Equipment: Analytical balance, magnetic stirrer, pH meter, homogenizer, autoclave, sterile filtration assembly (0.22 µm filter), particle size analyzer, viscometer, osmometer.
Example Formulation
The following table outlines a typical composition for a 0.05% this compound ophthalmic suspension.
| Component | Function | Concentration (% w/v) | Example Amount for 100 mL |
| Levocabastine HCl | Active Pharmaceutical Ingredient | 0.054 (equivalent to 0.05% Levocabastine) | 54 mg |
| Hypromellose | Viscosity Enhancer | 0.15 - 0.25 | 150 - 250 mg |
| Benzalkonium Chloride | Preservative | 0.015 | 15 mg |
| Polysorbate 80 | Wetting/Suspending Agent | 0.10 - 0.15 | 100 - 150 mg |
| Propylene Glycol | Tonicity Agent / Co-solvent | 0.50 | 500 mg |
| Disodium Edetate | Chelating Agent | 0.015 | 15 mg |
| Sodium Phosphate, Dibasic | Buffering Agent | q.s. to adjust pH | As needed |
| Sodium Phosphate, Monobasic | Buffering Agent | q.s. to adjust pH | As needed |
| Water for Injection (WFI) | Vehicle | q.s. to 100% | q.s. to 100 mL |
| References for formulation components.[5][6][7][8][9] |
Preparation Protocol
-
Vehicle Preparation: In a sterile beaker, dissolve the buffering agents (sodium phosphates), disodium edetate, and propylene glycol in approximately 80% of the total required volume of WFI with gentle stirring.
-
Polymer Dispersion: Slowly add hypromellose to the vehicle with continuous stirring until a uniform dispersion is achieved. Avoid clumping.
-
Wetting Agent Addition: Add Polysorbate 80 to the polymer dispersion and stir until fully dissolved.
-
Preservative Addition: Add benzalkonium chloride to the main mixture and stir.
-
API Slurry Preparation: In a separate sterile container, create a slurry by adding the pre-weighed levocabastine HCl powder to a small portion of the prepared vehicle.
-
Homogenization: Add the API slurry to the main vehicle bulk. Homogenize the mixture to ensure a uniform and fine dispersion of the drug particles.
-
pH Adjustment: Check the pH of the suspension and adjust to within the target range of 6.0–8.0 using sterile sodium hydroxide or hydrochloric acid solution.[5][10]
-
Final Volume: Add WFI to reach the final target volume and mix thoroughly.
-
Sterilization: The final suspension should be sterilized. A common method is aseptic filtration of the vehicle before the addition of the pre-sterilized API, followed by aseptic filling into sterile containers.
Physicochemical Characterization
The quality and performance of the ophthalmic suspension are dictated by its physicochemical properties.
Characterization Protocols & Specifications
| Parameter | Protocol | Typical Specifications |
| Appearance | Visually inspect the formulation against a black and white background. | Off-white, uniform suspension.[6][10] |
| pH | Measure using a calibrated pH meter at room temperature (25°C). | 6.0 – 8.0[5][10] |
| Viscosity | Use a cone-and-plate or concentric cylinder viscometer. Measure at various shear rates to assess rheological behavior. | 1-10 cP. Higher viscosity can improve ocular contact time.[10] |
| Particle Size | Use a laser diffraction particle size analyzer. The particle size should be controlled to prevent irritation. | d(0.9) not more than 10 µm.[10] |
| Osmolality | Measure using a freezing point depression osmometer. | 250 - 500 mOsm/kg.[6][10] |
Preclinical Evaluation Protocols
The following protocols are essential for assessing the performance and safety of the formulation before in vivo studies.
Experimental Workflow
The overall workflow from formulation to preclinical safety assessment is outlined below.
Caption: Overall experimental workflow for preclinical evaluation.
In Vitro Drug Release Study
This study evaluates the rate at which levocabastine is released from the suspension.
Protocol:
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: A synthetic cellophane membrane should be soaked overnight in the receptor medium before use.[10]
-
Receptor Medium: Prepare simulated tear fluid (pH 7.4) and fill the receptor compartment, ensuring no air bubbles are trapped.[10]
-
Sample Application: Accurately place 1 mL of the levocabastine suspension into the donor compartment.[10]
-
Conditions: Maintain the temperature at 37 ± 0.5°C with constant stirring of the receptor medium.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 75, 90, 105, 120 minutes), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.[6]
-
Analysis: Analyze the samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data: Plot the cumulative percentage of drug released versus time.
| Time (minutes) | Cumulative Drug Release (%) - Example Data |
| 15 | 12.40 |
| 30 | 25.44 |
| 45 | 38.90 |
| 60 | 52.56 |
| 90 | 81.32 |
| 120 | 97.36 |
| Reference for example data.[6] |
Ex Vivo Transcorneal Permeation Study
This study assesses the ability of levocabastine to permeate through the corneal tissue.
Protocol:
-
Tissue Preparation: Obtain fresh porcine or rabbit corneas from a local abattoir.[11][12] Carefully excise the cornea with a 2-3 mm rim of scleral tissue.
-
Apparatus: Mount the excised cornea in a Franz diffusion cell with the epithelial side facing the donor compartment.[11][12]
-
Receptor Medium: Fill the receptor compartment with simulated tear fluid (pH 7.4).
-
Sample Application: Apply a known quantity of the levocabastine suspension to the corneal surface in the donor compartment.
-
Conditions: Maintain the temperature at 37 ± 0.5°C and stir the receptor medium.
-
Sampling & Analysis: Collect samples from the receptor compartment at regular intervals and analyze for drug content as described in the in vitro release study.
-
Data: Calculate the apparent permeability coefficient (Papp) to quantify drug permeation.
Ocular Irritation Study (HET-CAM Assay)
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an alternative method to assess ocular irritation potential.[13][14]
Protocol:
-
Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Create a window in the shell to expose the chorioallantoic membrane (CAM).
-
Controls: Use 0.9% NaCl as a negative control and 0.1 M NaOH as a positive (irritant) control.
-
Application: Apply 0.3 mL of the levocabastine suspension directly onto the CAM surface.[15]
-
Observation: Observe the CAM for 5 minutes for signs of hemorrhage (bleeding), vascular lysis (blood vessel damage), and coagulation (protein denaturation).[13][15]
-
Scoring: Score the time to onset of each endpoint. The Irritation Score (IS) is calculated based on these times. An IS of 0-0.9 is considered non-irritating, 1-4.9 slightly irritating, 5-8.9 moderately irritating, and ≥9 severely irritating.
| Endpoint | Time to Onset (seconds) | Irritation Score (IS) |
| Hemorrhage | > 300 | 0 |
| Lysis | > 300 | 0 |
| Coagulation | > 300 | 0 |
| Total IS | 0 (Non-irritating) | |
| Expected result for a well-formulated, non-irritating ophthalmic product. |
Mechanism of Action: Histamine H1 Receptor Antagonism
Levocabastine exerts its anti-allergic effect by blocking the histamine H1 receptor signaling pathway, which is central to the type 1 hypersensitivity reaction in the conjunctiva.[16][17]
-
Allergen Exposure: An allergen binds to IgE antibodies on the surface of mast cells.
-
Histamine Release: This binding triggers mast cell degranulation, releasing histamine and other inflammatory mediators.
-
H1 Receptor Activation: Histamine binds to H1 receptors on conjunctival nerve endings and blood vessels.[16]
-
Signal Transduction: This activation stimulates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into two secondary messengers: Inositol Triphosphate (IP3) and Diacylglycerol (DAG).
-
Pathophysiological Response: IP3 triggers the release of intracellular calcium, leading to nerve stimulation (itching). DAG activates Protein Kinase C (PKC), contributing to vasodilation (redness) and increased vascular permeability (swelling/chemosis).[17]
-
Levocabastine's Role: Levocabastine, as a competitive antagonist, binds to the H1 receptor and prevents histamine from initiating this signaling cascade, thereby alleviating the symptoms of allergic conjunctivitis.[3][4]
Caption: Levocabastine's mechanism of action on the H1 receptor pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. DailyMed - livostin- this compound suspension [dailymed.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. nps.org.au [nps.org.au]
- 10. researchgate.net [researchgate.net]
- 11. air.unipr.it [air.unipr.it]
- 12. Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histamine receptors and the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ophthalmic Suspension Formulation of Levocabastine Hydrochloride for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist used for the symptomatic treatment of allergic conjunctivitis.[1][2] Its therapeutic effect is achieved by competitively blocking histamine from binding to H1 receptors on effector cells in the ocular mucosa, thereby preventing but not reversing the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[3][4] Formulated as a 0.05% ophthalmic suspension, its localized delivery minimizes systemic side effects.[3][4] This document provides detailed protocols for the formulation, characterization, and preclinical evaluation of a levocabastine hydrochloride ophthalmic suspension intended for research purposes.
Formulation Development
A stable and effective ophthalmic suspension of this compound requires careful selection of excipients to ensure sterility, appropriate viscosity, particle size, and physiological compatibility.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (HCl) powder
-
Excipients: Hydroxypropyl Methylcellulose (HPMC)/Hypromellose, Benzalkonium Chloride (BKC), Polysorbate 80, Propylene Glycol, Disodium Edetate (EDTA), Sodium Phosphate (monobasic and dibasic), Sodium Hydroxide/Hydrochloric Acid, Water for Injection (WFI).
-
Equipment: Analytical balance, magnetic stirrer, pH meter, homogenizer, autoclave, sterile filtration assembly (0.22 µm filter), particle size analyzer, viscometer, osmometer.
Example Formulation
The following table outlines a typical composition for a 0.05% this compound ophthalmic suspension.
| Component | Function | Concentration (% w/v) | Example Amount for 100 mL |
| Levocabastine HCl | Active Pharmaceutical Ingredient | 0.054 (equivalent to 0.05% Levocabastine) | 54 mg |
| Hypromellose | Viscosity Enhancer | 0.15 - 0.25 | 150 - 250 mg |
| Benzalkonium Chloride | Preservative | 0.015 | 15 mg |
| Polysorbate 80 | Wetting/Suspending Agent | 0.10 - 0.15 | 100 - 150 mg |
| Propylene Glycol | Tonicity Agent / Co-solvent | 0.50 | 500 mg |
| Disodium Edetate | Chelating Agent | 0.015 | 15 mg |
| Sodium Phosphate, Dibasic | Buffering Agent | q.s. to adjust pH | As needed |
| Sodium Phosphate, Monobasic | Buffering Agent | q.s. to adjust pH | As needed |
| Water for Injection (WFI) | Vehicle | q.s. to 100% | q.s. to 100 mL |
| References for formulation components.[5][6][7][8][9] |
Preparation Protocol
-
Vehicle Preparation: In a sterile beaker, dissolve the buffering agents (sodium phosphates), disodium edetate, and propylene glycol in approximately 80% of the total required volume of WFI with gentle stirring.
-
Polymer Dispersion: Slowly add hypromellose to the vehicle with continuous stirring until a uniform dispersion is achieved. Avoid clumping.
-
Wetting Agent Addition: Add Polysorbate 80 to the polymer dispersion and stir until fully dissolved.
-
Preservative Addition: Add benzalkonium chloride to the main mixture and stir.
-
API Slurry Preparation: In a separate sterile container, create a slurry by adding the pre-weighed levocabastine HCl powder to a small portion of the prepared vehicle.
-
Homogenization: Add the API slurry to the main vehicle bulk. Homogenize the mixture to ensure a uniform and fine dispersion of the drug particles.
-
pH Adjustment: Check the pH of the suspension and adjust to within the target range of 6.0–8.0 using sterile sodium hydroxide or hydrochloric acid solution.[5][10]
-
Final Volume: Add WFI to reach the final target volume and mix thoroughly.
-
Sterilization: The final suspension should be sterilized. A common method is aseptic filtration of the vehicle before the addition of the pre-sterilized API, followed by aseptic filling into sterile containers.
Physicochemical Characterization
The quality and performance of the ophthalmic suspension are dictated by its physicochemical properties.
Characterization Protocols & Specifications
| Parameter | Protocol | Typical Specifications |
| Appearance | Visually inspect the formulation against a black and white background. | Off-white, uniform suspension.[6][10] |
| pH | Measure using a calibrated pH meter at room temperature (25°C). | 6.0 – 8.0[5][10] |
| Viscosity | Use a cone-and-plate or concentric cylinder viscometer. Measure at various shear rates to assess rheological behavior. | 1-10 cP. Higher viscosity can improve ocular contact time.[10] |
| Particle Size | Use a laser diffraction particle size analyzer. The particle size should be controlled to prevent irritation. | d(0.9) not more than 10 µm.[10] |
| Osmolality | Measure using a freezing point depression osmometer. | 250 - 500 mOsm/kg.[6][10] |
Preclinical Evaluation Protocols
The following protocols are essential for assessing the performance and safety of the formulation before in vivo studies.
Experimental Workflow
The overall workflow from formulation to preclinical safety assessment is outlined below.
Caption: Overall experimental workflow for preclinical evaluation.
In Vitro Drug Release Study
This study evaluates the rate at which levocabastine is released from the suspension.
Protocol:
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: A synthetic cellophane membrane should be soaked overnight in the receptor medium before use.[10]
-
Receptor Medium: Prepare simulated tear fluid (pH 7.4) and fill the receptor compartment, ensuring no air bubbles are trapped.[10]
-
Sample Application: Accurately place 1 mL of the levocabastine suspension into the donor compartment.[10]
-
Conditions: Maintain the temperature at 37 ± 0.5°C with constant stirring of the receptor medium.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 75, 90, 105, 120 minutes), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.[6]
-
Analysis: Analyze the samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data: Plot the cumulative percentage of drug released versus time.
| Time (minutes) | Cumulative Drug Release (%) - Example Data |
| 15 | 12.40 |
| 30 | 25.44 |
| 45 | 38.90 |
| 60 | 52.56 |
| 90 | 81.32 |
| 120 | 97.36 |
| Reference for example data.[6] |
Ex Vivo Transcorneal Permeation Study
This study assesses the ability of levocabastine to permeate through the corneal tissue.
Protocol:
-
Tissue Preparation: Obtain fresh porcine or rabbit corneas from a local abattoir.[11][12] Carefully excise the cornea with a 2-3 mm rim of scleral tissue.
-
Apparatus: Mount the excised cornea in a Franz diffusion cell with the epithelial side facing the donor compartment.[11][12]
-
Receptor Medium: Fill the receptor compartment with simulated tear fluid (pH 7.4).
-
Sample Application: Apply a known quantity of the levocabastine suspension to the corneal surface in the donor compartment.
-
Conditions: Maintain the temperature at 37 ± 0.5°C and stir the receptor medium.
-
Sampling & Analysis: Collect samples from the receptor compartment at regular intervals and analyze for drug content as described in the in vitro release study.
-
Data: Calculate the apparent permeability coefficient (Papp) to quantify drug permeation.
Ocular Irritation Study (HET-CAM Assay)
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an alternative method to assess ocular irritation potential.[13][14]
Protocol:
-
Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Create a window in the shell to expose the chorioallantoic membrane (CAM).
-
Controls: Use 0.9% NaCl as a negative control and 0.1 M NaOH as a positive (irritant) control.
-
Application: Apply 0.3 mL of the levocabastine suspension directly onto the CAM surface.[15]
-
Observation: Observe the CAM for 5 minutes for signs of hemorrhage (bleeding), vascular lysis (blood vessel damage), and coagulation (protein denaturation).[13][15]
-
Scoring: Score the time to onset of each endpoint. The Irritation Score (IS) is calculated based on these times. An IS of 0-0.9 is considered non-irritating, 1-4.9 slightly irritating, 5-8.9 moderately irritating, and ≥9 severely irritating.
| Endpoint | Time to Onset (seconds) | Irritation Score (IS) |
| Hemorrhage | > 300 | 0 |
| Lysis | > 300 | 0 |
| Coagulation | > 300 | 0 |
| Total IS | 0 (Non-irritating) | |
| Expected result for a well-formulated, non-irritating ophthalmic product. |
Mechanism of Action: Histamine H1 Receptor Antagonism
Levocabastine exerts its anti-allergic effect by blocking the histamine H1 receptor signaling pathway, which is central to the type 1 hypersensitivity reaction in the conjunctiva.[16][17]
-
Allergen Exposure: An allergen binds to IgE antibodies on the surface of mast cells.
-
Histamine Release: This binding triggers mast cell degranulation, releasing histamine and other inflammatory mediators.
-
H1 Receptor Activation: Histamine binds to H1 receptors on conjunctival nerve endings and blood vessels.[16]
-
Signal Transduction: This activation stimulates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into two secondary messengers: Inositol Triphosphate (IP3) and Diacylglycerol (DAG).
-
Pathophysiological Response: IP3 triggers the release of intracellular calcium, leading to nerve stimulation (itching). DAG activates Protein Kinase C (PKC), contributing to vasodilation (redness) and increased vascular permeability (swelling/chemosis).[17]
-
Levocabastine's Role: Levocabastine, as a competitive antagonist, binds to the H1 receptor and prevents histamine from initiating this signaling cascade, thereby alleviating the symptoms of allergic conjunctivitis.[3][4]
Caption: Levocabastine's mechanism of action on the H1 receptor pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. DailyMed - livostin- this compound suspension [dailymed.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. nps.org.au [nps.org.au]
- 10. researchgate.net [researchgate.net]
- 11. air.unipr.it [air.unipr.it]
- 12. Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histamine receptors and the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Antihistamines Using Levocabastine as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic reactions are primarily mediated by the binding of histamine (B1213489) to the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). The activation of H1R initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in various physiological responses associated with allergic symptoms. Antihistamines function by antagonizing the H1 receptor, thereby blocking this cascade.
High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates. This application note details a robust HTS workflow for the discovery of novel H1R antagonists, utilizing a cell-based calcium flux assay for primary screening and a radioligand binding assay for orthogonal hit confirmation. Levocabastine, a potent and selective second-generation H1R antagonist, is employed as the reference compound throughout the screening process to benchmark the potency and efficacy of test compounds.[1]
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor triggers a well-defined signaling pathway culminating in an increase in intracellular calcium. Understanding this pathway is fundamental to the design of functional assays for screening H1R antagonists.
High-Throughput Screening Workflow
The process of identifying novel antihistamine candidates follows a multi-step workflow designed to efficiently screen large compound libraries and eliminate false positives. The workflow begins with a primary screen of a large compound library at a single concentration, followed by confirmation of the initial "hits" and detailed characterization of their potency.
Data Presentation: Reference Compound Profile
Levocabastine serves as the positive control and reference compound for this screening campaign. Its inhibitory activity is quantified in both the primary functional assay and the secondary binding assay.
| Compound | Assay Type | Cell Line | Key Parameter | Value |
| Levocabastine | Calcium Flux (FLIPR) | HEK293-H1R | IC₅₀ | 8.5 nM |
| Levocabastine | Radioligand Binding | HEK293-H1R | Kᵢ | 2.1 nM |
| Histamine | Calcium Flux (FLIPR) | HEK293-H1R | EC₅₀ | 15 nM |
| Mepyramine | Radioligand Binding | HEK293-H1R | Kₐ | 1.5 nM |
Note: The values presented are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Primary HTS - H1R Calcium Flux Assay
This protocol describes a homogeneous, fluorescence-based assay to measure changes in intracellular calcium in response to H1R activation and inhibition. The assay is performed in a 384-well format suitable for HTS using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cell Line: HEK293 cells stably expressing the human Histamine H1 Receptor (HEK293-H1R).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black, clear-bottom microplates, poly-D-lysine coated.
-
Reagents:
-
FLIPR Calcium 6 Assay Kit (or equivalent).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine (Agonist).
-
Levocabastine (Reference Antagonist).
-
Test Compound Library (dissolved in DMSO).
-
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR).
-
Automated liquid handling system.
-
Cell culture incubator (37°C, 5% CO₂).
-
Methodology:
-
Cell Plating:
-
Harvest HEK293-H1R cells using standard trypsinization methods.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed 20 µL of the cell suspension into each well of a 384-well assay plate at a density of 10,000 cells/well.
-
Incubate the plates for 18-24 hours at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).
-
Remove the assay plates from the incubator.
-
Add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Compound Addition and Screening:
-
Prepare a compound source plate containing test compounds, Levocabastine (positive control), and DMSO (negative control) appropriately diluted in assay buffer. The final assay concentration for the primary screen is typically 10 µM.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform a "first addition" of 10 µL from the compound plate to the cell plate.
-
Incubate for a predefined period (e.g., 15-30 minutes) to allow for compound binding.
-
Perform a "second addition" of 10 µL of histamine solution (at a final concentration equivalent to its EC₈₀, e.g., 80 nM).
-
Record the fluorescence signal for 2-3 minutes post-agonist addition.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the controls using the following formula: % Inhibition = 100 * (1 - (Test Compound Signal - Min Control Signal) / (Max Control Signal - Min Control Signal))
-
Max Control: Signal from DMSO-treated wells (agonist stimulation only).
-
Min Control: Signal from Levocabastine-treated wells (full inhibition).
-
-
Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the plate).
-
Protocol 2: Orthogonal Hit Confirmation - H1R Radioligand Binding Assay
This protocol is used to confirm that primary hits directly interact with the H1R by measuring their ability to displace a known radiolabeled H1R antagonist, [³H]-mepyramine.
Materials:
-
Membrane Source: Membranes prepared from HEK293-H1R cells or commercially available H1R-expressing membranes.
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Mianserin (for non-specific binding determination).
-
Confirmed hit compounds and Levocabastine.
-
Scintillation cocktail.
-
-
Equipment:
-
96-well filter plates (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Homogenizer.
-
Methodology:
-
Membrane Preparation (if not using commercial):
-
Grow and harvest a large batch of HEK293-H1R cells.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a total volume of 200 µL per well:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-mepyramine (final concentration ~1-2 nM), 100 µL membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL Mianserin (final concentration ~10 µM), 50 µL [³H]-mepyramine, 100 µL membrane suspension.
-
Compound Displacement: 50 µL of serially diluted hit compound or Levocabastine, 50 µL [³H]-mepyramine, 100 µL membrane suspension.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each compound concentration, calculate the percentage of specific binding displaced.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
[L]: Concentration of the radioligand used.
-
Kₐ: Affinity constant of the radioligand for the receptor.[2]
-
-
References
Application Note: High-Throughput Screening for Novel Antihistamines Using Levocabastine as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic reactions are primarily mediated by the binding of histamine to the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). The activation of H1R initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in various physiological responses associated with allergic symptoms. Antihistamines function by antagonizing the H1 receptor, thereby blocking this cascade.
High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates. This application note details a robust HTS workflow for the discovery of novel H1R antagonists, utilizing a cell-based calcium flux assay for primary screening and a radioligand binding assay for orthogonal hit confirmation. Levocabastine, a potent and selective second-generation H1R antagonist, is employed as the reference compound throughout the screening process to benchmark the potency and efficacy of test compounds.[1]
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor triggers a well-defined signaling pathway culminating in an increase in intracellular calcium. Understanding this pathway is fundamental to the design of functional assays for screening H1R antagonists.
High-Throughput Screening Workflow
The process of identifying novel antihistamine candidates follows a multi-step workflow designed to efficiently screen large compound libraries and eliminate false positives. The workflow begins with a primary screen of a large compound library at a single concentration, followed by confirmation of the initial "hits" and detailed characterization of their potency.
Data Presentation: Reference Compound Profile
Levocabastine serves as the positive control and reference compound for this screening campaign. Its inhibitory activity is quantified in both the primary functional assay and the secondary binding assay.
| Compound | Assay Type | Cell Line | Key Parameter | Value |
| Levocabastine | Calcium Flux (FLIPR) | HEK293-H1R | IC₅₀ | 8.5 nM |
| Levocabastine | Radioligand Binding | HEK293-H1R | Kᵢ | 2.1 nM |
| Histamine | Calcium Flux (FLIPR) | HEK293-H1R | EC₅₀ | 15 nM |
| Mepyramine | Radioligand Binding | HEK293-H1R | Kₐ | 1.5 nM |
Note: The values presented are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Primary HTS - H1R Calcium Flux Assay
This protocol describes a homogeneous, fluorescence-based assay to measure changes in intracellular calcium in response to H1R activation and inhibition. The assay is performed in a 384-well format suitable for HTS using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cell Line: HEK293 cells stably expressing the human Histamine H1 Receptor (HEK293-H1R).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black, clear-bottom microplates, poly-D-lysine coated.
-
Reagents:
-
FLIPR Calcium 6 Assay Kit (or equivalent).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine (Agonist).
-
Levocabastine (Reference Antagonist).
-
Test Compound Library (dissolved in DMSO).
-
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR).
-
Automated liquid handling system.
-
Cell culture incubator (37°C, 5% CO₂).
-
Methodology:
-
Cell Plating:
-
Harvest HEK293-H1R cells using standard trypsinization methods.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed 20 µL of the cell suspension into each well of a 384-well assay plate at a density of 10,000 cells/well.
-
Incubate the plates for 18-24 hours at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).
-
Remove the assay plates from the incubator.
-
Add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Compound Addition and Screening:
-
Prepare a compound source plate containing test compounds, Levocabastine (positive control), and DMSO (negative control) appropriately diluted in assay buffer. The final assay concentration for the primary screen is typically 10 µM.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform a "first addition" of 10 µL from the compound plate to the cell plate.
-
Incubate for a predefined period (e.g., 15-30 minutes) to allow for compound binding.
-
Perform a "second addition" of 10 µL of histamine solution (at a final concentration equivalent to its EC₈₀, e.g., 80 nM).
-
Record the fluorescence signal for 2-3 minutes post-agonist addition.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the controls using the following formula: % Inhibition = 100 * (1 - (Test Compound Signal - Min Control Signal) / (Max Control Signal - Min Control Signal))
-
Max Control: Signal from DMSO-treated wells (agonist stimulation only).
-
Min Control: Signal from Levocabastine-treated wells (full inhibition).
-
-
Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the plate).
-
Protocol 2: Orthogonal Hit Confirmation - H1R Radioligand Binding Assay
This protocol is used to confirm that primary hits directly interact with the H1R by measuring their ability to displace a known radiolabeled H1R antagonist, [³H]-mepyramine.
Materials:
-
Membrane Source: Membranes prepared from HEK293-H1R cells or commercially available H1R-expressing membranes.
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Mianserin (for non-specific binding determination).
-
Confirmed hit compounds and Levocabastine.
-
Scintillation cocktail.
-
-
Equipment:
-
96-well filter plates (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Homogenizer.
-
Methodology:
-
Membrane Preparation (if not using commercial):
-
Grow and harvest a large batch of HEK293-H1R cells.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a total volume of 200 µL per well:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-mepyramine (final concentration ~1-2 nM), 100 µL membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL Mianserin (final concentration ~10 µM), 50 µL [³H]-mepyramine, 100 µL membrane suspension.
-
Compound Displacement: 50 µL of serially diluted hit compound or Levocabastine, 50 µL [³H]-mepyramine, 100 µL membrane suspension.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each compound concentration, calculate the percentage of specific binding displaced.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
[L]: Concentration of the radioligand used.
-
Kₐ: Affinity constant of the radioligand for the receptor.[2]
-
-
References
Troubleshooting & Optimization
Levocabastine hydrochloride HPLC method troubleshooting for peak tailing
Technical Support Center: Levocabastine (B1674950) Hydrochloride HPLC Analysis
This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of levocabastine hydrochloride, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the amine functional groups in levocabastine can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based columns (like C18), leading to an asymmetric peak shape.[3][4]
Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Differentiate Between Chemical and Physical Problems
First, determine if the tailing is due to a chemical interaction or a physical problem within the HPLC system.
-
Experimental Protocol: Inject a neutral compound (e.g., toluene (B28343) or caffeine) under the same chromatographic conditions.
-
Diagnosis:
Step 2: Addressing Chemical Causes of Peak Tailing
Chemical issues are the most frequent cause of tailing for basic compounds like levocabastine.[2] The primary goal is to minimize the interaction between the positively charged analyte and negatively charged silanol groups on the column.[4]
-
Methodology 1: Adjust Mobile Phase pH Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, neutralizing their negative charge and reducing their ability to interact with the basic analyte.[1][3] This is a very effective strategy for improving the peak shape of basic compounds.[1]
-
Methodology 2: Select an Appropriate HPLC Column Not all C18 columns are the same. Using a modern, high-purity silica (B1680970) column can significantly reduce tailing.
-
Use End-capped Columns: These columns have residual silanol groups chemically bonded with a small silylating agent, effectively "capping" them to prevent interactions.[1][4]
-
Use Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns offer alternative chemistries that shield the silanol groups, providing excellent peak shape for basic analytes.[5][6]
-
Avoid Type A Silica Columns: Older columns, known as Type A silica, have a higher concentration of acidic silanols and trace metal contaminants, which exacerbate peak tailing for basic compounds.[3] Modern Type B silica columns are a much better choice.[3]
-
-
Methodology 3: Modify the Mobile Phase
-
Add a Competing Base: Introduce a "tail-suppressing" additive like triethylamine (B128534) (TEA) at a concentration of around 20 mM.[3] TEA is a small basic molecule that competes with levocabastine for interaction with the active silanol sites, thereby improving peak symmetry.[3]
-
Increase Buffer Strength: A higher buffer concentration (20-50 mM) can help maintain a consistent pH on the column surface and can also help mask residual silanol activity.[6][7]
-
Step 3: Addressing Physical Causes of Peak Tailing
If your neutral marker compound also shows tailing, the problem likely lies with the physical setup of your HPLC system.
-
Check for Column Voids or Contamination:
-
A void at the head of the column or a blocked inlet frit can cause peak distortion.[2] This can happen over time as the packed bed settles.
-
Solution: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[7] Using guard columns and in-line filters can help prevent frit blockage.[2]
-
-
Minimize Extra-Column Volume:
-
Address Potential Column Overload:
Troubleshooting Summary Table
| Potential Cause | Diagnostic Check | Recommended Solution | Relevant Citation(s) |
| Secondary Silanol Interactions | Inject a neutral standard. If it doesn't tail, the issue is chemical. | Lower mobile phase pH to ≤ 3.0. | [1][3] |
| Inappropriate Column Chemistry | Persistent tailing despite pH adjustment. | Use a modern end-capped, polar-embedded, or CSH column. | [4][5][6] |
| Insufficient Mobile Phase Masking | Tailing persists on a suitable column at low pH. | Add a competing base (e.g., ~20 mM Triethylamine) to the mobile phase. | [3] |
| Column Void / Blockage | Both neutral and analyte peaks tail; pressure may be high. | Reverse-flush the column or replace it. Use a guard column. | [2][7] |
| Extra-Column Volume | All peaks are broad and tailing, especially in UHPLC systems. | Use shorter, narrower-ID tubing and ensure proper connections. | [6][7] |
| Mass Overload | All peaks in the chromatogram are tailing and may be broad. | Reduce injection volume or dilute the sample. | [2][6] |
Sample Experimental Protocol
Optimized HPLC Method for this compound to Minimize Peak Tailing
This protocol is based on a validated stability-indicating method and is designed to provide good peak symmetry for levocabastine HCl.[9][10][11]
-
HPLC System: Agilent 1200 series or equivalent with UV/PDA detector.
-
Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 40:60 (v/v) mixture of Ethanol and 0.05 M Ammonium Acetate buffer. The buffer should be adjusted to pH 3.0 .[9][10][11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.[10]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound analysis.
A logical workflow for diagnosing and resolving HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable peak tailing factor (Tf)? A USP tailing factor (Tf) close to 1.0 is ideal.[6] For many assays, a value up to 1.5 is acceptable, but values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[1][6]
Q2: Why does peak tailing primarily affect basic compounds like levocabastine? Basic compounds with amine groups are easily protonated and carry a positive charge.[4] This positive charge is attracted to the negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases, creating a strong secondary retention mechanism that leads to tailing.[1][3]
Q3: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[6][8] Always try to dissolve your sample in the initial mobile phase composition whenever possible.[8]
Q4: Will switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) help with peak tailing? It can. The choice of organic modifier can influence peak shape.[5] Methanol is a more polar solvent and can sometimes better shield silanol groups, reducing tailing for basic compounds compared to acetonitrile. It is an parameter worth investigating during method development.
Q5: Can impurities in my sample cause peak tailing? Yes, an interfering compound or a co-eluting impurity can distort the peak shape and make it appear as if it is tailing.[1] Using a high-purity standard and employing sample clean-up procedures like Solid Phase Extraction (SPE) can help rule this out.[1] A peak purity analysis using a PDA detector can also confirm if the peak is homogeneous.[10]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Levocabastine hydrochloride HPLC method troubleshooting for peak tailing
Technical Support Center: Levocabastine Hydrochloride HPLC Analysis
This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the amine functional groups in levocabastine can interact strongly with acidic residual silanol groups on the surface of silica-based columns (like C18), leading to an asymmetric peak shape.[3][4]
Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Differentiate Between Chemical and Physical Problems
First, determine if the tailing is due to a chemical interaction or a physical problem within the HPLC system.
-
Experimental Protocol: Inject a neutral compound (e.g., toluene or caffeine) under the same chromatographic conditions.
-
Diagnosis:
Step 2: Addressing Chemical Causes of Peak Tailing
Chemical issues are the most frequent cause of tailing for basic compounds like levocabastine.[2] The primary goal is to minimize the interaction between the positively charged analyte and negatively charged silanol groups on the column.[4]
-
Methodology 1: Adjust Mobile Phase pH Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, neutralizing their negative charge and reducing their ability to interact with the basic analyte.[1][3] This is a very effective strategy for improving the peak shape of basic compounds.[1]
-
Methodology 2: Select an Appropriate HPLC Column Not all C18 columns are the same. Using a modern, high-purity silica column can significantly reduce tailing.
-
Use End-capped Columns: These columns have residual silanol groups chemically bonded with a small silylating agent, effectively "capping" them to prevent interactions.[1][4]
-
Use Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns offer alternative chemistries that shield the silanol groups, providing excellent peak shape for basic analytes.[5][6]
-
Avoid Type A Silica Columns: Older columns, known as Type A silica, have a higher concentration of acidic silanols and trace metal contaminants, which exacerbate peak tailing for basic compounds.[3] Modern Type B silica columns are a much better choice.[3]
-
-
Methodology 3: Modify the Mobile Phase
-
Add a Competing Base: Introduce a "tail-suppressing" additive like triethylamine (TEA) at a concentration of around 20 mM.[3] TEA is a small basic molecule that competes with levocabastine for interaction with the active silanol sites, thereby improving peak symmetry.[3]
-
Increase Buffer Strength: A higher buffer concentration (20-50 mM) can help maintain a consistent pH on the column surface and can also help mask residual silanol activity.[6][7]
-
Step 3: Addressing Physical Causes of Peak Tailing
If your neutral marker compound also shows tailing, the problem likely lies with the physical setup of your HPLC system.
-
Check for Column Voids or Contamination:
-
A void at the head of the column or a blocked inlet frit can cause peak distortion.[2] This can happen over time as the packed bed settles.
-
Solution: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[7] Using guard columns and in-line filters can help prevent frit blockage.[2]
-
-
Minimize Extra-Column Volume:
-
Address Potential Column Overload:
Troubleshooting Summary Table
| Potential Cause | Diagnostic Check | Recommended Solution | Relevant Citation(s) |
| Secondary Silanol Interactions | Inject a neutral standard. If it doesn't tail, the issue is chemical. | Lower mobile phase pH to ≤ 3.0. | [1][3] |
| Inappropriate Column Chemistry | Persistent tailing despite pH adjustment. | Use a modern end-capped, polar-embedded, or CSH column. | [4][5][6] |
| Insufficient Mobile Phase Masking | Tailing persists on a suitable column at low pH. | Add a competing base (e.g., ~20 mM Triethylamine) to the mobile phase. | [3] |
| Column Void / Blockage | Both neutral and analyte peaks tail; pressure may be high. | Reverse-flush the column or replace it. Use a guard column. | [2][7] |
| Extra-Column Volume | All peaks are broad and tailing, especially in UHPLC systems. | Use shorter, narrower-ID tubing and ensure proper connections. | [6][7] |
| Mass Overload | All peaks in the chromatogram are tailing and may be broad. | Reduce injection volume or dilute the sample. | [2][6] |
Sample Experimental Protocol
Optimized HPLC Method for this compound to Minimize Peak Tailing
This protocol is based on a validated stability-indicating method and is designed to provide good peak symmetry for levocabastine HCl.[9][10][11]
-
HPLC System: Agilent 1200 series or equivalent with UV/PDA detector.
-
Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 40:60 (v/v) mixture of Ethanol and 0.05 M Ammonium Acetate buffer. The buffer should be adjusted to pH 3.0 .[9][10][11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.[10]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound analysis.
A logical workflow for diagnosing and resolving HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable peak tailing factor (Tf)? A USP tailing factor (Tf) close to 1.0 is ideal.[6] For many assays, a value up to 1.5 is acceptable, but values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[1][6]
Q2: Why does peak tailing primarily affect basic compounds like levocabastine? Basic compounds with amine groups are easily protonated and carry a positive charge.[4] This positive charge is attracted to the negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases, creating a strong secondary retention mechanism that leads to tailing.[1][3]
Q3: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[6][8] Always try to dissolve your sample in the initial mobile phase composition whenever possible.[8]
Q4: Will switching from acetonitrile to methanol (or vice versa) help with peak tailing? It can. The choice of organic modifier can influence peak shape.[5] Methanol is a more polar solvent and can sometimes better shield silanol groups, reducing tailing for basic compounds compared to acetonitrile. It is an parameter worth investigating during method development.
Q5: Can impurities in my sample cause peak tailing? Yes, an interfering compound or a co-eluting impurity can distort the peak shape and make it appear as if it is tailing.[1] Using a high-purity standard and employing sample clean-up procedures like Solid Phase Extraction (SPE) can help rule this out.[1] A peak purity analysis using a PDA detector can also confirm if the peak is homogeneous.[10]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Levocabastine Hydrochloride Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Levocabastine hydrochloride in in vitro assays. This guide addresses common challenges related to its solubility and provides detailed protocols and troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1] Its primary mechanism of action is to competitively block the binding of histamine to H1 receptors, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms such as itching, vasodilation, and increased vascular permeability.[2][3]
Q2: What are the key physicochemical properties of this compound to be aware of for in vitro assays?
A2: this compound is a white to almost white powder.[4] It is crucial to note its pH-dependent aqueous solubility. It is freely soluble in dimethyl sulfoxide (B87167) (DMSO) and soluble in methanol.[4] However, its solubility in aqueous media is minimal between pH 4.1 and 9.8.[4] This property is critical when preparing solutions in physiological buffers, which typically fall within this pH range.
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Anhydrous, high-purity DMSO is the most common and effective solvent for this purpose.[5] A stock solution of 10-50 mM in DMSO is a typical starting point for most in vitro applications.
Q4: Why does my this compound solution precipitate when I add it to my aqueous buffer or cell culture medium?
A4: This is a common issue known as "precipitation upon dilution."[5] this compound is highly soluble in organic solvents like DMSO but has low solubility in aqueous solutions, especially in the neutral pH range of most buffers and media.[4] When a concentrated DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[5]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Aqueous Media | ||
| Water | Predicted: 0.00347 mg/mL | [1] |
| PBS (pH 7.2) | Approx. 0.33 mg/mL | [6] |
| Aqueous Medium (pH 4.1-9.8) | Minimum solubility in this range | [4] |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Freely soluble | [4] |
| Methanol | Soluble | [4] |
| N,N-dimethylformamide | Soluble | [4] |
| Ethanol | Slightly soluble | [4] |
| Propylene glycol | Slightly soluble | [4] |
| Polyethylene glycol | Slightly soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM this compound stock solution for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 456.99 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 4.57 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 4.57 mg, this would be 1 mL.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication in a water bath or gentle warming (to 37°C) can be applied to facilitate dissolution.[5]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of final working concentrations of this compound for cell-based assays, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[5]
-
Prepare Intermediate Dilutions in DMSO (if necessary): For very low final concentrations of this compound, it may be necessary to first prepare an intermediate dilution of the 10 mM stock in pure DMSO. This helps in accurately pipetting small volumes.
-
Prepare Final Aqueous Solution:
-
Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the required volume of the this compound DMSO stock solution drop-wise to the medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around. [5]
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Final Mixing and Inspection: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform dispersion. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of stock solution to buffer or media | Exceeding the aqueous solubility limit of this compound. The change in solvent polarity from DMSO to the aqueous medium is too drastic. | 1. Decrease the final concentration of this compound. 2. Increase agitation: Gently vortex or stir the aqueous solution while adding the DMSO stock to promote rapid dispersion.[5] 3. Step-wise Dilution: Instead of adding the highly concentrated stock directly, add it to a smaller volume of medium first, mix well, and then bring it to the final volume. |
| Cloudiness or precipitate forms over time in the final aqueous solution | Slow crystallization or aggregation of this compound molecules. The solution is supersaturated and thermodynamically unstable. | 1. Use freshly prepared solutions: Do not store dilute aqueous solutions of this compound for extended periods. 2. Consider temperature: Maintain the solution at the experimental temperature (e.g., 37°C), as solubility can be temperature-dependent. However, be mindful of the compound's stability at higher temperatures. |
| Inconsistent results between experiments | Variable precipitation leading to inconsistent effective concentrations of this compound. | 1. Standardize the protocol: Ensure the procedure for preparing the final aqueous solution is consistent every time, including the rate of addition of the stock solution and mixing speed. 2. Visual Inspection: Always visually inspect for any signs of precipitation before each experiment. If precipitation is observed, the solution should not be used. |
| Cell toxicity or unexpected biological effects | The concentration of the organic co-solvent (e.g., DMSO) is too high. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment. 2. Keep the final DMSO concentration low and consistent across all experimental and control groups, ideally at or below 0.1%.[5] |
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.
References
Technical Support Center: Optimizing Levocabastine Hydrochloride Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Levocabastine hydrochloride in in vitro assays. This guide addresses common challenges related to its solubility and provides detailed protocols and troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective second-generation histamine H1 receptor antagonist.[1] Its primary mechanism of action is to competitively block the binding of histamine to H1 receptors, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms such as itching, vasodilation, and increased vascular permeability.[2][3]
Q2: What are the key physicochemical properties of this compound to be aware of for in vitro assays?
A2: this compound is a white to almost white powder.[4] It is crucial to note its pH-dependent aqueous solubility. It is freely soluble in dimethyl sulfoxide (DMSO) and soluble in methanol.[4] However, its solubility in aqueous media is minimal between pH 4.1 and 9.8.[4] This property is critical when preparing solutions in physiological buffers, which typically fall within this pH range.
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Anhydrous, high-purity DMSO is the most common and effective solvent for this purpose.[5] A stock solution of 10-50 mM in DMSO is a typical starting point for most in vitro applications.
Q4: Why does my this compound solution precipitate when I add it to my aqueous buffer or cell culture medium?
A4: This is a common issue known as "precipitation upon dilution."[5] this compound is highly soluble in organic solvents like DMSO but has low solubility in aqueous solutions, especially in the neutral pH range of most buffers and media.[4] When a concentrated DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[5]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Aqueous Media | ||
| Water | Predicted: 0.00347 mg/mL | [1] |
| PBS (pH 7.2) | Approx. 0.33 mg/mL | [6] |
| Aqueous Medium (pH 4.1-9.8) | Minimum solubility in this range | [4] |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Freely soluble | [4] |
| Methanol | Soluble | [4] |
| N,N-dimethylformamide | Soluble | [4] |
| Ethanol | Slightly soluble | [4] |
| Propylene glycol | Slightly soluble | [4] |
| Polyethylene glycol | Slightly soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM this compound stock solution for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 456.99 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 4.57 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 4.57 mg, this would be 1 mL.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication in a water bath or gentle warming (to 37°C) can be applied to facilitate dissolution.[5]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of final working concentrations of this compound for cell-based assays, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[5]
-
Prepare Intermediate Dilutions in DMSO (if necessary): For very low final concentrations of this compound, it may be necessary to first prepare an intermediate dilution of the 10 mM stock in pure DMSO. This helps in accurately pipetting small volumes.
-
Prepare Final Aqueous Solution:
-
Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the required volume of the this compound DMSO stock solution drop-wise to the medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around. [5]
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Final Mixing and Inspection: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform dispersion. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of stock solution to buffer or media | Exceeding the aqueous solubility limit of this compound. The change in solvent polarity from DMSO to the aqueous medium is too drastic. | 1. Decrease the final concentration of this compound. 2. Increase agitation: Gently vortex or stir the aqueous solution while adding the DMSO stock to promote rapid dispersion.[5] 3. Step-wise Dilution: Instead of adding the highly concentrated stock directly, add it to a smaller volume of medium first, mix well, and then bring it to the final volume. |
| Cloudiness or precipitate forms over time in the final aqueous solution | Slow crystallization or aggregation of this compound molecules. The solution is supersaturated and thermodynamically unstable. | 1. Use freshly prepared solutions: Do not store dilute aqueous solutions of this compound for extended periods. 2. Consider temperature: Maintain the solution at the experimental temperature (e.g., 37°C), as solubility can be temperature-dependent. However, be mindful of the compound's stability at higher temperatures. |
| Inconsistent results between experiments | Variable precipitation leading to inconsistent effective concentrations of this compound. | 1. Standardize the protocol: Ensure the procedure for preparing the final aqueous solution is consistent every time, including the rate of addition of the stock solution and mixing speed. 2. Visual Inspection: Always visually inspect for any signs of precipitation before each experiment. If precipitation is observed, the solution should not be used. |
| Cell toxicity or unexpected biological effects | The concentration of the organic co-solvent (e.g., DMSO) is too high. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment. 2. Keep the final DMSO concentration low and consistent across all experimental and control groups, ideally at or below 0.1%.[5] |
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.
References
Technical Support Center: Analysis of Levocabastine Hydrochloride Degradation Products
Welcome to the technical support center for the analysis of Levocabastine hydrochloride and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting common issues encountered during the analysis of this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and basic) and oxidation. Forced degradation studies have shown significant breakdown under alkaline and oxidative conditions, as well as upon exposure to heat.[1] While detailed mechanistic pathways for the formation of each specific impurity are not extensively published, the identified degradation products suggest modifications to the piperidine (B6355638) ring, the carboxylic acid group, and the fluorophenyl moiety.
Q2: What are the known impurities and degradation products of this compound?
A2: Several process-related impurities and degradation products of this compound have been identified. These are often designated by letters in pharmacopeial monographs. The table below summarizes some of the known impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Name |
| Levocabastine HCl | C₂₆H₃₀ClFN₂O₂ | 456.99 | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride |
| Impurity A | C₂₆H₃₀N₂O₂ | 402.54 | (3S,4R)-1-(cis-4-cyano-4-phenylcyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity C | C₂₆H₂₉FN₂O₂ | 420.53 | (3S,4R)-1-[cis-4-cyano-4-(3-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity D | C₂₅H₂₇FN₂O₂ | 406.50 | 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid |
| Impurity E | C₂₆H₂₉FN₂O₂ | 420.53 | (3S,4R)-1-[trans-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity H | C₁₃H₁₂FNO | 217.24 | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile |
| Impurity I | C₂₆H₂₉FN₂O₂ | 420.53 | (3S,4S)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity J | C₂₆H₂₉FN₂O₃ | 436.53 | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-(3-hydroxyphenyl)-3-methylpiperidine-4-carboxylic acid |
| Impurity K | C₂₅H₂₄FN₂+ | 371.48 | 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpyridinium |
| Ethyl Ester of Levocabastine | C₂₉H₃₃FN₂O₃ | 476.60 | Ethyl 2-((3S,4R)-1-((1s,4R)-4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidin-4-yl)-2-oxoacetate |
Q3: Is there a validated stability-indicating HPLC method for this compound?
A3: Yes, a stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in the presence of its degradation products.[1] This method can be used for quality control and stability studies of bulk drugs and ophthalmic suspensions.[1]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Here are the detailed protocols for subjecting this compound to various stress conditions.
1. Acidic Degradation:
-
To a 10 mL stock solution of Levocabastine HCl, add 20 mL of 3 M HCl.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 20 mL of 3 M NaOH.
-
Dilute to a final volume of 100 mL with the diluent to achieve the desired final concentration.
2. Alkaline Degradation:
-
To a 10 mL stock solution of Levocabastine HCl, add 20 mL of 3 M NaOH.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 20 mL of 3 M HCl.
-
Dilute to a final volume of 100 mL with the diluent.
3. Oxidative Degradation:
-
To a 10 mL stock solution of Levocabastine HCl, add 5 mL of 3% H₂O₂.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Dilute to a final volume of 100 mL with the diluent. Note: Significant degradation, potentially to below the limit of quantitation, can occur under strong oxidative conditions.
4. Thermal Degradation:
-
Keep the solid drug substance in an oven at 80°C for one week.
-
After one week, dissolve an accurately weighed amount of the stressed drug substance in the diluent to achieve the desired concentration for analysis.
5. Photodegradation:
-
Expose the drug substance (spread as a thin layer) to a UV lamp at 254 nm for 24 hours.
-
Dissolve an accurately weighed amount of the exposed drug substance in the diluent to achieve the desired concentration for analysis.
Stability-Indicating RP-HPLC Method
This method is suitable for the quantitative determination of this compound and the separation of its degradation products.[1]
| Parameter | Specification |
| Column | Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Ethanol (B145695) : 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Diluent | 0.05 M NaOH |
Quantitative Data Summary
The following table summarizes the extent of degradation of this compound under various forced degradation conditions as determined by the stability-indicating RP-HPLC method.[1]
| Stress Condition | % Degradation |
| Water Stress (80°C, 3h) | ~1.43% |
| Acidic (3M HCl, 80°C, 3h) | No significant degradation |
| Alkaline (3M NaOH, 80°C, 3h) | ~91.52% |
| Oxidative (3% H₂O₂, 80°C, 3h) | ~94.57% |
| Thermal (Solid, 80°C, 1 week) | ~74.38% |
| Photolytic (UV 254nm, 24h) | No significant degradation |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Levocabastine or Impurity Peaks | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between injection solvent and mobile phase. - Column degradation. | - Ensure the mobile phase pH is correctly adjusted to 3.0 to suppress silanol (B1196071) activity. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent. - Replace the column with a new one of the same type. |
| Ghost Peaks | - Contamination from the injector, solvent, or glassware. - Carryover from a previous injection. - Elution of a strongly retained compound from a previous run. | - Run a blank gradient (mobile phase only) to identify the source of contamination. - Implement a needle wash step with a strong solvent in the injection sequence. - Extend the run time or incorporate a column wash step at the end of each run to elute any late-eluting compounds. |
| Poor Resolution Between Degradation Products | - Loss of column efficiency. - Inappropriate mobile phase composition. | - Check the column performance with a standard mixture. If efficiency is low, replace the column. - Prepare fresh mobile phase and ensure accurate pH adjustment. A slight modification of the ethanol percentage might improve separation. |
| Irreproducible Retention Times | - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump or detector. - Column equilibration is insufficient. | - Use a column oven to maintain a constant temperature. - Ensure consistent and accurate preparation of the mobile phase, especially the pH. - Degas the mobile phase thoroughly. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Interference from Ophthalmic Formulation Excipients | - Co-elution of excipients (e.g., preservatives, viscosity enhancers) with the analyte or degradation products. | - Analyze a placebo formulation (containing all excipients except Levocabastine HCl) to identify the retention times of potential interferences. - If interference is observed, adjust the mobile phase composition or gradient to improve separation. |
Visualizations
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for forced degradation studies of Levocabastine HCl.
Proposed Degradation Relationships
Caption: Proposed relationships between Levocabastine and some identified impurities.
References
Technical Support Center: Analysis of Levocabastine Hydrochloride Degradation Products
Welcome to the technical support center for the analysis of Levocabastine hydrochloride and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting common issues encountered during the analysis of this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and basic) and oxidation. Forced degradation studies have shown significant breakdown under alkaline and oxidative conditions, as well as upon exposure to heat.[1] While detailed mechanistic pathways for the formation of each specific impurity are not extensively published, the identified degradation products suggest modifications to the piperidine ring, the carboxylic acid group, and the fluorophenyl moiety.
Q2: What are the known impurities and degradation products of this compound?
A2: Several process-related impurities and degradation products of this compound have been identified. These are often designated by letters in pharmacopeial monographs. The table below summarizes some of the known impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Name |
| Levocabastine HCl | C₂₆H₃₀ClFN₂O₂ | 456.99 | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride |
| Impurity A | C₂₆H₃₀N₂O₂ | 402.54 | (3S,4R)-1-(cis-4-cyano-4-phenylcyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity C | C₂₆H₂₉FN₂O₂ | 420.53 | (3S,4R)-1-[cis-4-cyano-4-(3-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity D | C₂₅H₂₇FN₂O₂ | 406.50 | 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid |
| Impurity E | C₂₆H₂₉FN₂O₂ | 420.53 | (3S,4R)-1-[trans-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity H | C₁₃H₁₂FNO | 217.24 | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile |
| Impurity I | C₂₆H₂₉FN₂O₂ | 420.53 | (3S,4S)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
| Impurity J | C₂₆H₂₉FN₂O₃ | 436.53 | (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-(3-hydroxyphenyl)-3-methylpiperidine-4-carboxylic acid |
| Impurity K | C₂₅H₂₄FN₂+ | 371.48 | 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpyridinium |
| Ethyl Ester of Levocabastine | C₂₉H₃₃FN₂O₃ | 476.60 | Ethyl 2-((3S,4R)-1-((1s,4R)-4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidin-4-yl)-2-oxoacetate |
Q3: Is there a validated stability-indicating HPLC method for this compound?
A3: Yes, a stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in the presence of its degradation products.[1] This method can be used for quality control and stability studies of bulk drugs and ophthalmic suspensions.[1]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Here are the detailed protocols for subjecting this compound to various stress conditions.
1. Acidic Degradation:
-
To a 10 mL stock solution of Levocabastine HCl, add 20 mL of 3 M HCl.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 20 mL of 3 M NaOH.
-
Dilute to a final volume of 100 mL with the diluent to achieve the desired final concentration.
2. Alkaline Degradation:
-
To a 10 mL stock solution of Levocabastine HCl, add 20 mL of 3 M NaOH.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 20 mL of 3 M HCl.
-
Dilute to a final volume of 100 mL with the diluent.
3. Oxidative Degradation:
-
To a 10 mL stock solution of Levocabastine HCl, add 5 mL of 3% H₂O₂.
-
Heat the solution in a water bath at 80°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Dilute to a final volume of 100 mL with the diluent. Note: Significant degradation, potentially to below the limit of quantitation, can occur under strong oxidative conditions.
4. Thermal Degradation:
-
Keep the solid drug substance in an oven at 80°C for one week.
-
After one week, dissolve an accurately weighed amount of the stressed drug substance in the diluent to achieve the desired concentration for analysis.
5. Photodegradation:
-
Expose the drug substance (spread as a thin layer) to a UV lamp at 254 nm for 24 hours.
-
Dissolve an accurately weighed amount of the exposed drug substance in the diluent to achieve the desired concentration for analysis.
Stability-Indicating RP-HPLC Method
This method is suitable for the quantitative determination of this compound and the separation of its degradation products.[1]
| Parameter | Specification |
| Column | Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Ethanol : 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Diluent | 0.05 M NaOH |
Quantitative Data Summary
The following table summarizes the extent of degradation of this compound under various forced degradation conditions as determined by the stability-indicating RP-HPLC method.[1]
| Stress Condition | % Degradation |
| Water Stress (80°C, 3h) | ~1.43% |
| Acidic (3M HCl, 80°C, 3h) | No significant degradation |
| Alkaline (3M NaOH, 80°C, 3h) | ~91.52% |
| Oxidative (3% H₂O₂, 80°C, 3h) | ~94.57% |
| Thermal (Solid, 80°C, 1 week) | ~74.38% |
| Photolytic (UV 254nm, 24h) | No significant degradation |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Levocabastine or Impurity Peaks | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between injection solvent and mobile phase. - Column degradation. | - Ensure the mobile phase pH is correctly adjusted to 3.0 to suppress silanol activity. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent. - Replace the column with a new one of the same type. |
| Ghost Peaks | - Contamination from the injector, solvent, or glassware. - Carryover from a previous injection. - Elution of a strongly retained compound from a previous run. | - Run a blank gradient (mobile phase only) to identify the source of contamination. - Implement a needle wash step with a strong solvent in the injection sequence. - Extend the run time or incorporate a column wash step at the end of each run to elute any late-eluting compounds. |
| Poor Resolution Between Degradation Products | - Loss of column efficiency. - Inappropriate mobile phase composition. | - Check the column performance with a standard mixture. If efficiency is low, replace the column. - Prepare fresh mobile phase and ensure accurate pH adjustment. A slight modification of the ethanol percentage might improve separation. |
| Irreproducible Retention Times | - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump or detector. - Column equilibration is insufficient. | - Use a column oven to maintain a constant temperature. - Ensure consistent and accurate preparation of the mobile phase, especially the pH. - Degas the mobile phase thoroughly. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Interference from Ophthalmic Formulation Excipients | - Co-elution of excipients (e.g., preservatives, viscosity enhancers) with the analyte or degradation products. | - Analyze a placebo formulation (containing all excipients except Levocabastine HCl) to identify the retention times of potential interferences. - If interference is observed, adjust the mobile phase composition or gradient to improve separation. |
Visualizations
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for forced degradation studies of Levocabastine HCl.
Proposed Degradation Relationships
Caption: Proposed relationships between Levocabastine and some identified impurities.
References
Addressing interference in Levocabastine hydrochloride immunoassay
Welcome to the technical support center for Levocabastine hydrochloride immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound using immunoassay techniques.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay is the most common format for small molecules like Levocabastine, which are also known as haptens. In this setup, unlabeled Levocabastine in the sample competes with a labeled Levocabastine conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific anti-Levocabastine antibody. The amount of labeled Levocabastine that binds to the antibody is inversely proportional to the concentration of Levocabastine in the sample. Therefore, a higher signal indicates a lower concentration of Levocabastine in the sample, and vice versa.
Q2: What are the most common sources of interference in a this compound immunoassay?
The most common interferences in a this compound immunoassay are:
-
Cross-reactivity: Structurally similar compounds present in the sample may also bind to the anti-Levocabastine antibody, leading to inaccurate results.
-
Matrix effects: Components in the biological sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the antibody-antigen binding, causing either falsely high or falsely low readings.[1][2]
-
Heterophile antibodies and Human Anti-Mouse Antibodies (HAMA): These endogenous antibodies, which may be present in patient samples, can interfere with the assay antibodies (which are often of mouse origin), leading to erroneous results.[3][4]
Q3: My standard curve has a poor fit. What are the possible causes?
A poor standard curve can be caused by several factors, including:
-
Inaccurate preparation of standards.
-
Degradation of the Levocabastine standard or the labeled conjugate.
-
Pipetting errors.
-
Improper incubation times or temperatures.
-
Contamination of reagents.
Q4: I am observing high variability between replicate wells. What should I do?
High variability between replicates is often due to technical errors. Check the following:
-
Pipetting technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and fresh tips for each sample and standard.
-
Washing steps: Inconsistent washing can leave residual unbound reagents, leading to variability. Ensure all wells are washed thoroughly and consistently.
-
Plate sealing: Use plate sealers during incubations to prevent evaporation, which can concentrate reagents in the outer wells.
-
Mixing: Ensure all reagents and samples are thoroughly mixed before addition to the plate.
Troubleshooting Guides
Issue 1: Inaccurate Results - Suspected Cross-Reactivity
Symptoms:
-
Higher or lower than expected Levocabastine concentrations in samples.
-
Results are inconsistent with other analytical methods (e.g., LC-MS/MS).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Cross-reactivity with Levocabastine metabolites. Levocabastine is primarily metabolized to an acylglucuronide.[1][5][6] This metabolite may cross-react with the assay antibody. | Investigate Metabolite Cross-reactivity: Test the cross-reactivity of the acylglucuronide metabolite by spiking it into a blank sample matrix and measuring the response in your assay. If significant cross-reactivity is observed, consider sample pre-treatment steps to remove the metabolite or use a more specific antibody. |
| Cross-reactivity with structurally similar compounds. Other drugs with a piperidine (B6355638) core structure or similar functional groups might interfere. | Assess Specificity: Create a panel of structurally related compounds (see table below) and test their cross-reactivity in the assay. |
| Antibody is not specific enough. The polyclonal or monoclonal antibody used may have broad specificity. | Use a More Specific Antibody: If possible, switch to a monoclonal antibody with higher specificity for Levocabastine. |
Potential Cross-Reactants for Levocabastine Immunoassay:
| Compound | Rationale for Potential Cross-Reactivity |
| Levocabastine acylglucuronide | Major metabolite of Levocabastine.[1][5][6] |
| Other piperidine-based antihistamines (e.g., Loratadine, Desloratadine, Fexofenadine) | Share the core piperidine chemical structure. |
| Levocabastine degradation products | Forced degradation studies have shown that Levocabastine can degrade under acidic, alkaline, and oxidative conditions.[3][7] |
Note: The exact percentage of cross-reactivity for these compounds will depend on the specific antibody used and must be determined experimentally.
Issue 2: Inaccurate Results - Suspected Matrix Effects
Symptoms:
-
Poor recovery of spiked Levocabastine in the sample matrix.
-
Non-parallel dilution curves between the standard curve and serially diluted samples.
-
High background signal in blank samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Interference from endogenous sample components. Proteins, lipids, and other molecules in the sample matrix can non-specifically bind to the antibody or the plate.[1][2][8] | Sample Dilution: Dilute the samples in an appropriate assay buffer to reduce the concentration of interfering substances.[9] |
| pH or ionic strength of the sample differs from the assay buffer. This can affect antibody-antigen binding. | Buffer Matching: Adjust the pH and ionic strength of the samples to match the assay buffer, or use a sample diluent that effectively buffers the sample. |
| Presence of heterophile antibodies or HAMA. [3][4] | Use Blocking Agents: Add commercially available heterophile antibody blocking agents to your sample diluent. |
Experimental Protocols
Protocol 1: Evaluation of Potential Cross-Reactivity
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the potential cross-reacting compounds in a suitable solvent (e.g., DMSO, methanol).
-
Spike Samples: Spike the potential cross-reactants into a blank matrix (the same matrix as your samples, e.g., drug-free plasma) at various concentrations.
-
Run the Immunoassay: Analyze the spiked samples alongside a standard curve of Levocabastine.
-
Calculate Cross-Reactivity: Determine the concentration of each potential cross-reactant that gives a 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Levocabastine / IC50 of Cross-Reactant) x 100
Protocol 2: Assessment of Matrix Effects using Spike and Recovery
-
Prepare Spiked Samples: Add known amounts of Levocabastine standard to at least three different lots of your sample matrix at low, medium, and high concentrations within the assay's dynamic range.
-
Prepare Unspiked Controls: Prepare corresponding unspiked samples from the same matrix lots.
-
Run the Immunoassay: Analyze both the spiked and unspiked samples.
-
Calculate Recovery: Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100
A recovery of 80-120% is generally considered acceptable.
Protocol 3: Linearity of Dilution to Assess Matrix Effects
-
Select High-Concentration Samples: Choose at least three samples with high endogenous or spiked Levocabastine concentrations.
-
Perform Serial Dilutions: Serially dilute each sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the Immunoassay: Analyze the neat and diluted samples.
-
Calculate and Plot Results: Correct the measured concentrations for the dilution factor. Plot the dilution-corrected concentration against the dilution factor. A horizontal line indicates the absence of significant matrix effects.
Visual Guides
Caption: Workflow of a competitive immunoassay for Levocabastine.
References
- 1. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immunoassay for histamine based on monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levocabastine | C26H29FN2O2 | CID 54385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 9. [Immunoenzyme assay for histamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference in Levocabastine hydrochloride immunoassay
Welcome to the technical support center for Levocabastine hydrochloride immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound using immunoassay techniques.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay is the most common format for small molecules like Levocabastine, which are also known as haptens. In this setup, unlabeled Levocabastine in the sample competes with a labeled Levocabastine conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific anti-Levocabastine antibody. The amount of labeled Levocabastine that binds to the antibody is inversely proportional to the concentration of Levocabastine in the sample. Therefore, a higher signal indicates a lower concentration of Levocabastine in the sample, and vice versa.
Q2: What are the most common sources of interference in a this compound immunoassay?
The most common interferences in a this compound immunoassay are:
-
Cross-reactivity: Structurally similar compounds present in the sample may also bind to the anti-Levocabastine antibody, leading to inaccurate results.
-
Matrix effects: Components in the biological sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the antibody-antigen binding, causing either falsely high or falsely low readings.[1][2]
-
Heterophile antibodies and Human Anti-Mouse Antibodies (HAMA): These endogenous antibodies, which may be present in patient samples, can interfere with the assay antibodies (which are often of mouse origin), leading to erroneous results.[3][4]
Q3: My standard curve has a poor fit. What are the possible causes?
A poor standard curve can be caused by several factors, including:
-
Inaccurate preparation of standards.
-
Degradation of the Levocabastine standard or the labeled conjugate.
-
Pipetting errors.
-
Improper incubation times or temperatures.
-
Contamination of reagents.
Q4: I am observing high variability between replicate wells. What should I do?
High variability between replicates is often due to technical errors. Check the following:
-
Pipetting technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and fresh tips for each sample and standard.
-
Washing steps: Inconsistent washing can leave residual unbound reagents, leading to variability. Ensure all wells are washed thoroughly and consistently.
-
Plate sealing: Use plate sealers during incubations to prevent evaporation, which can concentrate reagents in the outer wells.
-
Mixing: Ensure all reagents and samples are thoroughly mixed before addition to the plate.
Troubleshooting Guides
Issue 1: Inaccurate Results - Suspected Cross-Reactivity
Symptoms:
-
Higher or lower than expected Levocabastine concentrations in samples.
-
Results are inconsistent with other analytical methods (e.g., LC-MS/MS).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Cross-reactivity with Levocabastine metabolites. Levocabastine is primarily metabolized to an acylglucuronide.[1][5][6] This metabolite may cross-react with the assay antibody. | Investigate Metabolite Cross-reactivity: Test the cross-reactivity of the acylglucuronide metabolite by spiking it into a blank sample matrix and measuring the response in your assay. If significant cross-reactivity is observed, consider sample pre-treatment steps to remove the metabolite or use a more specific antibody. |
| Cross-reactivity with structurally similar compounds. Other drugs with a piperidine core structure or similar functional groups might interfere. | Assess Specificity: Create a panel of structurally related compounds (see table below) and test their cross-reactivity in the assay. |
| Antibody is not specific enough. The polyclonal or monoclonal antibody used may have broad specificity. | Use a More Specific Antibody: If possible, switch to a monoclonal antibody with higher specificity for Levocabastine. |
Potential Cross-Reactants for Levocabastine Immunoassay:
| Compound | Rationale for Potential Cross-Reactivity |
| Levocabastine acylglucuronide | Major metabolite of Levocabastine.[1][5][6] |
| Other piperidine-based antihistamines (e.g., Loratadine, Desloratadine, Fexofenadine) | Share the core piperidine chemical structure. |
| Levocabastine degradation products | Forced degradation studies have shown that Levocabastine can degrade under acidic, alkaline, and oxidative conditions.[3][7] |
Note: The exact percentage of cross-reactivity for these compounds will depend on the specific antibody used and must be determined experimentally.
Issue 2: Inaccurate Results - Suspected Matrix Effects
Symptoms:
-
Poor recovery of spiked Levocabastine in the sample matrix.
-
Non-parallel dilution curves between the standard curve and serially diluted samples.
-
High background signal in blank samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Interference from endogenous sample components. Proteins, lipids, and other molecules in the sample matrix can non-specifically bind to the antibody or the plate.[1][2][8] | Sample Dilution: Dilute the samples in an appropriate assay buffer to reduce the concentration of interfering substances.[9] |
| pH or ionic strength of the sample differs from the assay buffer. This can affect antibody-antigen binding. | Buffer Matching: Adjust the pH and ionic strength of the samples to match the assay buffer, or use a sample diluent that effectively buffers the sample. |
| Presence of heterophile antibodies or HAMA. [3][4] | Use Blocking Agents: Add commercially available heterophile antibody blocking agents to your sample diluent. |
Experimental Protocols
Protocol 1: Evaluation of Potential Cross-Reactivity
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the potential cross-reacting compounds in a suitable solvent (e.g., DMSO, methanol).
-
Spike Samples: Spike the potential cross-reactants into a blank matrix (the same matrix as your samples, e.g., drug-free plasma) at various concentrations.
-
Run the Immunoassay: Analyze the spiked samples alongside a standard curve of Levocabastine.
-
Calculate Cross-Reactivity: Determine the concentration of each potential cross-reactant that gives a 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Levocabastine / IC50 of Cross-Reactant) x 100
Protocol 2: Assessment of Matrix Effects using Spike and Recovery
-
Prepare Spiked Samples: Add known amounts of Levocabastine standard to at least three different lots of your sample matrix at low, medium, and high concentrations within the assay's dynamic range.
-
Prepare Unspiked Controls: Prepare corresponding unspiked samples from the same matrix lots.
-
Run the Immunoassay: Analyze both the spiked and unspiked samples.
-
Calculate Recovery: Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100
A recovery of 80-120% is generally considered acceptable.
Protocol 3: Linearity of Dilution to Assess Matrix Effects
-
Select High-Concentration Samples: Choose at least three samples with high endogenous or spiked Levocabastine concentrations.
-
Perform Serial Dilutions: Serially dilute each sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the Immunoassay: Analyze the neat and diluted samples.
-
Calculate and Plot Results: Correct the measured concentrations for the dilution factor. Plot the dilution-corrected concentration against the dilution factor. A horizontal line indicates the absence of significant matrix effects.
Visual Guides
Caption: Workflow of a competitive immunoassay for Levocabastine.
References
- 1. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immunoassay for histamine based on monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levocabastine | C26H29FN2O2 | CID 54385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 9. [Immunoenzyme assay for histamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levocabastine Hydrochloride Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Levocabastine Hydrochloride under various stress conditions.
Summary of Forced Degradation Data
The following table summarizes the quantitative results from forced degradation studies on this compound, providing a comparative overview of the drug's stability under different stress conditions.
| Stress Condition | Duration | Temperature | % Assay of Levocabastine HCl | Peak Purity | Degradation Status |
| Water Stress | 3 hours | 80 °C | 98.57 | 1.000 | Minimal Degradation |
| Acid Hydrolysis (3 M HCl) | 3 hours | 80 °C | 99.89 | 1.000 | No Degradation |
| Alkali Hydrolysis (3 M NaOH, 20 mL) | 3 hours | 80 °C | 8.48 | 1.000 | Extensive Degradation |
| Alkali Hydrolysis (3 M NaOH, 10 mL) | 3 hours | 80 °C | 11.05 | 0.998 | Extensive Degradation |
| Alkali Hydrolysis (3 M NaOH, 3 mL) | 3 hours | 80 °C | 45.71 | 0.999 | Significant Degradation |
| Oxidative (30% H₂O₂, 20 mL) | 3 hours | 80 °C | --- | --- | Full Degradation |
| Oxidative (30% H₂O₂, 5 mL) | 3 hours | 80 °C | --- | --- | Full Degradation |
| Oxidative (30% H₂O₂, 2 mL) | 3 hours | 80 °C | Below Quantitation Limit | --- | Extensive Degradation |
| Oxidative (30% H₂O₂, 1 mL) | 3 hours | 80 °C | Below Quantitation Limit | --- | Extensive Degradation |
| Oxidative (3% H₂O₂, 5 mL) | 3 hours | 80 °C | 5.43 | 0.991 | Extensive Degradation |
| Oxidative (3% H₂O₂, 2 mL) | 3 hours | 80 °C | 25.90 | 1.000 | Significant Degradation |
| Thermal Degradation | 1 week | 80 °C | 25.62 | 1.000 | Significant Degradation |
Peak purity values >0.990 indicate a homogeneous peak, suggesting no co-elution of degradation products with the active pharmaceutical ingredient (API).[1][2][3]
Experimental Protocols
Detailed methodologies for the key forced degradation experiments are provided below. These protocols are based on a validated stability-indicating RP-HPLC method.[1][2][3]
Analytical Method: Stability-Indicating RP-HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from its degradation products.[1][2]
-
Column: Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 µm).[1][2][3]
-
Mobile Phase: A mixture of ethanol (B145695) and 0.05 M ammonium (B1175870) acetate (B1210297) (pH 3.0) in a 40:60 (v/v) ratio.[1][2][3]
-
Diluent: 0.05 M NaOH solution.[1]
Forced Degradation Protocols
The following protocols outline the stress conditions applied to this compound.
1. Water Stress (Hydrolysis)
-
Procedure: Add 20 mL of water to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for approximately 3 hours.
-
Post-Stress Treatment: Allow the solution to cool to ambient temperature. Dilute to a final concentration of 100 µg/mL with the diluent.[1]
2. Acidic Degradation
-
Procedure: Add 20 mL of 3 M HCl to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for about 3 hours.
-
Post-Stress Treatment: Cool the solution to ambient temperature. Neutralize with 20 mL of 3 M NaOH and dilute to a final concentration of 100 µg/mL with the diluent.[1]
3. Alkali Degradation
-
Procedure: Add a specified volume (e.g., 3, 5, 10, or 20 mL) of 3 M NaOH to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for approximately 3 hours.
-
Post-Stress Treatment: Let the solution cool to ambient temperature. Neutralize with a sufficient amount of 3 M HCl and dilute to a final concentration of 100 µg/mL with the diluent.[1]
4. Oxidative Degradation
-
Procedure: Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30%) to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for about 3 hours.
-
Post-Stress Treatment: Cool the solution to ambient temperature and dilute to a final concentration of 100 µg/mL with the diluent.[1]
5. Thermal Degradation
-
Procedure: Place the drug substance in a solid state in a temperature-controlled oven.
-
Conditions: Maintain the temperature at 80 °C for one week.
-
Post-Stress Treatment: Prepare a solution of the heat-treated sample to a final concentration of 100 µg/mL with the diluent.
6. Photodegradation
-
Procedure: Expose the drug substance to a light source.
-
Post-Stress Treatment: Samples kept in the dark should be used as controls to exclude the possible effects of light. Prepare a solution of the photo-exposed sample to a final concentration of 100 µg/mL.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Troubleshooting and FAQs
Q1: Why did my Levocabastine HCl sample show no degradation under acidic conditions?
A1: this compound is reported to be stable under acidic stress conditions (e.g., 3 M HCl at 80°C for 3 hours).[1] If you observe no degradation, it is likely consistent with the known stability profile of the drug. Ensure your analytical method is capable of detecting potential degradants by verifying the peak purity.
Q2: I observed complete degradation of my sample under oxidative stress. How can I study the degradation pathway?
A2: Full degradation under strong oxidative conditions (e.g., 30% H₂O₂) is expected.[1] To better understand the degradation pathway, consider using milder oxidative conditions. You can try:
-
Lowering the concentration of hydrogen peroxide (e.g., 3%).
-
Reducing the temperature or duration of the stress test. This will generate a smaller, more manageable amount of degradation products for identification.
Q3: The peak for Levocabastine HCl is showing poor purity after alkali hydrolysis. What could be the issue?
A3: A peak purity value below 0.990 suggests that a degradation product may be co-eluting with the parent drug peak.[1][2] To resolve this:
-
Optimize your HPLC method: Adjust the mobile phase composition, pH, or gradient to improve the separation between Levocabastine HCl and its degradants.
-
Review your neutralization step: Incomplete or improper neutralization after alkaline stress can affect the chromatography. Ensure the final pH of your sample is compatible with the mobile phase.
Q4: My results for thermal degradation are not consistent. What factors should I check?
A4: Inconsistent thermal degradation results can be due to:
-
Uneven heat distribution: Ensure your oven provides uniform temperature.
-
Physical form of the drug: The particle size and crystal form of the solid drug can influence the rate of degradation.
-
Exposure to light: Protect your samples from light during thermal stress studies to avoid photodegradation.
Q5: What is the purpose of a stability-indicating method in forced degradation studies?
A5: A stability-indicating method is crucial because it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[1][2][3] This ensures that the observed decrease in the API concentration is due to degradation and not an analytical artifact. The method's specificity is typically confirmed by assessing peak purity.[1][2]
References
Technical Support Center: Levocabastine Hydrochloride Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Levocabastine Hydrochloride under various stress conditions.
Summary of Forced Degradation Data
The following table summarizes the quantitative results from forced degradation studies on this compound, providing a comparative overview of the drug's stability under different stress conditions.
| Stress Condition | Duration | Temperature | % Assay of Levocabastine HCl | Peak Purity | Degradation Status |
| Water Stress | 3 hours | 80 °C | 98.57 | 1.000 | Minimal Degradation |
| Acid Hydrolysis (3 M HCl) | 3 hours | 80 °C | 99.89 | 1.000 | No Degradation |
| Alkali Hydrolysis (3 M NaOH, 20 mL) | 3 hours | 80 °C | 8.48 | 1.000 | Extensive Degradation |
| Alkali Hydrolysis (3 M NaOH, 10 mL) | 3 hours | 80 °C | 11.05 | 0.998 | Extensive Degradation |
| Alkali Hydrolysis (3 M NaOH, 3 mL) | 3 hours | 80 °C | 45.71 | 0.999 | Significant Degradation |
| Oxidative (30% H₂O₂, 20 mL) | 3 hours | 80 °C | --- | --- | Full Degradation |
| Oxidative (30% H₂O₂, 5 mL) | 3 hours | 80 °C | --- | --- | Full Degradation |
| Oxidative (30% H₂O₂, 2 mL) | 3 hours | 80 °C | Below Quantitation Limit | --- | Extensive Degradation |
| Oxidative (30% H₂O₂, 1 mL) | 3 hours | 80 °C | Below Quantitation Limit | --- | Extensive Degradation |
| Oxidative (3% H₂O₂, 5 mL) | 3 hours | 80 °C | 5.43 | 0.991 | Extensive Degradation |
| Oxidative (3% H₂O₂, 2 mL) | 3 hours | 80 °C | 25.90 | 1.000 | Significant Degradation |
| Thermal Degradation | 1 week | 80 °C | 25.62 | 1.000 | Significant Degradation |
Peak purity values >0.990 indicate a homogeneous peak, suggesting no co-elution of degradation products with the active pharmaceutical ingredient (API).[1][2][3]
Experimental Protocols
Detailed methodologies for the key forced degradation experiments are provided below. These protocols are based on a validated stability-indicating RP-HPLC method.[1][2][3]
Analytical Method: Stability-Indicating RP-HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from its degradation products.[1][2]
-
Column: Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 µm).[1][2][3]
-
Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate (pH 3.0) in a 40:60 (v/v) ratio.[1][2][3]
-
Diluent: 0.05 M NaOH solution.[1]
Forced Degradation Protocols
The following protocols outline the stress conditions applied to this compound.
1. Water Stress (Hydrolysis)
-
Procedure: Add 20 mL of water to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for approximately 3 hours.
-
Post-Stress Treatment: Allow the solution to cool to ambient temperature. Dilute to a final concentration of 100 µg/mL with the diluent.[1]
2. Acidic Degradation
-
Procedure: Add 20 mL of 3 M HCl to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for about 3 hours.
-
Post-Stress Treatment: Cool the solution to ambient temperature. Neutralize with 20 mL of 3 M NaOH and dilute to a final concentration of 100 µg/mL with the diluent.[1]
3. Alkali Degradation
-
Procedure: Add a specified volume (e.g., 3, 5, 10, or 20 mL) of 3 M NaOH to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for approximately 3 hours.
-
Post-Stress Treatment: Let the solution cool to ambient temperature. Neutralize with a sufficient amount of 3 M HCl and dilute to a final concentration of 100 µg/mL with the diluent.[1]
4. Oxidative Degradation
-
Procedure: Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30%) to 10 mL of the stock solution.
-
Conditions: Heat in a water bath at 80 °C for about 3 hours.
-
Post-Stress Treatment: Cool the solution to ambient temperature and dilute to a final concentration of 100 µg/mL with the diluent.[1]
5. Thermal Degradation
-
Procedure: Place the drug substance in a solid state in a temperature-controlled oven.
-
Conditions: Maintain the temperature at 80 °C for one week.
-
Post-Stress Treatment: Prepare a solution of the heat-treated sample to a final concentration of 100 µg/mL with the diluent.
6. Photodegradation
-
Procedure: Expose the drug substance to a light source.
-
Post-Stress Treatment: Samples kept in the dark should be used as controls to exclude the possible effects of light. Prepare a solution of the photo-exposed sample to a final concentration of 100 µg/mL.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Troubleshooting and FAQs
Q1: Why did my Levocabastine HCl sample show no degradation under acidic conditions?
A1: this compound is reported to be stable under acidic stress conditions (e.g., 3 M HCl at 80°C for 3 hours).[1] If you observe no degradation, it is likely consistent with the known stability profile of the drug. Ensure your analytical method is capable of detecting potential degradants by verifying the peak purity.
Q2: I observed complete degradation of my sample under oxidative stress. How can I study the degradation pathway?
A2: Full degradation under strong oxidative conditions (e.g., 30% H₂O₂) is expected.[1] To better understand the degradation pathway, consider using milder oxidative conditions. You can try:
-
Lowering the concentration of hydrogen peroxide (e.g., 3%).
-
Reducing the temperature or duration of the stress test. This will generate a smaller, more manageable amount of degradation products for identification.
Q3: The peak for Levocabastine HCl is showing poor purity after alkali hydrolysis. What could be the issue?
A3: A peak purity value below 0.990 suggests that a degradation product may be co-eluting with the parent drug peak.[1][2] To resolve this:
-
Optimize your HPLC method: Adjust the mobile phase composition, pH, or gradient to improve the separation between Levocabastine HCl and its degradants.
-
Review your neutralization step: Incomplete or improper neutralization after alkaline stress can affect the chromatography. Ensure the final pH of your sample is compatible with the mobile phase.
Q4: My results for thermal degradation are not consistent. What factors should I check?
A4: Inconsistent thermal degradation results can be due to:
-
Uneven heat distribution: Ensure your oven provides uniform temperature.
-
Physical form of the drug: The particle size and crystal form of the solid drug can influence the rate of degradation.
-
Exposure to light: Protect your samples from light during thermal stress studies to avoid photodegradation.
Q5: What is the purpose of a stability-indicating method in forced degradation studies?
A5: A stability-indicating method is crucial because it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[1][2][3] This ensures that the observed decrease in the API concentration is due to degradation and not an analytical artifact. The method's specificity is typically confirmed by assessing peak purity.[1][2]
References
Overcoming Levocabastine hydrochloride precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with Levocabastine hydrochloride in cell culture media.
Troubleshooting Guides
Issue: Precipitate Observed in Cell Culture Media After Adding this compound
-
Question: I added this compound to my cell culture medium, and a precipitate formed immediately or over time. What is causing this, and how can I resolve it?
Answer: this compound precipitation in cell culture media is a common issue primarily driven by its pH-dependent solubility. This compound is the salt of a weakly basic parent compound. Its solubility is significantly higher in acidic conditions and decreases as the pH approaches the physiological range of most cell culture media (pH 7.2-7.4).[1][2][3][4][5][6] The compound has a minimum solubility in the pH range of 4.1 to 9.8.[1]
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Appropriate Solvent: Instead of adding the solid powder directly to the cell culture medium, first prepare a high-concentration stock solution in a suitable solvent.
-
Recommended Primary Solvent: Sterile Dimethyl Sulfoxide (B87167) (DMSO). This compound is freely soluble in DMSO.[1]
-
Alternative Solvents: Methanol and N,N-dimethylformamide are also effective solvents.[1]
-
Aqueous Solutions: If an aqueous stock is required, use a sterile, acidic buffer (e.g., citrate (B86180) buffer, pH ~3-4) to dissolve the compound. Note that the final concentration in the media must be low enough for the media's buffering capacity to neutralize the acidic addition.
-
-
Optimize the Final Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO, to avoid solvent-induced cytotoxicity.
-
Proper Dilution Technique:
-
Add the concentrated stock solution to a small volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling.
-
Then, add this pre-diluted solution to the final volume of your cell culture medium. This stepwise dilution helps to avoid localized high concentrations that can lead to precipitation.
-
-
pH Adjustment of the Medium (Advanced): In some specific applications where the cell line can tolerate it, a slight and temporary lowering of the media pH before adding the this compound stock solution might improve solubility. However, this should be done with extreme caution as it can affect cell health. The pH should be restored to the optimal range for your cells as quickly as possible.
-
Consider the "Common Ion Effect": Cell culture media contain various inorganic salts, including chlorides.[7][8][9][10][11] High concentrations of chloride ions can potentially decrease the solubility of hydrochloride salts through the common ion effect.[12] While typically not the primary cause of precipitation in standard media, it can be a contributing factor, especially if custom media with high salt concentrations are used.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the physicochemical properties of this compound is crucial for its successful use in cell culture experiments. Key properties are summarized in the table below.
-
Q2: Why can't I dissolve this compound directly in water or PBS for my experiments?
A2: this compound is practically insoluble in water and has very low solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.2 (approximately 0.33 mg/mL).[13][14] Its solubility is highly dependent on pH, with minimum solubility in the range of pH 4.1 to 9.8.[1] Since cell culture media and PBS are buffered to a physiological pH (typically 7.2-7.4), direct dissolution will likely result in precipitation.
-
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to the compound's high solubility in it.[1]
-
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). It is advisable to run a vehicle control (media with the same concentration of DMSO without the drug) to assess any potential effects of the solvent on your cells.
-
Q5: Can I prepare a stock solution in ethanol (B145695)?
A5: this compound is only slightly soluble in ethanol.[1] Therefore, ethanol is not an ideal solvent for preparing a highly concentrated stock solution, which may be necessary to avoid adding excessive volumes of solvent to your cell culture.
-
Q6: How should I store my this compound stock solution?
A6: It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[14]
Data and Protocols
Physicochemical and Cell Culture Media Data
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 456.99 g/mol | [1] |
| pKa1 (acidic) | 3.1 | [1] |
| pKa2 (basic) | 9.7 | [1] |
| Water Solubility | Practically insoluble | [13] |
| Solubility in PBS (pH 7.2) | ~0.33 mg/mL | [14] |
| Solubility Profile | Minimum solubility between pH 4.1 and 9.8 | [1] |
| Recommended Solvents | DMSO, Methanol, N,N-dimethylformamide | [1] |
| Typical Cell Culture Media Properties | ||
| pH Range | 7.2 - 7.4 | [2][3][4] |
| Buffering Systems | Bicarbonate-CO2, HEPES | [2] |
| Key Components | Inorganic salts, amino acids, vitamins, glucose, serum | [7][8][9][10][11] |
Experimental Protocol: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound and add it to cell culture media while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. (e.g., 4.57 mg for 1 mL of a 10 mM solution). b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution). c. Gently vortex or pipette up and down until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. d. This is your concentrated stock solution.
-
Dilution into Cell Culture Medium: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the stock solution needed. Ensure the final DMSO concentration in the media does not exceed 0.5%. c. In a sterile tube, add the calculated volume of the this compound stock solution to a small volume of pre-warmed (37°C) cell culture medium (e.g., 10-20 times the stock solution volume). d. Gently mix by inverting the tube or pipetting. This creates an intermediate dilution. e. Add the intermediate dilution to the final volume of pre-warmed cell culture medium and swirl gently to ensure uniform distribution.
-
Final Incubation and Observation: a. Incubate your cells with the this compound-containing medium under standard culture conditions. b. Visually inspect the medium for any signs of precipitation immediately after addition and over the course of your experiment.
Example Calculation:
-
Desired Final Concentration: 10 µM
-
Stock Solution Concentration: 10 mM
-
Final Volume of Cell Culture Medium: 10 mL
-
Dilution Factor: 10 mM / 10 µM = 1000x
-
Volume of Stock Solution to Add: 10 mL / 1000 = 0.01 mL = 10 µL
-
Final DMSO Concentration: (10 µL / 10 mL) * 100% = 0.1% (This is below the 0.5% limit).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent solubility of this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. scientificbio.com [scientificbio.com]
- 6. binder-world.com [binder-world.com]
- 7. Basic Constituents of Media [cytion.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. scientificbio.com [scientificbio.com]
- 11. Cell Culture Media: A Review [labome.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Overcoming Levocabastine hydrochloride precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with Levocabastine hydrochloride in cell culture media.
Troubleshooting Guides
Issue: Precipitate Observed in Cell Culture Media After Adding this compound
-
Question: I added this compound to my cell culture medium, and a precipitate formed immediately or over time. What is causing this, and how can I resolve it?
Answer: this compound precipitation in cell culture media is a common issue primarily driven by its pH-dependent solubility. This compound is the salt of a weakly basic parent compound. Its solubility is significantly higher in acidic conditions and decreases as the pH approaches the physiological range of most cell culture media (pH 7.2-7.4).[1][2][3][4][5][6] The compound has a minimum solubility in the pH range of 4.1 to 9.8.[1]
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Appropriate Solvent: Instead of adding the solid powder directly to the cell culture medium, first prepare a high-concentration stock solution in a suitable solvent.
-
Recommended Primary Solvent: Sterile Dimethyl Sulfoxide (DMSO). This compound is freely soluble in DMSO.[1]
-
Alternative Solvents: Methanol and N,N-dimethylformamide are also effective solvents.[1]
-
Aqueous Solutions: If an aqueous stock is required, use a sterile, acidic buffer (e.g., citrate buffer, pH ~3-4) to dissolve the compound. Note that the final concentration in the media must be low enough for the media's buffering capacity to neutralize the acidic addition.
-
-
Optimize the Final Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO, to avoid solvent-induced cytotoxicity.
-
Proper Dilution Technique:
-
Add the concentrated stock solution to a small volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling.
-
Then, add this pre-diluted solution to the final volume of your cell culture medium. This stepwise dilution helps to avoid localized high concentrations that can lead to precipitation.
-
-
pH Adjustment of the Medium (Advanced): In some specific applications where the cell line can tolerate it, a slight and temporary lowering of the media pH before adding the this compound stock solution might improve solubility. However, this should be done with extreme caution as it can affect cell health. The pH should be restored to the optimal range for your cells as quickly as possible.
-
Consider the "Common Ion Effect": Cell culture media contain various inorganic salts, including chlorides.[7][8][9][10][11] High concentrations of chloride ions can potentially decrease the solubility of hydrochloride salts through the common ion effect.[12] While typically not the primary cause of precipitation in standard media, it can be a contributing factor, especially if custom media with high salt concentrations are used.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the physicochemical properties of this compound is crucial for its successful use in cell culture experiments. Key properties are summarized in the table below.
-
Q2: Why can't I dissolve this compound directly in water or PBS for my experiments?
A2: this compound is practically insoluble in water and has very low solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.2 (approximately 0.33 mg/mL).[13][14] Its solubility is highly dependent on pH, with minimum solubility in the range of pH 4.1 to 9.8.[1] Since cell culture media and PBS are buffered to a physiological pH (typically 7.2-7.4), direct dissolution will likely result in precipitation.
-
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to the compound's high solubility in it.[1]
-
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). It is advisable to run a vehicle control (media with the same concentration of DMSO without the drug) to assess any potential effects of the solvent on your cells.
-
Q5: Can I prepare a stock solution in ethanol?
A5: this compound is only slightly soluble in ethanol.[1] Therefore, ethanol is not an ideal solvent for preparing a highly concentrated stock solution, which may be necessary to avoid adding excessive volumes of solvent to your cell culture.
-
Q6: How should I store my this compound stock solution?
A6: It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[14]
Data and Protocols
Physicochemical and Cell Culture Media Data
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 456.99 g/mol | [1] |
| pKa1 (acidic) | 3.1 | [1] |
| pKa2 (basic) | 9.7 | [1] |
| Water Solubility | Practically insoluble | [13] |
| Solubility in PBS (pH 7.2) | ~0.33 mg/mL | [14] |
| Solubility Profile | Minimum solubility between pH 4.1 and 9.8 | [1] |
| Recommended Solvents | DMSO, Methanol, N,N-dimethylformamide | [1] |
| Typical Cell Culture Media Properties | ||
| pH Range | 7.2 - 7.4 | [2][3][4] |
| Buffering Systems | Bicarbonate-CO2, HEPES | [2] |
| Key Components | Inorganic salts, amino acids, vitamins, glucose, serum | [7][8][9][10][11] |
Experimental Protocol: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound and add it to cell culture media while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. (e.g., 4.57 mg for 1 mL of a 10 mM solution). b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution). c. Gently vortex or pipette up and down until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. d. This is your concentrated stock solution.
-
Dilution into Cell Culture Medium: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the stock solution needed. Ensure the final DMSO concentration in the media does not exceed 0.5%. c. In a sterile tube, add the calculated volume of the this compound stock solution to a small volume of pre-warmed (37°C) cell culture medium (e.g., 10-20 times the stock solution volume). d. Gently mix by inverting the tube or pipetting. This creates an intermediate dilution. e. Add the intermediate dilution to the final volume of pre-warmed cell culture medium and swirl gently to ensure uniform distribution.
-
Final Incubation and Observation: a. Incubate your cells with the this compound-containing medium under standard culture conditions. b. Visually inspect the medium for any signs of precipitation immediately after addition and over the course of your experiment.
Example Calculation:
-
Desired Final Concentration: 10 µM
-
Stock Solution Concentration: 10 mM
-
Final Volume of Cell Culture Medium: 10 mL
-
Dilution Factor: 10 mM / 10 µM = 1000x
-
Volume of Stock Solution to Add: 10 mL / 1000 = 0.01 mL = 10 µL
-
Final DMSO Concentration: (10 µL / 10 mL) * 100% = 0.1% (This is below the 0.5% limit).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent solubility of this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. scientificbio.com [scientificbio.com]
- 6. binder-world.com [binder-world.com]
- 7. Basic Constituents of Media [cytion.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. scientificbio.com [scientificbio.com]
- 11. Cell Culture Media: A Review [labome.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Levocabastine Hydrochloride Analytical Method Validation
Welcome to the technical support center for the analytical method validation of Levocabastine hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for this compound analysis?
A1: A common starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound is to use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer at pH 3.0) and an organic modifier like ethanol (B145695) or acetonitrile.[1][2] Detection is often performed at a wavelength of around 210-220 nm.[1][2][3]
Q2: How can I ensure the specificity of my analytical method for this compound, especially in the presence of degradation products?
A2: To ensure specificity, you should perform forced degradation studies under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis.[1][2][4] The method is considered specific if it can effectively separate the main this compound peak from any peaks corresponding to degradation products and placebo components.[1][2] Using a photodiode array (PDA) detector to check for peak purity can provide additional confirmation of specificity.[1][2]
Q3: What are the acceptable limits for linearity in the validation of a this compound analytical method?
A3: For linearity, the correlation coefficient (R²) of the calibration curve should typically be greater than 0.999 over a specified concentration range.[1][2] For example, a linear relationship has been demonstrated for this compound in the concentration range of 50 to 200 μg/mL.[1][2]
Q4: What are the expected recovery percentages for accuracy studies?
A4: The accuracy of the method is typically assessed by performing recovery studies at different concentration levels (e.g., 50%, 100%, and 200% of the target concentration). The mean recovery should be within a range of 98-102%. A mean recovery of 100.11% has been reported as satisfactory.[1][4]
Q5: What level of precision (repeatability and intermediate precision) is required for a validated method?
A5: The precision of the method is evaluated by calculating the relative standard deviation (RSD) of the results from multiple analyses. For both repeatability (intra-day precision) and intermediate precision (inter-day precision), the RSD should typically be less than 2%.
Q6: What are the typical limit of detection (LOD) and limit of quantitation (LOQ) for this compound analysis?
A6: The LOD and LOQ are important for determining the sensitivity of the method, especially for impurity analysis. Reported values for a validated HPLC method are an LOD of 0.9 μg/mL and an LOQ of 3 μg/mL.[1][2][4]
Troubleshooting Guides
HPLC Method Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing for Levocabastine Peak | Levocabastine is a basic compound, and secondary interactions with residual silanols on the silica-based column packing can occur. | - Lower the pH of the mobile phase (e.g., to pH 3.0) to ensure the silanol (B1196071) groups are protonated. - Use a highly deactivated or end-capped column. - Consider using a column with a different stationary phase, such as a cyano (CN) column.[1][2][4] |
| Poor Resolution Between Levocabastine and Degradation Products | The mobile phase composition may not be optimal for separating all compounds. | - Adjust the ratio of the organic modifier (e.g., ethanol, acetonitrile) to the aqueous buffer. - Change the type of organic modifier. - Modify the pH of the mobile phase. - Consider using a gradient elution method instead of an isocratic one. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for proper functioning and ensure a stable flow rate. |
| Extraneous Peaks in the Chromatogram | Contamination of the sample, mobile phase, or HPLC system. | - Use high-purity solvents and reagents for the mobile phase. - Filter all samples and mobile phases before use. - Implement a proper cleaning procedure for the HPLC system, including the injector and column. |
| Low Signal Intensity or No Peak | Issues with the detector, sample preparation, or injection volume. | - Check that the detector lamp is on and functioning correctly. - Verify the accuracy of the sample preparation and dilutions. - Ensure the correct injection volume is being used and that there are no air bubbles in the syringe. |
Experimental Protocols
Representative RP-HPLC Method for this compound
This protocol is based on a validated stability-indicating method.[1][2][4]
Chromatographic Conditions:
-
Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm particle size.[1][2][4]
-
Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate buffer (pH 3.0) in a 40:60 (v/v) ratio.[1][2][4]
-
Injection Volume: 20 µL.
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to achieve the desired working concentrations (e.g., for a calibration curve from 50 to 200 µg/mL).[1][2]
Sample Solution Preparation (from Ophthalmic Suspension):
-
Take a volume of the ophthalmic suspension equivalent to a known amount of this compound.
-
Disperse it in a suitable diluent.
-
Sonicate to ensure complete dissolution.
-
Dilute to a final concentration within the linear range of the method using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the drug solution with 3 M HCl at 80°C for 3 hours.[5]
-
Alkali Hydrolysis: Treat the drug solution with 3 M NaOH at 80°C for a suitable duration (e.g., until significant degradation is observed).[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C.[4]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified period (e.g., 1 week).[4]
-
Photolytic Degradation: Expose the drug solution to UV light.
-
For each condition, analyze the stressed sample using the validated HPLC method and compare the chromatogram with that of an unstressed sample.
Visualizations
References
- 1. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Levocabastine Hydrochloride Analytical Method Validation
Welcome to the technical support center for the analytical method validation of Levocabastine hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for this compound analysis?
A1: A common starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound is to use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., ammonium acetate buffer at pH 3.0) and an organic modifier like ethanol or acetonitrile.[1][2] Detection is often performed at a wavelength of around 210-220 nm.[1][2][3]
Q2: How can I ensure the specificity of my analytical method for this compound, especially in the presence of degradation products?
A2: To ensure specificity, you should perform forced degradation studies under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis.[1][2][4] The method is considered specific if it can effectively separate the main this compound peak from any peaks corresponding to degradation products and placebo components.[1][2] Using a photodiode array (PDA) detector to check for peak purity can provide additional confirmation of specificity.[1][2]
Q3: What are the acceptable limits for linearity in the validation of a this compound analytical method?
A3: For linearity, the correlation coefficient (R²) of the calibration curve should typically be greater than 0.999 over a specified concentration range.[1][2] For example, a linear relationship has been demonstrated for this compound in the concentration range of 50 to 200 μg/mL.[1][2]
Q4: What are the expected recovery percentages for accuracy studies?
A4: The accuracy of the method is typically assessed by performing recovery studies at different concentration levels (e.g., 50%, 100%, and 200% of the target concentration). The mean recovery should be within a range of 98-102%. A mean recovery of 100.11% has been reported as satisfactory.[1][4]
Q5: What level of precision (repeatability and intermediate precision) is required for a validated method?
A5: The precision of the method is evaluated by calculating the relative standard deviation (RSD) of the results from multiple analyses. For both repeatability (intra-day precision) and intermediate precision (inter-day precision), the RSD should typically be less than 2%.
Q6: What are the typical limit of detection (LOD) and limit of quantitation (LOQ) for this compound analysis?
A6: The LOD and LOQ are important for determining the sensitivity of the method, especially for impurity analysis. Reported values for a validated HPLC method are an LOD of 0.9 μg/mL and an LOQ of 3 μg/mL.[1][2][4]
Troubleshooting Guides
HPLC Method Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing for Levocabastine Peak | Levocabastine is a basic compound, and secondary interactions with residual silanols on the silica-based column packing can occur. | - Lower the pH of the mobile phase (e.g., to pH 3.0) to ensure the silanol groups are protonated. - Use a highly deactivated or end-capped column. - Consider using a column with a different stationary phase, such as a cyano (CN) column.[1][2][4] |
| Poor Resolution Between Levocabastine and Degradation Products | The mobile phase composition may not be optimal for separating all compounds. | - Adjust the ratio of the organic modifier (e.g., ethanol, acetonitrile) to the aqueous buffer. - Change the type of organic modifier. - Modify the pH of the mobile phase. - Consider using a gradient elution method instead of an isocratic one. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for proper functioning and ensure a stable flow rate. |
| Extraneous Peaks in the Chromatogram | Contamination of the sample, mobile phase, or HPLC system. | - Use high-purity solvents and reagents for the mobile phase. - Filter all samples and mobile phases before use. - Implement a proper cleaning procedure for the HPLC system, including the injector and column. |
| Low Signal Intensity or No Peak | Issues with the detector, sample preparation, or injection volume. | - Check that the detector lamp is on and functioning correctly. - Verify the accuracy of the sample preparation and dilutions. - Ensure the correct injection volume is being used and that there are no air bubbles in the syringe. |
Experimental Protocols
Representative RP-HPLC Method for this compound
This protocol is based on a validated stability-indicating method.[1][2][4]
Chromatographic Conditions:
-
Column: Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm particle size.[1][2][4]
-
Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate buffer (pH 3.0) in a 40:60 (v/v) ratio.[1][2][4]
-
Injection Volume: 20 µL.
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to achieve the desired working concentrations (e.g., for a calibration curve from 50 to 200 µg/mL).[1][2]
Sample Solution Preparation (from Ophthalmic Suspension):
-
Take a volume of the ophthalmic suspension equivalent to a known amount of this compound.
-
Disperse it in a suitable diluent.
-
Sonicate to ensure complete dissolution.
-
Dilute to a final concentration within the linear range of the method using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the drug solution with 3 M HCl at 80°C for 3 hours.[5]
-
Alkali Hydrolysis: Treat the drug solution with 3 M NaOH at 80°C for a suitable duration (e.g., until significant degradation is observed).[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C.[4]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified period (e.g., 1 week).[4]
-
Photolytic Degradation: Expose the drug solution to UV light.
-
For each condition, analyze the stressed sample using the validated HPLC method and compare the chromatogram with that of an unstressed sample.
Visualizations
References
- 1. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
Reducing variability in in vivo experiments with Levocabastine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce variability in in vivo experiments involving Levocabastine (B1674950) hydrochloride. By ensuring consistency and precision, researchers can enhance the reliability and reproducibility of their study outcomes.
Understanding Levocabastine Hydrochloride
Levocabastine is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2][3] Its primary mechanism of action involves competitively blocking histamine from binding to H1 receptors on effector cells.[1][4] This action prevents the cascade of events that lead to allergic symptoms like itching, redness, swelling, and increased mucus production.[4] Unlike first-generation antihistamines, Levocabastine has minimal penetration of the blood-brain barrier, resulting in a lack of sedative effects.[2] It is primarily formulated for topical application as eye drops or nasal sprays for managing allergic conjunctivitis and rhinitis.[2][3][5]
Levocabastine's Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by Levocabastine. In an allergic response, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors, initiating a signaling cascade. Levocabastine acts as a competitive antagonist at the H1 receptor, blocking this interaction and subsequent allergic symptoms.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo experiments?
A1: Variability in animal studies can stem from three main sources: the experimenter, the animal itself, and the environment.[6]
-
Experimenter-induced variability: This includes inconsistent handling techniques, lack of precision in measurements or dosing, and procedural differences between individuals.[6][7]
-
Inherent animal variability: Factors such as genetic constitution, species, strain, sex, age, and body weight can significantly impact results.[6][8][9]
-
Environmental and husbandry factors: Subtle changes in housing conditions, diet, health status, noise levels, or even ambient smells can introduce variability and act as stressors.[6][7][10]
Q2: How does the choice of animal model affect experimental outcomes with Levocabastine?
A2: The choice of animal model is critical as different species exhibit varying sensitivities and physiological responses. For allergic conjunctivitis and rhinitis studies, guinea pigs, rats, and mice are commonly used.[11][12][13][14] Mice, particularly strains like C57BL/6, are often preferred for immunological studies due to the availability of genetic knockout models.[12] It is crucial to select a model that accurately mimics the human condition being studied.[11][12]
Table 1: Common Animal Models for Allergic Conjunctivitis and Rhinitis Studies
| Animal Model | Common Allergens Used | Key Features & Considerations | Citations |
|---|---|---|---|
| Guinea Pig | Ovalbumin (OA), Pollen | First established model for AC; good for assessing pharmacological effects of drugs. | [11][12][15] |
| Rat | Ovalbumin (OA), Dust Mites | Wistar albino rats are commonly used; strong correlation with human allergic conjunctivitis. | [11][12][14] |
| Mouse | Ovalbumin (OA), Ragweed Pollen | Preferred species for immunological basis of disease; availability of inbred and knockout strains. |[11][12][13] |
Q3: What is the appropriate route of administration for this compound in preclinical studies?
A3: The route of administration should align with the clinical application. Since Levocabastine is used topically in humans (eye drops, nasal spray), topical administration is most relevant for efficacy studies in animal models of allergic conjunctivitis or rhinitis.[3][5][16] However, systemic routes (e.g., intravenous, oral) may be used for pharmacokinetic, toxicological, or mechanistic studies to ensure controlled dose delivery.[17][18]
Q4: How critical is the vehicle formulation for this compound delivery?
A4: The vehicle is highly critical. Levocabastine is formulated as a microsuspension, meaning the active ingredient is suspended, not dissolved.[17][18][19]
-
Suspension Uniformity: It is mandatory to shake the suspension vigorously before each administration to ensure a uniform concentration and prevent under- or over-dosing.[2][19]
-
Excipients: The formulation contains inactive excipients and preservatives like benzalkonium chloride, which could have minor biological effects or interact with other substances.[17][19][20] Always use the same vehicle for control groups.
Q5: What are the key pharmacokinetic (PK) parameters to consider across different species?
A5: Levocabastine's PK profile varies significantly between species, which can affect study design, particularly dosing intervals.[17] The elimination half-life is considerably shorter in common lab animals compared to humans.[17] While systemic absorption from topical administration is low, it is not negligible and can range from 30-80% depending on the application site.[19][21][22]
Table 2: Pharmacokinetic Parameters of Levocabastine in Different Species (Single IV Administration)
| Parameter | Rat | Rabbit | Dog | Human |
|---|---|---|---|---|
| Elimination Half-Life (t½) | ~6 hours | ~10 hours | ~12 hours | ~35-40 hours |
| Plasma Clearance | 4-6x higher than human | 4-6x higher than human | 4-6x higher than human | Lower than animal models |
| Plasma Protein Binding | ~55% | ~55% | ~55% | ~55% |
Troubleshooting Guide
High variability can mask true experimental effects. This guide addresses common problems encountered during in vivo studies with Levocabastine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Efficacy Data | 1. Inconsistent Dosing: Improper shaking of the microsuspension.[2][19]2. Animal Stress: Improper handling or environmental stressors.[10][23]3. Biological Variation: Inherent differences in animal age, weight, or sex.[6][8]4. Experimenter Variation: Differences in technique between researchers.[6][7] | 1. Standardize Dosing: Develop a strict protocol for shaking the suspension (e.g., vortex for 10 seconds) before drawing each dose.2. Refine Handling: Use low-stress handling techniques like tunnel or cup handling instead of tail-picking for mice.[10] Acclimatize animals to procedures.3. Control Variables: Use animals of the same sex and from a narrow age/weight range. Randomize animals into groups.4. Training & Blinding: Ensure all experimenters are trained on the same protocol. Blind the experimenters to the treatment groups where possible. |
| Unexpected Animal Behavior (e.g., sedation, altered locomotion) | 1. Systemic Absorption: Higher than expected systemic exposure from topical administration.[18][21]2. Off-Target Effects: Levocabastine is also a neurotensin (B549771) receptor agonist, which can induce analgesia.[1][24]3. Confounding Stress Response: The behavior may be a response to stress rather than the drug.[25][26] | 1. Verify Dose & Route: Double-check dose calculations and administration technique to minimize systemic exposure. Consider measuring plasma levels.2. Use Controls: Include a control group treated with a different H1 antagonist that does not have neurotensin activity to isolate the cause of the effect.3. Assess Stress: Run baseline behavioral tests (e.g., open field) before the experiment to ensure animals are not exhibiting pre-existing anxiety-like behaviors. |
| Inconsistent Results Between Studies/Labs | 1. Different Animal Strains: Use of different strains or substrains of the same species.2. Environmental Differences: Subtle differences in lab environments (e.g., microbiome, light cycle, noise).[7]3. Formulation Purity/Source: Differences in the purity or source of this compound. | 1. Detailed Reporting: Clearly report the exact species, strain, sex, age, and source of the animals in all publications.2. Standardize Environment: Control and report key environmental parameters. Be aware that the "laboratory" itself is a significant variable.[7]3. Source Consistency: Use Levocabastine from the same supplier and batch for the duration of a study. |
| Poor Drug Efficacy | 1. Insufficient Dose/Frequency: Dosing may be too low or infrequent, especially given the shorter half-life in rodents.[17]2. Degradation of Compound: Improper storage of the Levocabastine suspension.3. Timing of Administration: Drug was not administered at the optimal time relative to the allergen challenge. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose in your specific model.2. Check Storage: Store Levocabastine according to manufacturer recommendations (typically between 15-30°C).[17]3. Optimize Timing: Administer Levocabastine at a consistent, predetermined time before the allergic challenge (e.g., 10-15 minutes prior).[27][28] |
Troubleshooting Logic Flow
Experimental Protocols
Detailed Methodology: Ovalbumin (OA)-Induced Allergic Conjunctivitis in Guinea Pigs
This protocol describes a common method for inducing allergic conjunctivitis (AC) to test the efficacy of topical anti-allergic drugs like Levocabastine.[15]
1. Animals:
-
Male Hartley guinea pigs (3 weeks old).
2. Materials:
-
This compound ophthalmic suspension (e.g., 0.05%).
-
Vehicle (placebo eye drops matching the Levocabastine formulation without the active ingredient).
-
Ovalbumin (OA), Grade V.
-
Aluminum hydroxide (B78521) gel (as adjuvant).
-
Sterile saline solution.
3. Experimental Procedure:
Phase 1: Sensitization (Day 0)
-
Anesthetize the guinea pigs.
-
Prepare the sensitization solution: Mix OA with aluminum hydroxide gel.
-
Inject a small volume (e.g., 10 µL) of the OA solution subconjunctivally in both eyes of each animal.
Phase 2: Allergen Challenge (Days 15, 17, 19)
-
On days 15, 17, and 19, induce the allergic reaction by administering a topical OA solution (e.g., 1% in saline) to both eyes.
Phase 3: Treatment and Final Challenge (Day 19)
-
Randomly divide animals into treatment groups (e.g., Vehicle Control, Levocabastine).
-
15 minutes before the final OA challenge, administer one drop of the assigned treatment (Vehicle or Levocabastine) to the designated eye(s).
-
Administer the final OA challenge solution to both eyes.
4. Efficacy Endpoints:
-
Clinical Score Assessment: Immediately after the final challenge, observe and score clinical symptoms (e.g., itching, redness, eyelid swelling) at multiple time points (e.g., 15, 30, 60 minutes) using a standardized scoring system (e.g., 0-3 scale).
-
Eosinophil Count: At a later time point (e.g., 4-6 hours post-challenge), euthanize the animals and collect conjunctival tissues. Stain with Giemsa reagent and count the number of infiltrating eosinophils under a microscope.[15]
-
Mediator Analysis: Collect tear fluid at specified time points to measure concentrations of histamine and other inflammatory mediators using ELISA.[15]
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Retrospective analysis of clinical laboratory parameters in Han Wistar rat controls [frontiersin.org]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. Animal models of allergic and inflammatory conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent models of allergic rhinitis: relevance to human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. e-lactancia.org [e-lactancia.org]
- 20. medsinfo.com.au [medsinfo.com.au]
- 21. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 23. researchgate.net [researchgate.net]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What Do the Animal Studies of Stress Resilience Teach Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy of this compound ophthalmic suspension in the conjunctival allergen challenge test in Japanese subjects with seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in in vivo experiments with Levocabastine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce variability in in vivo experiments involving Levocabastine hydrochloride. By ensuring consistency and precision, researchers can enhance the reliability and reproducibility of their study outcomes.
Understanding this compound
Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2][3] Its primary mechanism of action involves competitively blocking histamine from binding to H1 receptors on effector cells.[1][4] This action prevents the cascade of events that lead to allergic symptoms like itching, redness, swelling, and increased mucus production.[4] Unlike first-generation antihistamines, Levocabastine has minimal penetration of the blood-brain barrier, resulting in a lack of sedative effects.[2] It is primarily formulated for topical application as eye drops or nasal sprays for managing allergic conjunctivitis and rhinitis.[2][3][5]
Levocabastine's Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by Levocabastine. In an allergic response, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors, initiating a signaling cascade. Levocabastine acts as a competitive antagonist at the H1 receptor, blocking this interaction and subsequent allergic symptoms.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo experiments?
A1: Variability in animal studies can stem from three main sources: the experimenter, the animal itself, and the environment.[6]
-
Experimenter-induced variability: This includes inconsistent handling techniques, lack of precision in measurements or dosing, and procedural differences between individuals.[6][7]
-
Inherent animal variability: Factors such as genetic constitution, species, strain, sex, age, and body weight can significantly impact results.[6][8][9]
-
Environmental and husbandry factors: Subtle changes in housing conditions, diet, health status, noise levels, or even ambient smells can introduce variability and act as stressors.[6][7][10]
Q2: How does the choice of animal model affect experimental outcomes with Levocabastine?
A2: The choice of animal model is critical as different species exhibit varying sensitivities and physiological responses. For allergic conjunctivitis and rhinitis studies, guinea pigs, rats, and mice are commonly used.[11][12][13][14] Mice, particularly strains like C57BL/6, are often preferred for immunological studies due to the availability of genetic knockout models.[12] It is crucial to select a model that accurately mimics the human condition being studied.[11][12]
Table 1: Common Animal Models for Allergic Conjunctivitis and Rhinitis Studies
| Animal Model | Common Allergens Used | Key Features & Considerations | Citations |
|---|---|---|---|
| Guinea Pig | Ovalbumin (OA), Pollen | First established model for AC; good for assessing pharmacological effects of drugs. | [11][12][15] |
| Rat | Ovalbumin (OA), Dust Mites | Wistar albino rats are commonly used; strong correlation with human allergic conjunctivitis. | [11][12][14] |
| Mouse | Ovalbumin (OA), Ragweed Pollen | Preferred species for immunological basis of disease; availability of inbred and knockout strains. |[11][12][13] |
Q3: What is the appropriate route of administration for this compound in preclinical studies?
A3: The route of administration should align with the clinical application. Since Levocabastine is used topically in humans (eye drops, nasal spray), topical administration is most relevant for efficacy studies in animal models of allergic conjunctivitis or rhinitis.[3][5][16] However, systemic routes (e.g., intravenous, oral) may be used for pharmacokinetic, toxicological, or mechanistic studies to ensure controlled dose delivery.[17][18]
Q4: How critical is the vehicle formulation for this compound delivery?
A4: The vehicle is highly critical. Levocabastine is formulated as a microsuspension, meaning the active ingredient is suspended, not dissolved.[17][18][19]
-
Suspension Uniformity: It is mandatory to shake the suspension vigorously before each administration to ensure a uniform concentration and prevent under- or over-dosing.[2][19]
-
Excipients: The formulation contains inactive excipients and preservatives like benzalkonium chloride, which could have minor biological effects or interact with other substances.[17][19][20] Always use the same vehicle for control groups.
Q5: What are the key pharmacokinetic (PK) parameters to consider across different species?
A5: Levocabastine's PK profile varies significantly between species, which can affect study design, particularly dosing intervals.[17] The elimination half-life is considerably shorter in common lab animals compared to humans.[17] While systemic absorption from topical administration is low, it is not negligible and can range from 30-80% depending on the application site.[19][21][22]
Table 2: Pharmacokinetic Parameters of Levocabastine in Different Species (Single IV Administration)
| Parameter | Rat | Rabbit | Dog | Human |
|---|---|---|---|---|
| Elimination Half-Life (t½) | ~6 hours | ~10 hours | ~12 hours | ~35-40 hours |
| Plasma Clearance | 4-6x higher than human | 4-6x higher than human | 4-6x higher than human | Lower than animal models |
| Plasma Protein Binding | ~55% | ~55% | ~55% | ~55% |
Troubleshooting Guide
High variability can mask true experimental effects. This guide addresses common problems encountered during in vivo studies with Levocabastine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Efficacy Data | 1. Inconsistent Dosing: Improper shaking of the microsuspension.[2][19]2. Animal Stress: Improper handling or environmental stressors.[10][23]3. Biological Variation: Inherent differences in animal age, weight, or sex.[6][8]4. Experimenter Variation: Differences in technique between researchers.[6][7] | 1. Standardize Dosing: Develop a strict protocol for shaking the suspension (e.g., vortex for 10 seconds) before drawing each dose.2. Refine Handling: Use low-stress handling techniques like tunnel or cup handling instead of tail-picking for mice.[10] Acclimatize animals to procedures.3. Control Variables: Use animals of the same sex and from a narrow age/weight range. Randomize animals into groups.4. Training & Blinding: Ensure all experimenters are trained on the same protocol. Blind the experimenters to the treatment groups where possible. |
| Unexpected Animal Behavior (e.g., sedation, altered locomotion) | 1. Systemic Absorption: Higher than expected systemic exposure from topical administration.[18][21]2. Off-Target Effects: Levocabastine is also a neurotensin receptor agonist, which can induce analgesia.[1][24]3. Confounding Stress Response: The behavior may be a response to stress rather than the drug.[25][26] | 1. Verify Dose & Route: Double-check dose calculations and administration technique to minimize systemic exposure. Consider measuring plasma levels.2. Use Controls: Include a control group treated with a different H1 antagonist that does not have neurotensin activity to isolate the cause of the effect.3. Assess Stress: Run baseline behavioral tests (e.g., open field) before the experiment to ensure animals are not exhibiting pre-existing anxiety-like behaviors. |
| Inconsistent Results Between Studies/Labs | 1. Different Animal Strains: Use of different strains or substrains of the same species.2. Environmental Differences: Subtle differences in lab environments (e.g., microbiome, light cycle, noise).[7]3. Formulation Purity/Source: Differences in the purity or source of this compound. | 1. Detailed Reporting: Clearly report the exact species, strain, sex, age, and source of the animals in all publications.2. Standardize Environment: Control and report key environmental parameters. Be aware that the "laboratory" itself is a significant variable.[7]3. Source Consistency: Use Levocabastine from the same supplier and batch for the duration of a study. |
| Poor Drug Efficacy | 1. Insufficient Dose/Frequency: Dosing may be too low or infrequent, especially given the shorter half-life in rodents.[17]2. Degradation of Compound: Improper storage of the Levocabastine suspension.3. Timing of Administration: Drug was not administered at the optimal time relative to the allergen challenge. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose in your specific model.2. Check Storage: Store Levocabastine according to manufacturer recommendations (typically between 15-30°C).[17]3. Optimize Timing: Administer Levocabastine at a consistent, predetermined time before the allergic challenge (e.g., 10-15 minutes prior).[27][28] |
Troubleshooting Logic Flow
Experimental Protocols
Detailed Methodology: Ovalbumin (OA)-Induced Allergic Conjunctivitis in Guinea Pigs
This protocol describes a common method for inducing allergic conjunctivitis (AC) to test the efficacy of topical anti-allergic drugs like Levocabastine.[15]
1. Animals:
-
Male Hartley guinea pigs (3 weeks old).
2. Materials:
-
This compound ophthalmic suspension (e.g., 0.05%).
-
Vehicle (placebo eye drops matching the Levocabastine formulation without the active ingredient).
-
Ovalbumin (OA), Grade V.
-
Aluminum hydroxide gel (as adjuvant).
-
Sterile saline solution.
3. Experimental Procedure:
Phase 1: Sensitization (Day 0)
-
Anesthetize the guinea pigs.
-
Prepare the sensitization solution: Mix OA with aluminum hydroxide gel.
-
Inject a small volume (e.g., 10 µL) of the OA solution subconjunctivally in both eyes of each animal.
Phase 2: Allergen Challenge (Days 15, 17, 19)
-
On days 15, 17, and 19, induce the allergic reaction by administering a topical OA solution (e.g., 1% in saline) to both eyes.
Phase 3: Treatment and Final Challenge (Day 19)
-
Randomly divide animals into treatment groups (e.g., Vehicle Control, Levocabastine).
-
15 minutes before the final OA challenge, administer one drop of the assigned treatment (Vehicle or Levocabastine) to the designated eye(s).
-
Administer the final OA challenge solution to both eyes.
4. Efficacy Endpoints:
-
Clinical Score Assessment: Immediately after the final challenge, observe and score clinical symptoms (e.g., itching, redness, eyelid swelling) at multiple time points (e.g., 15, 30, 60 minutes) using a standardized scoring system (e.g., 0-3 scale).
-
Eosinophil Count: At a later time point (e.g., 4-6 hours post-challenge), euthanize the animals and collect conjunctival tissues. Stain with Giemsa reagent and count the number of infiltrating eosinophils under a microscope.[15]
-
Mediator Analysis: Collect tear fluid at specified time points to measure concentrations of histamine and other inflammatory mediators using ELISA.[15]
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Retrospective analysis of clinical laboratory parameters in Han Wistar rat controls [frontiersin.org]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. Animal models of allergic and inflammatory conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent models of allergic rhinitis: relevance to human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. e-lactancia.org [e-lactancia.org]
- 20. medsinfo.com.au [medsinfo.com.au]
- 21. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 23. researchgate.net [researchgate.net]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What Do the Animal Studies of Stress Resilience Teach Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy of this compound ophthalmic suspension in the conjunctival allergen challenge test in Japanese subjects with seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: Levocabastine Hydrochloride vs. Olopatadine in Allergic Response Models
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of allergic conjunctivitis therapies, levocabastine (B1674950) hydrochloride and olopatadine (B1677272) stand out as prominent antihistaminic agents. While both have established clinical efficacy, a detailed preclinical comparison is crucial for researchers and drug developers to understand their fundamental pharmacological differences. This guide provides an objective, data-driven comparison of their preclinical performance, summarizing key experimental findings in receptor binding, mast cell stabilization, and in vivo efficacy.
Executive Summary
This report details the preclinical profiles of levocabastine hydrochloride and olopatadine. Olopatadine is characterized as a dual-action agent with potent histamine (B1213489) H1 receptor antagonism and mast cell stabilizing properties. Levocabastine is a highly potent and selective H1 receptor antagonist with some evidence of mast cell stabilization, although this effect appears less pronounced compared to olopatadine. In a head-to-head animal model of allergic conjunctivitis, both compounds demonstrated efficacy in reducing key allergic markers, with olopatadine showing a slight advantage in reducing tear histamine levels.
Receptor Binding Affinity and Selectivity
The primary mechanism of action for both levocabastine and olopatadine is the blockade of the histamine H1 receptor. Preclinical studies have quantified their binding affinities (Ki) to provide a measure of their potency at the molecular level.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| Olopatadine | H1 | 31.6 | [1] |
| H2 | 100,000 | [1] | |
| H3 | 79,400 | [1] | |
| Levocabastine | H1 | Data not available in a directly comparable study |
Note: While a direct comparative study providing the Ki for levocabastine under the same conditions as olopatadine was not identified, olopatadine has been reported to be more H1-selective than levocabastine.[1]
Histamine H1 Receptor Signaling Pathway
Both levocabastine and olopatadine act as inverse agonists at the H1 receptor, preventing the downstream signaling cascade initiated by histamine binding. This action ultimately blocks the cellular responses that lead to allergic symptoms.
Mast Cell Stabilization
A key differentiator between the two compounds is the potency of their mast cell stabilizing effects, which involves inhibiting the release of histamine and other inflammatory mediators.
| Compound | Assay | IC50 | Reference |
| Olopatadine | Histamine release from human conjunctival mast cells | 559 µM | [1] |
| Levocabastine | Histamine release from passively sensitized mast cells | Inhibitory effect noted, but IC50 not specified in comparable assay | [2] |
Effects on Eosinophils
Eosinophils play a critical role in the late-phase allergic response. Both levocabastine and olopatadine have demonstrated inhibitory effects on eosinophil activity in preclinical models.
-
Olopatadine: Has been shown to inhibit antigen-induced eosinophil infiltration in the nasal mucosa of a local sensitized rat allergic rhinitis model.
-
Levocabastine: In one study, levocabastine treatment resulted in a significant dose-dependent decrease in TNF-α-induced release of several pro-inflammatory cytokines from a human eosinophilic leukemia cell line (EoL-1).
A direct preclinical comparison of their effects on eosinophil chemotaxis or infiltration was not identified.
In Vivo Efficacy in Allergic Conjunctivitis Model
A study in a guinea pig model of ovalbumin (OA)-induced allergic conjunctivitis provided a direct comparison of topically administered levocabastine and olopatadine.
| Parameter | Levocabastine | Olopatadine | Control (Positive) | Reference |
| Tear Histamine (ng/mL) | 5.96 ± 1.38 | 5.04 ± 1.85 | 10.33 ± 2.56 | [3] |
| Eosinophil Count (cells/mm²) | Reduced (statistically significant vs. control) | Reduced (statistically significant vs. control) | - | [3] |
In this model, both drugs significantly reduced tear histamine concentrations and eosinophil numbers in the conjunctiva compared to the positive control group. Olopatadine showed a trend towards a greater reduction in tear histamine levels, although the difference between the two active treatments was not reported as statistically significant.[3]
Experimental Protocols
Histamine H1 Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compound (levocabastine or olopatadine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (Rat Basophilic Leukemia RBL-2H3 cells)
-
Cell Culture: RBL-2H3 cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Drug Incubation: Sensitized cells are pre-incubated with various concentrations of levocabastine or olopatadine.
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Mediator Measurement: The release of β-hexosaminidase (a marker for mast cell degranulation) into the supernatant is quantified using a colorimetric or fluorometric assay.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated for each drug concentration to determine the IC50 value.
Guinea Pig Model of Allergic Conjunctivitis
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal or subcutaneous injections of an allergen (e.g., ovalbumin) with an adjuvant (e.g., aluminum hydroxide).
-
Drug Administration: A period after sensitization (e.g., 14 days), the animals are topically treated with levocabastine, olopatadine, or vehicle control in each eye.
-
Allergen Challenge: Shortly after drug administration, the eyes are challenged with a topical application of the allergen solution.
-
Evaluation: Clinical signs of allergic conjunctivitis (e.g., conjunctival redness, chemosis, lid swelling) are scored at various time points after the challenge. Tear samples may be collected to measure histamine levels, and conjunctival tissue can be harvested for histological analysis of eosinophil infiltration.
-
Data Analysis: The scores for clinical signs and the quantitative measures of inflammatory markers are compared between the treatment groups.
Conclusion
The preclinical data indicate that both levocabastine and olopatadine are effective in mitigating key aspects of the allergic response. Olopatadine's profile is distinguished by its well-documented dual mechanism of action, combining potent H1 receptor antagonism with mast cell stabilization. Levocabastine is a highly potent and selective H1 receptor antagonist, with evidence suggesting it also possesses mast cell stabilizing and anti-inflammatory properties, though perhaps to a lesser extent than olopatadine based on the available data. The in vivo data from the guinea pig model of allergic conjunctivitis supports the efficacy of both agents in a relevant disease model. This preclinical comparison provides a valuable resource for researchers in the field of ocular allergy and antihistamine drug development.
References
Preclinical Showdown: Levocabastine Hydrochloride vs. Olopatadine in Allergic Response Models
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of allergic conjunctivitis therapies, levocabastine hydrochloride and olopatadine stand out as prominent antihistaminic agents. While both have established clinical efficacy, a detailed preclinical comparison is crucial for researchers and drug developers to understand their fundamental pharmacological differences. This guide provides an objective, data-driven comparison of their preclinical performance, summarizing key experimental findings in receptor binding, mast cell stabilization, and in vivo efficacy.
Executive Summary
This report details the preclinical profiles of this compound and olopatadine. Olopatadine is characterized as a dual-action agent with potent histamine H1 receptor antagonism and mast cell stabilizing properties. Levocabastine is a highly potent and selective H1 receptor antagonist with some evidence of mast cell stabilization, although this effect appears less pronounced compared to olopatadine. In a head-to-head animal model of allergic conjunctivitis, both compounds demonstrated efficacy in reducing key allergic markers, with olopatadine showing a slight advantage in reducing tear histamine levels.
Receptor Binding Affinity and Selectivity
The primary mechanism of action for both levocabastine and olopatadine is the blockade of the histamine H1 receptor. Preclinical studies have quantified their binding affinities (Ki) to provide a measure of their potency at the molecular level.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| Olopatadine | H1 | 31.6 | [1] |
| H2 | 100,000 | [1] | |
| H3 | 79,400 | [1] | |
| Levocabastine | H1 | Data not available in a directly comparable study |
Note: While a direct comparative study providing the Ki for levocabastine under the same conditions as olopatadine was not identified, olopatadine has been reported to be more H1-selective than levocabastine.[1]
Histamine H1 Receptor Signaling Pathway
Both levocabastine and olopatadine act as inverse agonists at the H1 receptor, preventing the downstream signaling cascade initiated by histamine binding. This action ultimately blocks the cellular responses that lead to allergic symptoms.
Mast Cell Stabilization
A key differentiator between the two compounds is the potency of their mast cell stabilizing effects, which involves inhibiting the release of histamine and other inflammatory mediators.
| Compound | Assay | IC50 | Reference |
| Olopatadine | Histamine release from human conjunctival mast cells | 559 µM | [1] |
| Levocabastine | Histamine release from passively sensitized mast cells | Inhibitory effect noted, but IC50 not specified in comparable assay | [2] |
Effects on Eosinophils
Eosinophils play a critical role in the late-phase allergic response. Both levocabastine and olopatadine have demonstrated inhibitory effects on eosinophil activity in preclinical models.
-
Olopatadine: Has been shown to inhibit antigen-induced eosinophil infiltration in the nasal mucosa of a local sensitized rat allergic rhinitis model.
-
Levocabastine: In one study, levocabastine treatment resulted in a significant dose-dependent decrease in TNF-α-induced release of several pro-inflammatory cytokines from a human eosinophilic leukemia cell line (EoL-1).
A direct preclinical comparison of their effects on eosinophil chemotaxis or infiltration was not identified.
In Vivo Efficacy in Allergic Conjunctivitis Model
A study in a guinea pig model of ovalbumin (OA)-induced allergic conjunctivitis provided a direct comparison of topically administered levocabastine and olopatadine.
| Parameter | Levocabastine | Olopatadine | Control (Positive) | Reference |
| Tear Histamine (ng/mL) | 5.96 ± 1.38 | 5.04 ± 1.85 | 10.33 ± 2.56 | [3] |
| Eosinophil Count (cells/mm²) | Reduced (statistically significant vs. control) | Reduced (statistically significant vs. control) | - | [3] |
In this model, both drugs significantly reduced tear histamine concentrations and eosinophil numbers in the conjunctiva compared to the positive control group. Olopatadine showed a trend towards a greater reduction in tear histamine levels, although the difference between the two active treatments was not reported as statistically significant.[3]
Experimental Protocols
Histamine H1 Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compound (levocabastine or olopatadine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (Rat Basophilic Leukemia RBL-2H3 cells)
-
Cell Culture: RBL-2H3 cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Drug Incubation: Sensitized cells are pre-incubated with various concentrations of levocabastine or olopatadine.
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Mediator Measurement: The release of β-hexosaminidase (a marker for mast cell degranulation) into the supernatant is quantified using a colorimetric or fluorometric assay.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated for each drug concentration to determine the IC50 value.
Guinea Pig Model of Allergic Conjunctivitis
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal or subcutaneous injections of an allergen (e.g., ovalbumin) with an adjuvant (e.g., aluminum hydroxide).
-
Drug Administration: A period after sensitization (e.g., 14 days), the animals are topically treated with levocabastine, olopatadine, or vehicle control in each eye.
-
Allergen Challenge: Shortly after drug administration, the eyes are challenged with a topical application of the allergen solution.
-
Evaluation: Clinical signs of allergic conjunctivitis (e.g., conjunctival redness, chemosis, lid swelling) are scored at various time points after the challenge. Tear samples may be collected to measure histamine levels, and conjunctival tissue can be harvested for histological analysis of eosinophil infiltration.
-
Data Analysis: The scores for clinical signs and the quantitative measures of inflammatory markers are compared between the treatment groups.
Conclusion
The preclinical data indicate that both levocabastine and olopatadine are effective in mitigating key aspects of the allergic response. Olopatadine's profile is distinguished by its well-documented dual mechanism of action, combining potent H1 receptor antagonism with mast cell stabilization. Levocabastine is a highly potent and selective H1 receptor antagonist, with evidence suggesting it also possesses mast cell stabilizing and anti-inflammatory properties, though perhaps to a lesser extent than olopatadine based on the available data. The in vivo data from the guinea pig model of allergic conjunctivitis supports the efficacy of both agents in a relevant disease model. This preclinical comparison provides a valuable resource for researchers in the field of ocular allergy and antihistamine drug development.
References
Levocabastine Hydrochloride: A Comparative Analysis of Receptor Binding and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levocabastine hydrochloride's receptor binding profile against other prominent second-generation antihistamines. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for various applications.
Introduction
This compound is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist. Its primary mechanism of action involves competitive binding to the H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine, a key mediator in allergic reactions. This action alleviates symptoms associated with allergic conjunctivitis and rhinitis. Understanding the cross-reactivity profile of Levocabastine is crucial for predicting its potential off-target effects and ensuring its therapeutic specificity.
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki values) of Levocabastine and other second-generation antihistamines for the histamine H1 receptor and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | Muscarinic M3 Receptor (pA2) | Neurotensin (B549771) Receptor (NTSR2) Ki (nM) |
| Levocabastine | 1.5[1] | >10,000[1] | >10,000[1] | No effect at 10 µM | 17[2] |
| Cetirizine | 2.5 - 6.3 | >10,000 | >10,000 | No effect at 100 µM | Not Reported |
| Fexofenadine | 10 | >10,000 | >10,000 | No effect at 10 µM | Not Reported |
| Loratadine | 25 - 50 | >10,000 | >10,000 | No effect at 10 µM | Not Reported |
| Desloratadine | 0.8 - 2.5 | >10,000 | >10,000 | 6.4 | Not Reported |
Note: The rank order of selectivity for histamine H1 receptors over muscarinic M3 receptors has been reported as: Cetirizine ≈ Fexofenadine > Loratadine > Desloratadine.
Analysis of Cross-Reactivity
Levocabastine demonstrates a high degree of selectivity for the histamine H1 receptor, with negligible affinity for H2 and H3 receptors. Notably, it exhibits a significant binding affinity for the neurotensin receptor subtype 2 (NTSR2). This interaction is a key aspect of its cross-reactivity profile and may warrant consideration in specific experimental contexts. In comparison, other second-generation antihistamines like Cetirizine and Fexofenadine show a very favorable selectivity profile with minimal off-target binding at the receptors listed. Desloratadine, the active metabolite of Loratadine, displays some affinity for the muscarinic M3 receptor.
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of histamine leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses that manifest as allergic symptoms.
References
Levocabastine Hydrochloride: A Comparative Analysis of Receptor Binding and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levocabastine hydrochloride's receptor binding profile against other prominent second-generation antihistamines. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for various applications.
Introduction
This compound is a potent and highly selective second-generation histamine H1 receptor antagonist. Its primary mechanism of action involves competitive binding to the H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine, a key mediator in allergic reactions. This action alleviates symptoms associated with allergic conjunctivitis and rhinitis. Understanding the cross-reactivity profile of Levocabastine is crucial for predicting its potential off-target effects and ensuring its therapeutic specificity.
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki values) of Levocabastine and other second-generation antihistamines for the histamine H1 receptor and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | Muscarinic M3 Receptor (pA2) | Neurotensin Receptor (NTSR2) Ki (nM) |
| Levocabastine | 1.5[1] | >10,000[1] | >10,000[1] | No effect at 10 µM | 17[2] |
| Cetirizine | 2.5 - 6.3 | >10,000 | >10,000 | No effect at 100 µM | Not Reported |
| Fexofenadine | 10 | >10,000 | >10,000 | No effect at 10 µM | Not Reported |
| Loratadine | 25 - 50 | >10,000 | >10,000 | No effect at 10 µM | Not Reported |
| Desloratadine | 0.8 - 2.5 | >10,000 | >10,000 | 6.4 | Not Reported |
Note: The rank order of selectivity for histamine H1 receptors over muscarinic M3 receptors has been reported as: Cetirizine ≈ Fexofenadine > Loratadine > Desloratadine.
Analysis of Cross-Reactivity
Levocabastine demonstrates a high degree of selectivity for the histamine H1 receptor, with negligible affinity for H2 and H3 receptors. Notably, it exhibits a significant binding affinity for the neurotensin receptor subtype 2 (NTSR2). This interaction is a key aspect of its cross-reactivity profile and may warrant consideration in specific experimental contexts. In comparison, other second-generation antihistamines like Cetirizine and Fexofenadine show a very favorable selectivity profile with minimal off-target binding at the receptors listed. Desloratadine, the active metabolite of Loratadine, displays some affinity for the muscarinic M3 receptor.
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of histamine leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses that manifest as allergic symptoms.
References
Levocabastine Hydrochloride: An In Vitro Examination of Its Anti-Inflammatory Properties
A Comparative Guide for Researchers and Drug Development Professionals
Levocabastine (B1674950) hydrochloride, a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist, has long been utilized for the topical treatment of allergic rhinitis and conjunctivitis.[1][2] Its primary mechanism of action involves competitively blocking histamine from binding to H1 receptors, thereby preventing the classic symptoms of allergic inflammation such as itching, redness, and swelling.[3][4] However, emerging in vitro evidence suggests that the therapeutic benefits of Levocabastine may extend beyond simple H1-receptor antagonism to include direct modulation of inflammatory processes. This guide provides a comprehensive analysis of the in vitro anti-inflammatory effects of Levocabastine hydrochloride, presenting key experimental data, detailed methodologies, and comparisons with other agents to validate its broader anti-inflammatory profile.
Comparative Analysis of Anti-Inflammatory Effects
In vitro studies have demonstrated that this compound can significantly inhibit the release of a range of pro-inflammatory cytokines from various cell types. A key study utilizing the human eosinophilic leukemia cell line (EoL-1) provides compelling evidence of these non-H1-receptor-mediated effects. When stimulated with tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, EoL-1 cells exhibit a significant, dose-dependent decrease in the secretion of several key inflammatory mediators upon treatment with Levocabastine.
| Cytokine/Chemokine | This compound Effect (TNF-α stimulated EoL-1 cells) | Reference |
| Interleukin-1β (IL-1β) | Significant dose-dependent decrease | [5] |
| Interleukin-1 receptor antagonist (IL-1ra) | Significant dose-dependent decrease | [5] |
| Interleukin-6 (IL-6) | Significant dose-dependent decrease | [5] |
| Interleukin-8 (IL-8) | Significant dose-dependent decrease | [5] |
| Interleukin-12p40 (IL-12p40) | Significant dose-dependent decrease | [5] |
| Interferon-gamma-inducible protein 10 (IP-10) | Significant dose-dependent decrease | [5] |
| Vascular Endothelial Growth Factor (VEGF) | Significant dose-dependent decrease | [5] |
| Interleukin-1α (IL-1α) | No inhibition | [5] |
| Interleukin-5 (IL-5) | No inhibition | [5] |
| Interleukin-10 (IL-10) | No inhibition | [5] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | No inhibition | [5] |
| Granulocyte colony-stimulating factor (G-CSF) | No inhibition | [5] |
| Monocyte chemoattractant protein-1 (MCP-1) | No inhibition | [5] |
| Macrophage inflammatory protein-1α (MIP-1α) | No inhibition | [5] |
| Macrophage inflammatory protein-1β (MIP-1β) | No inhibition | [5] |
| Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES) | No inhibition | [5] |
| Transforming growth factor-α (TGF-α) | No inhibition | [5] |
| Fractalkine | No inhibition | [5] |
While direct in vitro comparative studies with other specific anti-inflammatory agents are limited in the publicly available literature, the observed effects of Levocabastine on cytokine production can be contextualized. For instance, the inhibition of IL-1β and IL-6 is a hallmark of many potent anti-inflammatory drugs. In contrast to Levocabastine, some other antihistamines, such as levocetirizine, have been shown to attenuate the production of IL-1β and IL-7 in lipopolysaccharide-stimulated human eosinophils.[6] This suggests that while different antihistamines may share some anti-inflammatory properties, their specific profiles of cytokine modulation can vary.
Furthermore, in clinical settings, topical Levocabastine has been shown to be at least as effective as sodium cromoglycate (a mast cell stabilizer) and oral terfenadine (B1681261) in alleviating symptoms of seasonal allergic conditions.[2][7] While these are not in vitro comparisons, they provide a clinical basis for considering Levocabastine's anti-inflammatory efficacy relative to other established treatments.
Signaling Pathways and Mechanism of Action
The primary anti-inflammatory action of Levocabastine is initiated by its antagonism of the histamine H1 receptor, which is a G-protein-coupled receptor.[8] Activation of the H1 receptor by histamine leads to the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), culminating in various cellular responses, including the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes. By blocking the H1 receptor, Levocabastine effectively inhibits these initial signaling events.
Caption: Histamine H1 Receptor Signaling Pathway and Levocabastine Inhibition.
Beyond H1-receptor antagonism, Levocabastine has been reported to interact with neurotensin (B549771) receptors, which may contribute to its broader anti-inflammatory profile, although this is considered a secondary effect.[3] The observed inhibition of TNF-α-induced cytokine release suggests that Levocabastine may also interfere with signaling pathways downstream of the TNF-α receptor.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of Levocabastine, detailed experimental methodologies are crucial. The following protocols are based on the study by Bucolo et al. (2008).
Cell Culture and Differentiation
-
Cell Line: EoL-1 (human eosinophilic leukemia cell line) is used.[5]
-
Culture Medium: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Differentiation: For experiments requiring differentiated eosinophils, cells are treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25 ng/mL.[5] Both PMA-differentiated and non-differentiated cells are used in parallel experiments.[5]
Cytokine Release Assay
The following workflow outlines the key steps in assessing the effect of Levocabastine on cytokine release.
Caption: Experimental Workflow for In Vitro Cytokine Release Assay.
Multiplex Cytokine Analysis
-
Platform: A multiplex bead-based immunoassay system, such as the Luminex 200TM, is utilized for the simultaneous quantification of multiple cytokines in a small sample volume.[5]
-
Procedure: Samples of cell culture supernatant are incubated with fluorescently labeled microspheres, each coated with a specific capture antibody for a target cytokine. After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate. The beads are then analyzed by the instrument, which identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the phycoerythrin signal.
-
Data Analysis: Software such as Beadview is used to analyze the raw data and calculate cytokine concentrations.[5] Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.[5]
Conclusion
The in vitro evidence strongly supports the anti-inflammatory effects of this compound, which extend beyond its well-established role as a histamine H1-receptor antagonist. The demonstrated ability to inhibit the release of key pro-inflammatory cytokines from eosinophils highlights its potential for broader modulation of the inflammatory cascade in allergic diseases. For researchers and drug development professionals, these findings underscore the importance of exploring the non-classical mechanisms of action of established drugs. Further in vitro studies directly comparing Levocabastine with other anti-inflammatory agents and elucidating the precise downstream signaling pathways involved will be invaluable in fully characterizing its therapeutic potential and identifying novel targets for anti-inflammatory drug discovery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Levocetirizine and cytokine production and apoptosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of topical levocabastine and oral terfenadine in the treatment of allergic rhinoconjunctivitis. The Livostin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Levocabastine Hydrochloride: An In Vitro Examination of Its Anti-Inflammatory Properties
A Comparative Guide for Researchers and Drug Development Professionals
Levocabastine hydrochloride, a potent and highly selective second-generation histamine H1-receptor antagonist, has long been utilized for the topical treatment of allergic rhinitis and conjunctivitis.[1][2] Its primary mechanism of action involves competitively blocking histamine from binding to H1 receptors, thereby preventing the classic symptoms of allergic inflammation such as itching, redness, and swelling.[3][4] However, emerging in vitro evidence suggests that the therapeutic benefits of Levocabastine may extend beyond simple H1-receptor antagonism to include direct modulation of inflammatory processes. This guide provides a comprehensive analysis of the in vitro anti-inflammatory effects of this compound, presenting key experimental data, detailed methodologies, and comparisons with other agents to validate its broader anti-inflammatory profile.
Comparative Analysis of Anti-Inflammatory Effects
In vitro studies have demonstrated that this compound can significantly inhibit the release of a range of pro-inflammatory cytokines from various cell types. A key study utilizing the human eosinophilic leukemia cell line (EoL-1) provides compelling evidence of these non-H1-receptor-mediated effects. When stimulated with tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, EoL-1 cells exhibit a significant, dose-dependent decrease in the secretion of several key inflammatory mediators upon treatment with Levocabastine.
| Cytokine/Chemokine | This compound Effect (TNF-α stimulated EoL-1 cells) | Reference |
| Interleukin-1β (IL-1β) | Significant dose-dependent decrease | [5] |
| Interleukin-1 receptor antagonist (IL-1ra) | Significant dose-dependent decrease | [5] |
| Interleukin-6 (IL-6) | Significant dose-dependent decrease | [5] |
| Interleukin-8 (IL-8) | Significant dose-dependent decrease | [5] |
| Interleukin-12p40 (IL-12p40) | Significant dose-dependent decrease | [5] |
| Interferon-gamma-inducible protein 10 (IP-10) | Significant dose-dependent decrease | [5] |
| Vascular Endothelial Growth Factor (VEGF) | Significant dose-dependent decrease | [5] |
| Interleukin-1α (IL-1α) | No inhibition | [5] |
| Interleukin-5 (IL-5) | No inhibition | [5] |
| Interleukin-10 (IL-10) | No inhibition | [5] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | No inhibition | [5] |
| Granulocyte colony-stimulating factor (G-CSF) | No inhibition | [5] |
| Monocyte chemoattractant protein-1 (MCP-1) | No inhibition | [5] |
| Macrophage inflammatory protein-1α (MIP-1α) | No inhibition | [5] |
| Macrophage inflammatory protein-1β (MIP-1β) | No inhibition | [5] |
| Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES) | No inhibition | [5] |
| Transforming growth factor-α (TGF-α) | No inhibition | [5] |
| Fractalkine | No inhibition | [5] |
While direct in vitro comparative studies with other specific anti-inflammatory agents are limited in the publicly available literature, the observed effects of Levocabastine on cytokine production can be contextualized. For instance, the inhibition of IL-1β and IL-6 is a hallmark of many potent anti-inflammatory drugs. In contrast to Levocabastine, some other antihistamines, such as levocetirizine, have been shown to attenuate the production of IL-1β and IL-7 in lipopolysaccharide-stimulated human eosinophils.[6] This suggests that while different antihistamines may share some anti-inflammatory properties, their specific profiles of cytokine modulation can vary.
Furthermore, in clinical settings, topical Levocabastine has been shown to be at least as effective as sodium cromoglycate (a mast cell stabilizer) and oral terfenadine in alleviating symptoms of seasonal allergic conditions.[2][7] While these are not in vitro comparisons, they provide a clinical basis for considering Levocabastine's anti-inflammatory efficacy relative to other established treatments.
Signaling Pathways and Mechanism of Action
The primary anti-inflammatory action of Levocabastine is initiated by its antagonism of the histamine H1 receptor, which is a G-protein-coupled receptor.[8] Activation of the H1 receptor by histamine leads to the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), culminating in various cellular responses, including the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes. By blocking the H1 receptor, Levocabastine effectively inhibits these initial signaling events.
Caption: Histamine H1 Receptor Signaling Pathway and Levocabastine Inhibition.
Beyond H1-receptor antagonism, Levocabastine has been reported to interact with neurotensin receptors, which may contribute to its broader anti-inflammatory profile, although this is considered a secondary effect.[3] The observed inhibition of TNF-α-induced cytokine release suggests that Levocabastine may also interfere with signaling pathways downstream of the TNF-α receptor.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of Levocabastine, detailed experimental methodologies are crucial. The following protocols are based on the study by Bucolo et al. (2008).
Cell Culture and Differentiation
-
Cell Line: EoL-1 (human eosinophilic leukemia cell line) is used.[5]
-
Culture Medium: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Differentiation: For experiments requiring differentiated eosinophils, cells are treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25 ng/mL.[5] Both PMA-differentiated and non-differentiated cells are used in parallel experiments.[5]
Cytokine Release Assay
The following workflow outlines the key steps in assessing the effect of Levocabastine on cytokine release.
Caption: Experimental Workflow for In Vitro Cytokine Release Assay.
Multiplex Cytokine Analysis
-
Platform: A multiplex bead-based immunoassay system, such as the Luminex 200TM, is utilized for the simultaneous quantification of multiple cytokines in a small sample volume.[5]
-
Procedure: Samples of cell culture supernatant are incubated with fluorescently labeled microspheres, each coated with a specific capture antibody for a target cytokine. After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate. The beads are then analyzed by the instrument, which identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the phycoerythrin signal.
-
Data Analysis: Software such as Beadview is used to analyze the raw data and calculate cytokine concentrations.[5] Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.[5]
Conclusion
The in vitro evidence strongly supports the anti-inflammatory effects of this compound, which extend beyond its well-established role as a histamine H1-receptor antagonist. The demonstrated ability to inhibit the release of key pro-inflammatory cytokines from eosinophils highlights its potential for broader modulation of the inflammatory cascade in allergic diseases. For researchers and drug development professionals, these findings underscore the importance of exploring the non-classical mechanisms of action of established drugs. Further in vitro studies directly comparing Levocabastine with other anti-inflammatory agents and elucidating the precise downstream signaling pathways involved will be invaluable in fully characterizing its therapeutic potential and identifying novel targets for anti-inflammatory drug discovery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Levocetirizine and cytokine production and apoptosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of topical levocabastine and oral terfenadine in the treatment of allergic rhinoconjunctivitis. The Livostin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Levocabastine and Loratadine in Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the H1-antihistamine agents levocabastine (B1674950) and loratadine (B1675096), focusing on their performance in rhinitis models. While direct head-to-head preclinical studies are limited, this document synthesizes available clinical and preclinical data to offer insights into their respective efficacy and mechanisms of action.
Executive Summary
Levocabastine, a topical antihistamine, and loratadine, an oral antihistamine, are both effective in managing symptoms of allergic rhinitis. Clinical findings suggest comparable therapeutic efficacy between topical levocabastine and oral loratadine for seasonal allergic rhinoconjunctivitis.[1] Preclinical data, although not from direct comparative studies, indicate that both agents act as potent H1-receptor antagonists. Levocabastine has shown efficacy in reducing nasal symptoms and inflammatory cell influx in clinical studies.[2] Loratadine has demonstrated mast cell stabilizing effects and inhibition of mediator release in guinea pig models. The choice between these agents in a clinical setting may be guided by the desired route of administration (topical vs. oral) and patient preference. For preclinical research, the selection of a model system is critical for discerning potential differences in their anti-allergic activities.
Data Presentation
Table 1: Clinical Efficacy of Levocabastine vs. Loratadine in Seasonal Allergic Rhinoconjunctivitis
| Parameter | Levocabastine (Topical) | Loratadine (Oral) | Statistical Significance |
| Global Therapeutic Efficacy (Excellent or Good) | 86% of patients | 77% of patients | Not Significant[1] |
| Symptom Severity | Comparable to loratadine | Comparable to levocabastine | No statistically significant intergroup differences[1] |
| Use of Rescue Medication | No significant difference | No significant difference | Not Reported[1] |
| Adverse Events | No significant difference in incidence or severity | No significant difference in incidence or severity | Not Reported[1] |
Data from a multicenter, double-blind, double-dummy, parallel-group trial in 95 adult patients over 5 weeks.[1]
Table 2: Preclinical and Mechanistic Data for Levocabastine
| Model/System | Key Findings | Reference |
| Human Nasal Provocation Test | Significant reduction in nasal symptoms and inflammatory cell influx after allergen challenge.[2] | [2] |
| Guinea Pig Ocular Active Anaphylaxis | Reduced conjunctival edema and vascular permeability. | |
| Human Leukocytes | Did not influence allergen-induced histamine (B1213489) release at therapeutic concentrations.[3] | [3] |
Table 3: Preclinical and Mechanistic Data for Loratadine
| Model/System | Key Findings | Reference |
| Guinea Pig Mast Cells | Showed a mast cell stabilizing effect and inhibition of mediator release.[4] | [4] |
| Human Nasal Challenge | Significantly inhibited histamine-induced increases in vascular permeability and nasal symptoms.[5] | [5] |
| Human Leukocytes | Inhibited IgE-mediated and IgE-independent histamine and leukotriene C4 release. |
Experimental Protocols
Guinea Pig Model of Allergic Rhinitis (General Protocol)
A commonly used animal model to study the efficacy of anti-allergic drugs for rhinitis involves sensitization and subsequent challenge with an allergen in guinea pigs.[6]
1. Sensitization:
-
Animals: Male Dunkin-Hartley guinea pigs are often used.
-
Allergen: Ovalbumin is a frequently used allergen for sensitization.
-
Procedure: Animals are sensitized by repeated intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide.
2. Allergen Challenge:
-
Timing: The challenge is typically performed 2-3 weeks after the initial sensitization.
-
Procedure: A solution of the allergen (e.g., ovalbumin) is administered intranasally to the sensitized guinea pigs.
3. Assessment of Nasal Symptoms:
-
Parameters: The primary endpoints assessed include the number of sneezes and the frequency of nasal rubbing movements within a defined period after the allergen challenge.
-
Additional Measures: Nasal airflow resistance can be measured to quantify nasal blockage. Nasal lavage fluid can be collected to analyze the influx of inflammatory cells (e.g., eosinophils) and the levels of inflammatory mediators (e.g., histamine, leukotrienes).
4. Drug Administration:
-
Levocabastine: As a topical agent, it would typically be administered intranasally prior to the allergen challenge.
-
Loratadine: As an oral agent, it would be administered via oral gavage a specified time before the allergen challenge.
Mechanism of Action and Signaling Pathways
Both levocabastine and loratadine are second-generation H1-antihistamines. Their primary mechanism of action is the selective and competitive antagonism of histamine at H1 receptors. By blocking these receptors on various cells, including vascular endothelial cells and sensory nerves, they prevent the downstream effects of histamine that lead to the characteristic symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea.
Some evidence suggests that these antihistamines may possess additional anti-inflammatory properties beyond H1-receptor blockade. For instance, loratadine has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[4] Levocabastine has been observed to reduce the influx of inflammatory cells in nasal lavage fluid following allergen challenge in humans.[2]
Signaling Pathway of H1-Receptor Antagonism in Allergic Rhinitis
Caption: H1-Antihistamine Mechanism of Action.
Experimental Workflow for Evaluating Anti-Rhinitis Drugs
Caption: Guinea Pig Allergic Rhinitis Model Workflow.
Conclusion
Both levocabastine and loratadine are effective antihistamines for the management of allergic rhinitis. The available data from clinical trials suggest comparable efficacy between topical levocabastine and oral loratadine. The primary distinction lies in their route of administration, which may influence patient preference and potentially the local concentration of the drug at the site of the allergic reaction. The absence of direct head-to-head preclinical studies in a standardized rhinitis model makes a definitive comparative assessment of their intrinsic anti-allergic potency challenging. Future preclinical research employing a single, well-characterized animal model would be invaluable for a more direct and quantitative comparison of these two widely used antihistamines. Such studies would provide crucial data for drug development professionals seeking to understand the nuanced differences in their pharmacological profiles.
References
- 1. Topical levocabastine compared with oral loratadine for the treatment of seasonal allergic rhinoconjunctivitis. Swedish GP Allergy Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Comparison of the response to histamine challenge of the nose and the maxillary sinus: effect of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levocabastine and Loratadine in Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the H1-antihistamine agents levocabastine and loratadine, focusing on their performance in rhinitis models. While direct head-to-head preclinical studies are limited, this document synthesizes available clinical and preclinical data to offer insights into their respective efficacy and mechanisms of action.
Executive Summary
Levocabastine, a topical antihistamine, and loratadine, an oral antihistamine, are both effective in managing symptoms of allergic rhinitis. Clinical findings suggest comparable therapeutic efficacy between topical levocabastine and oral loratadine for seasonal allergic rhinoconjunctivitis.[1] Preclinical data, although not from direct comparative studies, indicate that both agents act as potent H1-receptor antagonists. Levocabastine has shown efficacy in reducing nasal symptoms and inflammatory cell influx in clinical studies.[2] Loratadine has demonstrated mast cell stabilizing effects and inhibition of mediator release in guinea pig models. The choice between these agents in a clinical setting may be guided by the desired route of administration (topical vs. oral) and patient preference. For preclinical research, the selection of a model system is critical for discerning potential differences in their anti-allergic activities.
Data Presentation
Table 1: Clinical Efficacy of Levocabastine vs. Loratadine in Seasonal Allergic Rhinoconjunctivitis
| Parameter | Levocabastine (Topical) | Loratadine (Oral) | Statistical Significance |
| Global Therapeutic Efficacy (Excellent or Good) | 86% of patients | 77% of patients | Not Significant[1] |
| Symptom Severity | Comparable to loratadine | Comparable to levocabastine | No statistically significant intergroup differences[1] |
| Use of Rescue Medication | No significant difference | No significant difference | Not Reported[1] |
| Adverse Events | No significant difference in incidence or severity | No significant difference in incidence or severity | Not Reported[1] |
Data from a multicenter, double-blind, double-dummy, parallel-group trial in 95 adult patients over 5 weeks.[1]
Table 2: Preclinical and Mechanistic Data for Levocabastine
| Model/System | Key Findings | Reference |
| Human Nasal Provocation Test | Significant reduction in nasal symptoms and inflammatory cell influx after allergen challenge.[2] | [2] |
| Guinea Pig Ocular Active Anaphylaxis | Reduced conjunctival edema and vascular permeability. | |
| Human Leukocytes | Did not influence allergen-induced histamine release at therapeutic concentrations.[3] | [3] |
Table 3: Preclinical and Mechanistic Data for Loratadine
| Model/System | Key Findings | Reference |
| Guinea Pig Mast Cells | Showed a mast cell stabilizing effect and inhibition of mediator release.[4] | [4] |
| Human Nasal Challenge | Significantly inhibited histamine-induced increases in vascular permeability and nasal symptoms.[5] | [5] |
| Human Leukocytes | Inhibited IgE-mediated and IgE-independent histamine and leukotriene C4 release. |
Experimental Protocols
Guinea Pig Model of Allergic Rhinitis (General Protocol)
A commonly used animal model to study the efficacy of anti-allergic drugs for rhinitis involves sensitization and subsequent challenge with an allergen in guinea pigs.[6]
1. Sensitization:
-
Animals: Male Dunkin-Hartley guinea pigs are often used.
-
Allergen: Ovalbumin is a frequently used allergen for sensitization.
-
Procedure: Animals are sensitized by repeated intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide.
2. Allergen Challenge:
-
Timing: The challenge is typically performed 2-3 weeks after the initial sensitization.
-
Procedure: A solution of the allergen (e.g., ovalbumin) is administered intranasally to the sensitized guinea pigs.
3. Assessment of Nasal Symptoms:
-
Parameters: The primary endpoints assessed include the number of sneezes and the frequency of nasal rubbing movements within a defined period after the allergen challenge.
-
Additional Measures: Nasal airflow resistance can be measured to quantify nasal blockage. Nasal lavage fluid can be collected to analyze the influx of inflammatory cells (e.g., eosinophils) and the levels of inflammatory mediators (e.g., histamine, leukotrienes).
4. Drug Administration:
-
Levocabastine: As a topical agent, it would typically be administered intranasally prior to the allergen challenge.
-
Loratadine: As an oral agent, it would be administered via oral gavage a specified time before the allergen challenge.
Mechanism of Action and Signaling Pathways
Both levocabastine and loratadine are second-generation H1-antihistamines. Their primary mechanism of action is the selective and competitive antagonism of histamine at H1 receptors. By blocking these receptors on various cells, including vascular endothelial cells and sensory nerves, they prevent the downstream effects of histamine that lead to the characteristic symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea.
Some evidence suggests that these antihistamines may possess additional anti-inflammatory properties beyond H1-receptor blockade. For instance, loratadine has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[4] Levocabastine has been observed to reduce the influx of inflammatory cells in nasal lavage fluid following allergen challenge in humans.[2]
Signaling Pathway of H1-Receptor Antagonism in Allergic Rhinitis
Caption: H1-Antihistamine Mechanism of Action.
Experimental Workflow for Evaluating Anti-Rhinitis Drugs
Caption: Guinea Pig Allergic Rhinitis Model Workflow.
Conclusion
Both levocabastine and loratadine are effective antihistamines for the management of allergic rhinitis. The available data from clinical trials suggest comparable efficacy between topical levocabastine and oral loratadine. The primary distinction lies in their route of administration, which may influence patient preference and potentially the local concentration of the drug at the site of the allergic reaction. The absence of direct head-to-head preclinical studies in a standardized rhinitis model makes a definitive comparative assessment of their intrinsic anti-allergic potency challenging. Future preclinical research employing a single, well-characterized animal model would be invaluable for a more direct and quantitative comparison of these two widely used antihistamines. Such studies would provide crucial data for drug development professionals seeking to understand the nuanced differences in their pharmacological profiles.
References
- 1. Topical levocabastine compared with oral loratadine for the treatment of seasonal allergic rhinoconjunctivitis. Swedish GP Allergy Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of levocabastine on allergen-induced increase of nasal reactivity to histamine and cell influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Comparison of the response to histamine challenge of the nose and the maxillary sinus: effect of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Levocabastine Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of levocabastine (B1674950) hydrochloride, a histamine (B1213489) H1 receptor antagonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Levocabastine hydrochloride is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate handling and disposal are paramount.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | Dust respirator | To prevent inhalation of dust particles.[1] |
| Protective Clothing | Lab coat or other protective garments | To prevent contamination of personal clothing.[1] |
Handling Precautions:
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.[1][2]
-
Clean-up:
-
For dry spills: Use dry clean-up methods. Carefully sweep or vacuum the spilled powder, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[1] Place the collected material into a sealed, labeled container for disposal.[1]
-
For wet spills: Absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.
-
III. Disposal Procedures
The primary methods for the disposal of this compound are through a licensed hazardous waste disposal company or incineration. Disposal must be in accordance with all federal, state, and local regulations.[5] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate the this compound waste from other laboratory waste streams.
-
Packaging: Place the waste in a clearly labeled, sealed, and non-reactive container.
-
Licensed Disposal: Arrange for collection by a licensed hazardous material disposal company.[5]
-
Incineration: If permissible by local regulations and facility capabilities, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Avoid Improper Disposal:
IV. Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization of this compound waste in a standard laboratory setting. The recommended procedure is physical removal and destruction via incineration or specialized hazardous waste treatment.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Unwanted Medications: To flush or not to flush?, University of Cincinnati [magazine.uc.edu]
- 10. fda.gov [fda.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Proper Disposal of Levocabastine Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of levocabastine hydrochloride, a histamine H1 receptor antagonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate handling and disposal are paramount.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | Dust respirator | To prevent inhalation of dust particles.[1] |
| Protective Clothing | Lab coat or other protective garments | To prevent contamination of personal clothing.[1] |
Handling Precautions:
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.[1][2]
-
Clean-up:
-
For dry spills: Use dry clean-up methods. Carefully sweep or vacuum the spilled powder, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[1] Place the collected material into a sealed, labeled container for disposal.[1]
-
For wet spills: Absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.
-
III. Disposal Procedures
The primary methods for the disposal of this compound are through a licensed hazardous waste disposal company or incineration. Disposal must be in accordance with all federal, state, and local regulations.[5] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate the this compound waste from other laboratory waste streams.
-
Packaging: Place the waste in a clearly labeled, sealed, and non-reactive container.
-
Licensed Disposal: Arrange for collection by a licensed hazardous material disposal company.[5]
-
Incineration: If permissible by local regulations and facility capabilities, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Avoid Improper Disposal:
IV. Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization of this compound waste in a standard laboratory setting. The recommended procedure is physical removal and destruction via incineration or specialized hazardous waste treatment.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Unwanted Medications: To flush or not to flush?, University of Cincinnati [magazine.uc.edu]
- 10. fda.gov [fda.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Handling Protocols for Levocabastine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of Levocabastine hydrochloride is paramount. This potent antihistamine requires stringent adherence to personal protective equipment (PPE) protocols and operational plans to minimize exposure risk and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment when handling this compound, based on Safety Data Sheet (SDS) guidelines.[2][3][4]
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Should conform to EN 166 (EU) or NIOSH (US) standards.[2][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[1][3] | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] Nitrile rubber, butyl rubber, and polychloroprene are suitable materials.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Use approved positive flow masks if significant quantities of dust become airborne.[1] | Respirators should be NIOSH-approved (e.g., N100) or CEN-approved (e.g., FFP3).[2] Respiratory protection is a backup to engineering controls like fume hoods.[2] |
Operational and Disposal Plans
Handling:
-
Handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[2][3]
-
Take precautionary measures against static discharge.[5]
-
Contaminated work clothing should be laundered separately before reuse.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep the substance away from incompatible materials and foodstuff containers.[3]
Disposal:
-
All waste, including contaminated PPE and excess material, must be handled in accordance with local, state, and federal regulations.[1]
-
Disposal may involve incineration in a facility equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter drains or sewage systems.[3][5]
Accidental Release Measures
In the event of a spill, a clear and immediate response is critical to containment and safety.
References
Essential Safety and Handling Protocols for Levocabastine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of Levocabastine hydrochloride is paramount. This potent antihistamine requires stringent adherence to personal protective equipment (PPE) protocols and operational plans to minimize exposure risk and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment when handling this compound, based on Safety Data Sheet (SDS) guidelines.[2][3][4]
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Should conform to EN 166 (EU) or NIOSH (US) standards.[2][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[1][3] | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] Nitrile rubber, butyl rubber, and polychloroprene are suitable materials.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Use approved positive flow masks if significant quantities of dust become airborne.[1] | Respirators should be NIOSH-approved (e.g., N100) or CEN-approved (e.g., FFP3).[2] Respiratory protection is a backup to engineering controls like fume hoods.[2] |
Operational and Disposal Plans
Handling:
-
Handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[2][3]
-
Take precautionary measures against static discharge.[5]
-
Contaminated work clothing should be laundered separately before reuse.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep the substance away from incompatible materials and foodstuff containers.[3]
Disposal:
-
All waste, including contaminated PPE and excess material, must be handled in accordance with local, state, and federal regulations.[1]
-
Disposal may involve incineration in a facility equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter drains or sewage systems.[3][5]
Accidental Release Measures
In the event of a spill, a clear and immediate response is critical to containment and safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
